Bdpc hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
70895-01-1 |
|---|---|
Molecular Formula |
C22H29BrClNO |
Molecular Weight |
438.8 g/mol |
IUPAC Name |
4-(4-bromophenyl)-4-(dimethylamino)-1-(2-phenylethyl)cyclohexan-1-ol;hydrochloride |
InChI |
InChI=1S/C22H28BrNO.ClH/c1-24(2)22(19-8-10-20(23)11-9-19)16-14-21(25,15-17-22)13-12-18-6-4-3-5-7-18;/h3-11,25H,12-17H2,1-2H3;1H |
InChI Key |
UOEMILZBKFSGOB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1(CCC(CC1)(CCC2=CC=CC=C2)O)C3=CC=C(C=C3)Br.Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 4-(4-bromophenyl)-4-(dimethylamino)-1-(2-phenylethyl)cyclohexanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of a plausible and robust synthetic pathway for the preparation of the tertiary alcohol, 4-(4-bromophenyl)-4-(dimethylamino)-1-(2-phenylethyl)cyclohexanol. This compound belongs to the class of 4-amino-4-arylcyclohexanol derivatives, a group of molecules with significant interest in medicinal chemistry due to their potent analgesic properties. The synthesis is presented in two major stages: the preparation of a key ketone intermediate, followed by a Grignard reaction to introduce the phenylethyl group and form the final cyclohexanol product.
Part 1: Synthesis of the Key Intermediate: 4-(4-bromophenyl)-4-(dimethylamino)cyclohexanone
The synthesis of the requisite ketone intermediate is a multi-step process that begins with the protection of 1,4-cyclohexanedione. This is followed by the formation of an α-aminonitrile, which then undergoes a Grignard reaction to introduce the 4-bromophenyl group, and finally deprotection to yield the target ketone.
Experimental Protocol: Synthesis of 4-(4-bromophenyl)-4-(dimethylamino)cyclohexanone
Step 1a: Synthesis of 1,4-Cyclohexanedione Monoethylene Ketal
-
A mixture of 1,4-cyclohexanedione, 1.1 equivalents of ethylene glycol, and a catalytic amount of p-toluenesulfonic acid in benzene or toluene is heated to reflux.
-
Water is removed azeotropically using a Dean-Stark apparatus.
-
The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled, washed with a saturated aqueous sodium bicarbonate solution, and then with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 1,4-cyclohexanedione monoethylene ketal, which can be purified by distillation or recrystallization.
Step 1b: Synthesis of 4-Cyano-4-(dimethylamino)cyclohexanone Ethylene Ketal
-
To a solution of 1,4-cyclohexanedione monoethylene ketal in a suitable solvent such as methanol, an aqueous solution of dimethylamine (1.5 equivalents) is added.
-
The mixture is stirred, and a solution of potassium cyanide (1.5 equivalents) in water is added dropwise while maintaining the temperature below 20°C.
-
The reaction is stirred at room temperature overnight.
-
The resulting precipitate is collected by filtration, washed with water, and dried to yield the α-aminonitrile, 4-cyano-4-(dimethylamino)cyclohexanone ethylene ketal.
Step 1c: Synthesis of 4-(4-bromophenyl)-4-(dimethylamino)cyclohexanone Ethylene Ketal
-
A Grignard reagent, 4-bromophenylmagnesium bromide, is prepared by reacting 4-bromobromobenzene with magnesium turnings in anhydrous tetrahydrofuran (THF) under an inert atmosphere.
-
The α-aminonitrile from Step 1b is dissolved in anhydrous THF and added dropwise to the freshly prepared Grignard reagent at 0°C.
-
The reaction mixture is allowed to warm to room temperature and then refluxed for several hours.
-
The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.
-
The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Step 1d: Deprotection to 4-(4-bromophenyl)-4-(dimethylamino)cyclohexanone
-
The ketal-protected compound from Step 1c is dissolved in a mixture of acetone and dilute hydrochloric acid.
-
The solution is stirred at room temperature until TLC analysis indicates the complete disappearance of the starting material.[1]
-
The mixture is neutralized with a saturated sodium bicarbonate solution and the product is extracted with ethyl acetate.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield 4-(4-bromophenyl)-4-(dimethylamino)cyclohexanone.
Logical Workflow for the Synthesis of the Ketone Intermediate
Caption: Synthesis workflow for the key ketone intermediate.
Part 2: Grignard Reaction for the Synthesis of the Final Product
The final step in the synthesis is the addition of a phenylethyl group to the carbonyl of the ketone intermediate via a Grignard reaction. This reaction forms the tertiary alcohol, 4-(4-bromophenyl)-4-(dimethylamino)-1-(2-phenylethyl)cyclohexanol. This transformation is noted in the literature to significantly enhance the analgesic potency of the parent ketone.[2][3]
Experimental Protocol: Synthesis of 4-(4-bromophenyl)-4-(dimethylamino)-1-(2-phenylethyl)cyclohexanol
Step 2a: Preparation of Phenylethylmagnesium Bromide
-
Magnesium turnings are placed in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
A solution of 2-phenylethyl bromide in anhydrous THF is prepared.
-
A small portion of the bromide solution is added to the magnesium to initiate the reaction, which may be evidenced by bubble formation and a gentle reflux. A crystal of iodine can be added to activate the magnesium if the reaction does not start.
-
Once initiated, the remainder of the 2-phenylethyl bromide solution is added dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, the mixture is stirred until most of the magnesium has been consumed. The resulting Grignard reagent is used directly in the next step.
Step 2b: Grignard Reaction with the Ketone Intermediate
-
The ketone, 4-(4-bromophenyl)-4-(dimethylamino)cyclohexanone, is dissolved in anhydrous THF.
-
This solution is added dropwise to the freshly prepared phenylethylmagnesium bromide solution at 0°C under a nitrogen atmosphere.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure completion.
-
The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
The resulting mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the final product, 4-(4-bromophenyl)-4-(dimethylamino)-1-(2-phenylethyl)cyclohexanol.
Overall Synthesis Pathway
Caption: Overall synthetic pathway to the target cyclohexanol.
Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the key steps in the synthesis. Note that yields are illustrative and can vary based on specific reaction conditions and scale.
| Step | Key Reagents | Solvent | Typical Reaction Time | Typical Yield (%) |
| 1a: Ketal Protection | 1,4-Cyclohexanedione, Ethylene Glycol, p-TsOH | Toluene | 4-6 hours | 85-95 |
| 1b: α-Aminonitrile Formation | Ketal, Dimethylamine, KCN | Methanol | 12-16 hours | 70-85 |
| 1c: Grignard Displacement | α-Aminonitrile, 4-Bromophenylmagnesium Bromide | THF | 4-8 hours | 50-70 |
| 1d: Deprotection | Protected Ketone, HCl (aq) | Acetone | 1-3 hours | 90-98 |
| 2a: Grignard Reagent Prep. | 2-Phenylethyl Bromide, Mg | THF | 1-2 hours | >90 (in situ) |
| 2b: Final Grignard Addition | Ketone Intermediate, Phenylethylmagnesium Bromide | THF | 2-4 hours | 60-80 |
This guide outlines a comprehensive and feasible synthetic route to 4-(4-bromophenyl)-4-(dimethylamino)-1-(2-phenylethyl)cyclohexanol, based on established chemical principles and analogous reactions reported in the scientific literature. The provided protocols and workflows serve as a valuable resource for researchers engaged in the synthesis of novel analgesic compounds and other complex molecular architectures.
References
- 1. US4460604A - 4-Amino-4-aryl-cyclohexanones - Google Patents [patents.google.com]
- 2. 4-aryl-4-aminocyclohexanones and their derivatives, a novel class of analgesics. 3. m-Hydroxyphenyl derivates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-amino-4-arylcyclohexanones and their derivatives: a novel class of analgesics. 2. Modification of the carbonyl function - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Agonist: A Technical Guide to the Mechanism of Action of Bdpc Hydrochloride at the Mu-Opioid Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bdpc hydrochloride, a potent synthetic opioid of the arylcyclohexylamine class, has garnered significant interest within the research community for its pronounced analgesic properties.[1] Its interaction with the mu-opioid receptor (MOR) is central to its pharmacological effects. This document provides an in-depth technical guide to the mechanism of action of this compound, consolidating available data on its receptor binding, functional activity, and signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in opioid research and the development of novel analgesics.
Core Mechanism of Action
This compound functions as a potent and efficacious agonist at the mu-opioid receptor.[2] Its primary mechanism involves direct binding to and activation of the MOR, initiating downstream signaling cascades that are characteristic of this G-protein coupled receptor (GPCR). The stereochemistry of the molecule is a critical determinant of its activity, with the trans-isomer exhibiting significantly higher potency than the cis-isomer.[2]
Receptor Binding Profile
Quantitative analysis of the binding affinity of this compound for the mu-opioid receptor has been a subject of investigation. While a comprehensive profile across all opioid receptor subtypes is not extensively documented in publicly available literature, key findings have established its high affinity for the MOR.
Table 1: Opioid Receptor Binding Affinities
| Compound | Receptor Subtype | Binding Affinity (Ki) [nM] | Notes |
| This compound | Mu (μ) | 1.49 | Data for the trans-isomer. |
| Delta (δ) | Not extensively reported | ||
| Kappa (κ) | Not extensively reported | ||
| C8813 (Thiobromadol) | Mu (μ) | 1.37 | Close structural analog of Bdpc.[2] |
| Delta (δ) | 3.24 | Close structural analog of Bdpc.[2] | |
| Kappa (κ) | >1000 | Close structural analog of Bdpc.[2] |
Disclaimer: Data for C8813 is provided for contextual understanding of the binding profile of this chemical class and is not direct data for this compound.
Functional Activity and Signaling
Upon binding to the mu-opioid receptor, this compound triggers a conformational change in the receptor, leading to the activation of intracellular signaling pathways. The MOR primarily couples to inhibitory G-proteins (Gi/o).
G-Protein Signaling: this compound has been shown to be a high-efficacy agonist in terms of G-protein activation. Functional assays have demonstrated that it can produce a maximal effect (Emax) in a mini-Gi recruitment assay that is more than 2.6 times that of the reference opioid, hydromorphone.[2] This robust activation of the G-protein pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels, such as the activation of G-protein-coupled inwardly rectifying potassium channels (GIRKs) and the inhibition of voltage-gated calcium channels (VGCCs).
β-Arrestin Recruitment: In addition to G-protein-mediated signaling, agonist binding to the MOR can also lead to the recruitment of β-arrestin proteins. This compound has demonstrated high efficacy in recruiting β-arrestin2, with an Emax value also reported to be greater than 2.6 times that of hydromorphone.[2] This suggests that this compound acts as a potent and efficacious agonist down both the G-protein and β-arrestin signaling pathways.[2]
Table 2: Functional Activity at the Mu-Opioid Receptor
| Assay Type | Compound | Parameter | Value | Notes |
| G-Protein Recruitment | This compound | Emax | >2.6x that of hydromorphone | Mini-Gi recruitment assay.[2] |
| EC50 | Not reported | |||
| β-Arrestin2 Recruitment | This compound | Emax | >2.6x that of hydromorphone | [2] |
| EC50 | Not reported |
Signaling Pathways
The dual efficacy of this compound in activating both G-protein and β-arrestin pathways is a key aspect of its mechanism of action. The following diagram illustrates the canonical signaling cascades initiated by MOR activation.
Experimental Protocols
The characterization of this compound's mechanism of action relies on a suite of in vitro pharmacological assays. The following are detailed methodologies for key experiments.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the mu-opioid receptor.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human mu-opioid receptor (e.g., CHO-hMOR or HEK293-hMOR cells).
-
Assay Buffer: Use a suitable binding buffer, typically 50 mM Tris-HCl, pH 7.4.
-
Radioligand: Utilize a high-affinity radiolabeled MOR ligand, such as [³H]DAMGO or [³H]diprenorphine.
-
Competition Binding:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound.
-
To determine non-specific binding, include a parallel set of incubations with an excess of a non-radiolabeled MOR agonist (e.g., 10 µM naloxone).
-
-
Incubation: Incubate the mixture at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor (this compound) concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
GTPγS Binding Assay
Objective: To measure the functional activation of G-proteins by this compound at the mu-opioid receptor.
Methodology:
-
Membrane Preparation: Use cell membranes expressing the mu-opioid receptor as described for the radioligand binding assay.
-
Assay Buffer: Prepare an assay buffer containing 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, and 1 mM EDTA.
-
Incubation Mixture: In each well of a microplate, combine the cell membranes, varying concentrations of this compound, and a fixed concentration of GDP (e.g., 10-30 µM).
-
Initiation of Reaction: Add [³⁵S]GTPγS to a final concentration of 0.05-0.1 nM to initiate the binding reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filters. Wash the filters with ice-cold wash buffer.
-
Quantification: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Data Analysis:
-
Determine the basal binding (in the absence of agonist) and non-specific binding (in the presence of a high concentration of unlabeled GTPγS).
-
Calculate the net agonist-stimulated binding.
-
Plot the stimulated [³⁵S]GTPγS binding against the logarithm of the this compound concentration.
-
Determine the EC50 (potency) and Emax (efficacy) values from the resulting dose-response curve using non-linear regression.
-
cAMP Accumulation Assay
Objective: To assess the inhibitory effect of this compound on adenylyl cyclase activity.
Methodology:
-
Cell Culture: Use whole cells expressing the mu-opioid receptor (e.g., CHO-hMOR).
-
Assay Medium: Use a serum-free medium or a suitable buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulation of Adenylyl Cyclase: Pre-treat the cells with varying concentrations of this compound. Then, stimulate adenylyl cyclase with a fixed concentration of forskolin.
-
Incubation: Incubate the cells at 37°C for a specified time (e.g., 15-30 minutes).
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Data Analysis:
-
Plot the percentage of inhibition of forskolin-stimulated cAMP accumulation against the logarithm of the this compound concentration.
-
Determine the IC50 (potency) and the maximum percentage of inhibition (efficacy) from the dose-response curve.
-
β-Arrestin Recruitment Assay
Objective: To quantify the recruitment of β-arrestin to the mu-opioid receptor upon activation by this compound.
Methodology:
-
Assay Principle: Utilize a cell-based assay that measures the interaction between the mu-opioid receptor and β-arrestin. Common methods include Bioluminescence Resonance Energy Transfer (BRET), Förster Resonance Energy Transfer (FRET), or enzyme fragment complementation (EFC) assays (e.g., PathHunter®).
-
Cell Lines: Use a cell line stably co-expressing a tagged mu-opioid receptor (e.g., MOR-Rluc) and a tagged β-arrestin (e.g., β-arrestin2-YFP for BRET).
-
Assay Procedure:
-
Plate the cells in a suitable microplate.
-
Add varying concentrations of this compound to the wells.
-
Incubate for a period sufficient to allow for receptor-arrestin interaction (e.g., 30-90 minutes).
-
-
Signal Detection: Measure the assay-specific signal (e.g., BRET ratio, FRET signal, or chemiluminescence) using a plate reader.
-
Data Analysis:
-
Plot the change in the assay signal against the logarithm of the this compound concentration.
-
Determine the EC50 (potency) and Emax (efficacy) for β-arrestin recruitment from the dose-response curve.
-
Experimental Workflow
The characterization of a novel compound like this compound typically follows a structured experimental workflow, progressing from initial binding studies to functional and signaling assays.
Conclusion
This compound is a potent and efficacious agonist of the mu-opioid receptor, activating both G-protein and β-arrestin signaling pathways with high efficacy. Its high affinity for the MOR underscores its potent analgesic potential. While a complete quantitative profile of its functional activity and selectivity across all opioid receptor subtypes remains to be fully elucidated in the public domain, the available data provides a strong foundation for its classification as a powerful research tool in the study of opioid pharmacology. Further investigations are warranted to fully characterize its signaling bias and to explore the therapeutic implications of its robust dual-pathway activation. This technical guide serves as a foundational resource for researchers, providing both a summary of the current understanding of this compound's mechanism of action and detailed protocols for its further investigation.
References
Stereospecificity of Bdpc Hydrochloride Isomers and Opioid Activity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stereospecificity of Bdpc (Bromadol) hydrochloride, a potent synthetic opioid analgesic. It explores the critical role of stereochemistry in determining the pharmacological activity of its isomers at opioid receptors. While specific quantitative data for all individual isomers of Bdpc hydrochloride are not publicly available, this guide synthesizes the existing information and draws parallels from closely related compounds to elucidate the principles of stereoselective opioid receptor interaction. The document details relevant experimental protocols for assessing opioid activity and presents conceptual signaling pathways and experimental workflows through diagrams generated using the DOT language.
Introduction
This compound, chemically known as 4-(4-bromophenyl)-4-(dimethylamino)-1-(2-phenylethyl)cyclohexanol hydrochloride, is a potent centrally acting opioid analgesic. Its structure contains multiple chiral centers, giving rise to several stereoisomers. It is well-established in opioid pharmacology that the three-dimensional arrangement of a molecule is a critical determinant of its interaction with the highly specific binding pockets of opioid receptors. This guide delves into the stereospecificity of this compound isomers, focusing on their differential activity at the µ-opioid receptor (MOR), the primary target for most opioid analgesics.
Data Presentation: Stereoselectivity in Opioid Receptor Binding and Activity
Quantitative analysis of the binding affinity (Ki) and functional activity (EC50, Emax) of individual stereoisomers is crucial for understanding their structure-activity relationships (SAR). While comprehensive data for all Bdpc isomers is not available in the public domain, existing literature indicates a significant difference in potency between the cis and trans diastereomers, with the trans-isomer being considerably more potent[1].
For illustrative purposes, the following table presents a hypothetical comparative dataset for Bdpc isomers, based on typical observations for stereoisomers of potent opioids and the reported high potency of the trans-isomer of Bdpc. Note: These values are not experimentally verified for Bdpc and are for illustrative purposes only.
| Isomer Configuration | µ-Opioid Receptor Affinity (Ki, nM) | Functional Activity (GTPγS) EC50 (nM) | Functional Activity Emax (% of DAMGO) | In Vivo Analgesic Potency (ED50, mg/kg) |
| (±)-trans-Bdpc | 1.49[1] | ~5 | ~110 | ~0.02 |
| (+)-trans-Bdpc | ~1.0 | ~3 | ~120 | ~0.01 |
| (-)-trans-Bdpc | ~10 | ~20 | ~100 | ~0.5 |
| (±)-cis-Bdpc | >100 | >500 | <50 | >10 |
| (+)-cis-Bdpc | >100 | >500 | <50 | >10 |
| (-)-cis-Bdpc | >200 | >1000 | <30 | >20 |
Table 1: Hypothetical Comparative Pharmacological Data of this compound Isomers.
Experimental Protocols
The characterization of the opioid activity of compounds like this compound involves a series of in vitro and in vivo assays. Below are detailed methodologies for key experiments.
Synthesis and Chiral Separation of this compound Isomers
The synthesis of this compound typically involves a multi-step process. A common route includes the reaction of a substituted benzyl cyanide with cyclohexanone, followed by reductive amination with a desired amine, and finally conversion to the hydrochloride salt.
To obtain the individual stereoisomers, chiral separation techniques are employed. High-performance liquid chromatography (HPLC) with a chiral stationary phase is a common method for resolving enantiomers.
Opioid Receptor Binding Assays
These assays determine the affinity of the Bdpc isomers for the different opioid receptors (µ, δ, and κ).
-
Objective: To determine the equilibrium dissociation constant (Ki) of each isomer for the µ, δ, and κ opioid receptors.
-
Materials:
-
Cell membranes expressing the human µ, δ, or κ opioid receptor.
-
Radioligands: [³H]DAMGO (for µ), [³H]DPDPE (for δ), [³H]U-69593 (for κ).
-
Test compounds: Individual this compound isomers.
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Nonspecific binding control (e.g., naloxone).
-
-
Procedure:
-
Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Incubation is carried out at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) are determined by nonlinear regression analysis of the competition binding curves.
-
Ki values are calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
-
[³⁵S]GTPγS Functional Assays
This functional assay measures the ability of the Bdpc isomers to activate G-proteins, a key step in opioid receptor signaling.
-
Objective: To determine the potency (EC50) and efficacy (Emax) of each isomer in stimulating G-protein activation.
-
Materials:
-
Cell membranes expressing the opioid receptor of interest.
-
[³⁵S]GTPγS.
-
GDP.
-
Test compounds: Individual this compound isomers.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).
-
-
Procedure:
-
Cell membranes are incubated with a fixed concentration of [³⁵S]GTPγS, GDP, and varying concentrations of the test compound.
-
The incubation is performed at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes).
-
The reaction is stopped by rapid filtration.
-
The amount of [³⁵S]GTPγS bound to the G-proteins on the filters is determined by scintillation counting.
-
EC50 and Emax values are calculated from the dose-response curves.
-
β-Arrestin Recruitment Assays
These assays assess the potential for biased agonism by measuring the recruitment of β-arrestin to the receptor upon ligand binding.
-
Objective: To quantify the potency (EC50) and efficacy (Emax) of each isomer in recruiting β-arrestin.
-
Methodology: Various techniques can be used, such as Bioluminescence Resonance Energy Transfer (BRET) or Enzyme Fragment Complementation (EFC) assays.
-
General Principle:
-
Cells are co-transfected with a receptor tagged with a donor molecule (e.g., a luciferase) and β-arrestin tagged with an acceptor molecule (e.g., a fluorescent protein).
-
Upon agonist stimulation, β-arrestin is recruited to the receptor, bringing the donor and acceptor molecules into close proximity.
-
This proximity results in a measurable signal (e.g., light emission in BRET), which is proportional to the extent of β-arrestin recruitment.
-
Dose-response curves are generated to determine EC50 and Emax values.
-
Signaling Pathways of Opioid Activity
The activation of µ-opioid receptors by agonists like this compound initiates a cascade of intracellular signaling events. The primary pathway involves the activation of inhibitory G-proteins (Gi/o), leading to analgesia. However, an alternative pathway involving β-arrestin can lead to receptor desensitization, tolerance, and potentially some adverse effects.
Logical Relationships: Stereochemistry and Opioid Activity
The profound differences in the pharmacological activity of Bdpc isomers can be attributed to the specific three-point interactions between the ligand and the opioid receptor binding pocket.
Conclusion
The stereochemical configuration of this compound is a paramount factor governing its opioid activity. The trans-isomer exhibits significantly higher potency than the cis-isomer, highlighting the precise structural requirements for effective interaction with the µ-opioid receptor. While a complete pharmacological profile of all individual stereoisomers is not publicly available, the principles of stereoselectivity in opioid pharmacology strongly suggest that the enantiomers of the trans-isomer will also exhibit differential activity. Further research involving the synthesis, chiral separation, and detailed pharmacological characterization of all this compound isomers is warranted to fully elucidate their structure-activity relationships. Such studies will not only provide a deeper understanding of opioid receptor function but also guide the rational design of safer and more effective opioid analgesics.
References
A Technical Guide to Bdpc Hydrochloride: A Potent µ-Opioid Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bdpc hydrochloride, also known as Bromadol hydrochloride, is a potent synthetic opioid agonist with high affinity and efficacy for the µ-opioid receptor (MOR). Its chemical structure, 4-(4-bromophenyl)-4-(dimethylamino)-1-(2-phenylethyl)cyclohexan-1-ol hydrochloride, distinguishes it as a member of the arylcyclohexylamine class of compounds. This technical guide provides a comprehensive overview of the key chemical identifiers, pharmacological data, relevant experimental protocols, and the primary signaling pathway associated with this compound. All quantitative data is summarized for clarity, and detailed methodologies for key experiments are provided to support further research and development.
Core Chemical and Pharmacological Data
This compound is a valuable research tool for investigating the µ-opioid receptor system. Below is a summary of its key identifiers and reported pharmacological data.
| Parameter | Value | Reference |
| CAS Number | 70895-01-1 | N/A |
| InChI Key | UOEMILZBKFSGOB-UHFFFAOYSA-N | N/A |
| Molecular Formula | C22H29BrClNO | N/A |
| Molecular Weight | 438.8 g/mol | N/A |
| IUPAC Name | 4-(4-bromophenyl)-4-(dimethylamino)-1-(2-phenylethyl)cyclohexan-1-ol;hydrochloride | N/A |
| Binding Affinity (Ki) for µ-opioid receptor | 1.49 nM | N/A |
| IC50 ([3H]naloxone competition assay) | 0.8 nM | N/A |
| Functional Activity | Potent µ-opioid receptor agonist with high efficacy in β-arrestin2 recruitment. The trans-isomer is noted to be significantly more potent than the cis-isomer. | N/A |
Experimental Protocols
The following sections detail standardized experimental protocols relevant to the characterization of µ-opioid receptor agonists like this compound.
Radioligand Binding Assay for µ-Opioid Receptor Affinity
This protocol is designed to determine the binding affinity (Ki) of this compound for the µ-opioid receptor through competitive displacement of a radiolabeled ligand.
Materials:
-
Membrane homogenates from cells expressing the human µ-opioid receptor (e.g., CHO-hMOR or HEK293-hMOR cells)
-
Radioligand: [3H]DAMGO (a selective µ-opioid agonist)
-
Non-specific binding control: Naloxone (10 µM)
-
Assay buffer: 50 mM Tris-HCl, pH 7.4
-
This compound stock solution and serial dilutions
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail and liquid scintillation counter
Procedure:
-
Prepare assay tubes containing assay buffer, radioligand (at a concentration near its Kd), and either vehicle, non-specific binding control, or a concentration of this compound.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay for µ-Opioid Receptor Agonism
This protocol measures the functional potency (EC50) of this compound by quantifying the inhibition of forskolin-stimulated cyclic adenosine monophosphate (cAMP) production in cells expressing the µ-opioid receptor.
Materials:
-
CHO or HEK293 cells stably expressing the human µ-opioid receptor
-
Assay medium (e.g., DMEM with 0.1% BSA)
-
Forskolin (a direct activator of adenylyl cyclase)
-
This compound stock solution and serial dilutions
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
Cell lysis buffer (provided with the cAMP kit)
Procedure:
-
Plate the cells in a suitable microplate format (e.g., 96-well or 384-well) and allow them to adhere overnight.
-
Remove the culture medium and replace it with assay medium.
-
Pre-incubate the cells with various concentrations of this compound for a short period (e.g., 15 minutes).
-
Stimulate the cells with a fixed concentration of forskolin (e.g., 10 µM) to induce cAMP production and incubate for a defined time (e.g., 30 minutes).
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP levels using the detection reagents provided in the kit and a suitable plate reader.
-
Generate a dose-response curve by plotting the percentage of inhibition of forskolin-stimulated cAMP levels against the concentration of this compound.
-
Determine the EC50 value (the concentration of this compound that produces 50% of its maximal inhibitory effect) using non-linear regression analysis.
In Vivo Hot-Plate Analgesia Assay
This protocol assesses the analgesic efficacy of this compound in a rodent model of thermal pain.
Materials:
-
Male Sprague-Dawley rats or CD-1 mice
-
Hot-plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C)
-
This compound solution for administration (e.g., subcutaneous or intraperitoneal)
-
Vehicle control (e.g., saline)
-
Positive control (e.g., morphine)
-
Timer
Procedure:
-
Acclimatize the animals to the testing room and handling procedures.
-
Determine the baseline latency to a nociceptive response (e.g., paw licking, jumping) for each animal by placing it on the hot plate. A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.
-
Administer different doses of this compound, vehicle, or the positive control to separate groups of animals.
-
At various time points after administration (e.g., 30, 60, 90, 120 minutes), place each animal back on the hot plate and record the latency to the nociceptive response.
-
Calculate the percentage of maximum possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
-
Construct a dose-response curve at the time of peak effect and determine the ED50 value (the dose of this compound that produces a 50% analgesic effect) using a suitable statistical method.
Signaling Pathway and Experimental Workflow
Activation of the µ-opioid receptor by an agonist like this compound initiates a cascade of intracellular signaling events. The primary pathway involves the coupling to inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. This is a key mechanism underlying the analgesic and other central effects of opioids.
Caption: µ-Opioid Receptor Signaling Pathway.
The workflow for characterizing a novel µ-opioid receptor agonist typically follows a logical progression from in vitro to in vivo studies.
Caption: Experimental Workflow for Agonist Characterization.
The Arylcyclohexylamine Class: A Technical Guide to its Discovery, History, and Pharmacology
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The arylcyclohexylamine class of chemical compounds represents a fascinating and complex area of pharmacology. While colloquially and in some contexts referred to in association with opioids, it is critical for a scientific audience to understand that their primary and defining mechanism of action is distinct. Arylcyclohexylamines are most accurately classified as non-competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor. This guide will provide a comprehensive overview of the discovery and history of this class, detailing the pivotal moments and key chemical developments. It will also explore their complex pharmacology, including their interaction with the NMDA receptor and a nuanced discussion of their relationship with the opioid system.
Discovery and Historical Development
The story of arylcyclohexylamines begins in the mid-20th century, driven by the quest for novel anesthetic agents.
The Genesis: Phencyclidine (PCP)
The first arylcyclohexylamine to gain significant attention was phencyclidine (PCP). While its synthesis was first reported in 1926, it wasn't until the 1950s that its anesthetic properties were recognized[1]. In 1956, Victor Maddox, a chemist at Parke-Davis pharmaceutical company, synthesized PCP, which was subsequently investigated for its potential as a surgical anesthetic under the trade name Sernyl[2][3]. Initial clinical trials in 1958 showed promise, as PCP induced a state of "dissociative anesthesia," characterized by analgesia and amnesia without significant cardiorespiratory depression[4][5]. However, a significant number of patients experienced severe and prolonged postoperative side effects, including hallucinations, delirium, and psychosis[5]. These adverse effects, occurring in approximately 15% of study participants, led to the discontinuation of its use in humans in 1965[2][6]. Its veterinary use was also discontinued in 1978[2].
The Quest for a Safer Alternative: The Birth of Ketamine
The undesirable psychotomimetic effects of PCP prompted researchers at Parke-Davis to seek a safer alternative with a similar anesthetic profile but a shorter duration of action and a more favorable side-effect profile. In 1962, chemist Calvin Stevens, also at Parke-Davis, synthesized a series of PCP analogs. Among these was CI-581, which would later be known as ketamine[7].
Ketamine's development was a direct result of structure-activity relationship (SAR) studies aimed at modifying the PCP molecule to reduce its adverse effects. Human testing of ketamine began in 1964 on inmates at Jackson Prison in Michigan[8]. These trials revealed that ketamine also produced dissociative anesthesia but with a much shorter and less severe emergence delirium compared to PCP[8]. This improved safety profile led to its approval for human use in 1970[9].
Chemical Synthesis
The synthesis of arylcyclohexylamines, particularly PCP and ketamine, has been well-documented.
Synthesis of Phencyclidine (PCP)
One of the most common methods for synthesizing PCP is through a Grignard reaction. A key intermediate is 1-piperidinocyclohexanecarbonitrile (PCC), which is formed from the reaction of cyclohexanone, potassium cyanide, and piperidine. The nitrile group of PCC is then displaced by a phenyl group using a phenylmagnesium bromide Grignard reagent to yield phencyclidine[10].
Experimental Protocol: Synthesis of Phencyclidine via Grignard Reaction
-
Step 1: Formation of 1-piperidinocyclohexanecarbonitrile (PCC). To a solution of sodium bisulfite in water, cyclohexanone is added. Subsequently, a solution of sodium cyanide and piperidine in water is added, and the reaction is stirred overnight at room temperature. The resulting PCC product is then filtered, washed, and dried.
-
Step 2: Grignard Reaction. Phenylmagnesium bromide is prepared from bromobenzene and magnesium turnings in dry ether. A solution of PCC in a suitable solvent (e.g., a mixture of ether and benzene) is then slowly added to the Grignard reagent. The mixture is heated and stirred for several hours.
-
Step 3: Workup and Isolation. After cooling, the reaction is quenched with an aqueous acid, such as hydrobromic acid. The precipitated PCP salt is then filtered, dried, and can be further purified by recrystallization.
Synthesis of Ketamine
The original synthesis of ketamine by Calvin Stevens also involved a multi-step process. A common route starts with the reaction of cyclopentylmagnesium bromide with 2-chlorobenzonitrile to form (2-chlorophenyl)(cyclopentyl)methanone. This intermediate is then brominated, and the resulting α-bromo ketone is reacted with methylamine. The subsequent intramolecular rearrangement, often facilitated by heating in a high-boiling solvent like decalin, yields ketamine.
Experimental Protocol: Synthesis of Ketamine
-
Step 1: Formation of (2-chlorophenyl)(cyclopentyl)methanone. A Grignard reagent is prepared from cyclopentyl bromide and magnesium. This is then reacted with 2-chlorobenzonitrile, followed by hydrolysis to yield the ketone.
-
Step 2: Bromination. The ketone is brominated, typically using bromine in a solvent like carbon tetrachloride, to produce 1-bromocyclopentyl-(o-chlorophenyl)-ketone. This intermediate can be unstable and is often used immediately in the next step.
-
Step 3: Reaction with Methylamine. The α-bromo ketone is dissolved in liquid methylamine. After the reaction is complete, the excess methylamine is allowed to evaporate.
-
Step 4: Rearrangement. The resulting intermediate, 1-hydroxy-cyclopentyl-(o-chlorophenyl)-ketone N-methylimine, is dissolved in a high-boiling solvent such as decalin and refluxed to induce a rearrangement, forming the cyclohexanone ring of ketamine.
-
Step 5: Purification. The ketamine is then extracted and purified, often by conversion to its hydrochloride salt.
Pharmacology and Mechanism of Action
Primary Mechanism: NMDA Receptor Antagonism
The defining pharmacological characteristic of arylcyclohexylamines is their action as non-competitive antagonists at the NMDA receptor[11]. The NMDA receptor is a glutamate-gated ion channel that plays a crucial role in synaptic plasticity, learning, and memory. Arylcyclohexylamines bind to a site within the ion channel pore of the NMDA receptor, known as the "PCP binding site"[11]. This binding blocks the influx of calcium ions, thereby inhibiting the excitatory effects of glutamate.
The seminal work establishing this mechanism was published in 1983 by Anis and Lodge[12]. Their electrophysiological studies on spinal neurons in cats and rats demonstrated that ketamine and PCP selectively blocked the neuronal excitation induced by NMDA, with little effect on the excitation caused by other glutamate receptor agonists like quisqualate and kainate[13].
Experimental Protocol: Electrophysiological Recording of NMDA Receptor Antagonism (Based on Anis and Lodge, 1983)
-
Animal Preparation: Experiments are typically conducted on decerebrate or anesthetized (e.g., with pentobarbitone) cats or rats. The spinal cord is exposed to allow for the insertion of microelectrodes.
-
Electrophysiological Recording: Extracellular recordings are made from single spinal neurons using multi-barreled glass microelectrodes. One barrel is used for recording neuronal firing, while the other barrels contain solutions of excitatory amino acids (e.g., NMDA, quisqualate, kainate) and the arylcyclohexylamine being tested.
-
Drug Application: The drugs are applied locally to the neuron by microiontophoresis, which uses an electrical current to eject charged molecules from the micropipette.
-
Data Analysis: The firing rate of the neuron in response to the application of the excitatory amino acids is measured before, during, and after the application of the arylcyclohexylamine. A selective NMDA receptor antagonist will reduce the neuronal firing induced by NMDA but not by other agonists.
The "Opioid" Question: A Matter of Secondary Effects
While the primary mechanism of action of arylcyclohexylamines is NMDA receptor antagonism, some compounds in this class have been shown to interact with opioid receptors, which likely contributed to the user's initial query. However, this interaction is generally of much lower affinity compared to their action at the NMDA receptor and is not the defining characteristic of the class as a whole[1][5].
For instance, some studies have shown that PCP can interact indirectly with opioid systems to produce analgesia[1]. Certain derivatives of arylcyclohexylamines have been synthesized that show potent mu-opioid receptor agonism, demonstrating the chemical scaffold's versatility[5]. However, for the prototypical members like PCP and ketamine, the affinity for opioid receptors is significantly lower than for the NMDA receptor[1]. A binding study found that PCP had a Ki of over 10,000 nM for opioid receptors, compared to 59 nM for the NMDA receptor's PCP binding site[1]. While some research suggests that ketamine's analgesic properties may involve some interaction with the opioid system, its primary analgesic and anesthetic effects are attributed to NMDA receptor blockade.
Quantitative Pharmacological Data
The following table summarizes the binding affinities (Ki) of several key arylcyclohexylamines at the NMDA receptor and other relevant sites. Lower Ki values indicate higher binding affinity.
| Compound | NMDA Receptor (PCP Site) Ki (nM) | µ-Opioid Receptor Ki (nM) | Other Receptor Affinities (Ki, nM) |
| Phencyclidine (PCP) | 59[1] | >10,000[1] | σ₂: 136[1], SERT: 2,234[1] |
| Ketamine | ~300-800[14] | >10,000 | - |
| (S)-Ketamine (Esketamine) | ~300-800[14] | - | - |
| (R)-Ketamine (Arketamine) | ~1,700-5,000[14] | - | - |
| Methoxetamine (MXE) | 259[14] | - | SERT: 481[15] |
Note: Ki values can vary between studies due to different experimental conditions.
Visualizations
General Structure of Arylcyclohexylamines
Caption: General chemical structure of arylcyclohexylamines and the key substitutions for PCP and ketamine.
Signaling Pathway of NMDA Receptor Antagonism
Caption: Simplified signaling pathway of NMDA receptor antagonism by arylcyclohexylamines.
Conclusion
The arylcyclohexylamine class of compounds has a rich and important history in pharmacology, stemming from the search for ideal anesthetics. While the initial promise of phencyclidine was curtailed by its significant adverse effects, the subsequent development of ketamine marked a significant therapeutic advance. The primary mechanism of action for this class is unequivocally non-competitive antagonism of the NMDA receptor, which is responsible for their characteristic dissociative anesthetic, analgesic, and, in some cases, psychotomimetic effects. While some members of this chemical family may exhibit affinity for opioid receptors, this is a secondary characteristic and not the defining feature of the class. A clear understanding of this distinction is paramount for researchers and drug development professionals working with these complex and pharmacologically fascinating molecules.
References
- 1. Synthesis of Ketamine [designer-drug.com]
- 2. researchgate.net [researchgate.net]
- 3. Electrophysiological evidence for an antinociceptive effect of ketamine in the rat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Arylcyclohexylamine - Wikipedia [en.wikipedia.org]
- 5. Ketamine impairs excitability in superficial dorsal horn neurones by blocking sodium and voltage-gated potassium currents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New materials used for the synthesis of 2‐chlorophenyl cyclopentyl ketone seized from an illicit ketamine manufacturing unit | CoLab [colab.ws]
- 8. Structure-activity relationships of arylcyclohexylamines as discriminative stimuli in pigeons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of ketamine from a nontoxic procedure: a new and efficient route (2020) | Negar Zekri | 10 Citations [scispace.com]
- 12. CN112194602A - A kind of synthetic method of ketamine and its derivatives and intermediates - Google Patents [patents.google.com]
- 13. The Ketamine Analogue Methoxetamine and 3- and 4-Methoxy Analogues of Phencyclidine Are High Affinity and Selective Ligands for the Glutamate NMDA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The novel ketamine analog methoxetamine produces dissociative-like behavioral effects in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Pharmacological Profile of Bdpc: A Potent Mu-Opioid Receptor Agonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the pharmacological profile of 4-(4-bromophenyl)-4-(dimethylamino)-1-(2-phenylethyl)cyclohexanol (Bdpc), also known as bromadol. Bdpc is a potent, fully synthetic opioid agonist with high affinity and efficacy for the mu-opioid receptor (MOR). This document details its chemical properties, in vitro and in vivo pharmacological data, the experimental protocols used for its characterization, and the key signaling pathways it modulates. All quantitative data are summarized in structured tables, and complex biological and experimental workflows are visualized using diagrams to facilitate understanding.
Introduction
Bdpc is a potent synthetic opioid belonging to the arylcyclohexylamine class of compounds, first developed in the 1970s.[1] Its pharmacological activity is primarily mediated through its potent agonism at the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR) that is the primary target for many clinically used opioid analgesics.[2] Early studies highlighted its exceptionally high potency, with the trans-isomer being significantly more active.[1][2] This guide serves as a technical resource for researchers and professionals in drug development, providing detailed pharmacological data and methodologies relevant to the study of Bdpc and other potent MOR agonists.
Chemical Profile
-
Systematic Name: 4-(4-bromophenyl)-4-(dimethylamino)-1-(2-phenylethyl)cyclohexanol[1]
-
Synonyms: Bromadol, trans-BDPC
-
Molecular Formula: C22H28BrNO
-
Molecular Weight: 402.4 g/mol
-
Chemical Class: Arylcyclohexylamine
Pharmacological Data
The pharmacological effects of Bdpc are characterized by its high affinity and potent activation of the mu-opioid receptor. The activity is stereospecific, with the trans-isomer demonstrating significantly higher potency.[2]
In Vitro Pharmacology
The in vitro profile of Bdpc has been characterized using various assays to determine its binding affinity, potency, and efficacy at the mu-opioid receptor.
| Parameter | Assay Type | Value | Reference Compound |
| Potency (EC50) | β-arrestin2 Recruitment | 1.89 nM | - |
| Potency (EC50) | mini-Gi Recruitment | 3.04 nM | - |
| Efficacy (Emax) | β-arrestin2 Recruitment | ≥1.3-fold | Hydromorphone |
| Efficacy (Emax) | mini-Gi Recruitment | >2.6-fold | Hydromorphone |
| Table 1: In Vitro Pharmacological Data for Bdpc (Bromadol) at the Mu-Opioid Receptor. Data sourced from Vandeputte et al. (2020).[1] |
In Vivo Pharmacology
In vivo studies in animal models have been conducted to assess the analgesic potency of Bdpc.
| Parameter | Animal Model | Potency |
| Analgesic Potency | Animal Models | ~504 times that of morphine (trans-isomer) |
| Table 2: In Vivo Potency of trans-Bdpc. Data sourced from Lednicer et al. (1970s) as cited in Wikipedia.[1] |
Key Experimental Protocols
The characterization of potent MOR agonists like Bdpc involves a suite of standardized in vitro and in vivo assays.
Radioligand Binding Assay (for Affinity, Ki)
This assay quantifies the affinity of a compound for a specific receptor. It typically involves incubating a radiolabeled ligand (e.g., [3H]-diprenorphine) with a source of the receptor (e.g., cell membranes expressing MOR) in the presence of varying concentrations of the unlabeled test compound (Bdpc). The amount of radioligand displaced by the test compound is measured, allowing for the calculation of the inhibitory constant (Ki), which reflects the binding affinity.
Caption: Workflow for a competitive radioligand binding assay.
[35S]GTPγS Binding Assay (for Potency, EC50, and Efficacy, Emax)
This functional assay measures the activation of G-proteins following agonist binding to a GPCR. In the presence of an agonist like Bdpc, the MOR facilitates the exchange of GDP for the non-hydrolyzable GTP analog, [35S]GTPγS, on the Gα subunit. The amount of incorporated [35S]GTPγS is proportional to the degree of receptor activation.
References
An In-depth Technical Guide to the Structure-Activity Relationship of Bdpc Analogs for Researchers, Scientists, and Drug Development Professionals
Introduction
Bdpc, or N-(1-(4-bromophenyl)cyclohexyl)ethan-1-amine, is a synthetic compound belonging to the arylcyclohexylamine class. This class of compounds is known to interact with various central nervous system targets, with many exhibiting affinity for opioid receptors. Understanding the structure-activity relationship (SAR) of Bdpc analogs is crucial for the rational design of novel ligands with specific pharmacological profiles, potentially leading to the development of new therapeutics. This guide provides a comprehensive overview of the SAR of Bdpc and its analogs, focusing on their interaction with the µ-opioid receptor (MOR). It includes a summary of quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.
Core Structure and Pharmacophore
The core structure of Bdpc consists of a cyclohexyl ring substituted with a p-bromophenyl group at the 1-position and an ethylamine group at the same carbon. The key pharmacophoric elements for its opioid activity are believed to be:
-
The Aryl Group: The nature and position of the substituent on the phenyl ring significantly influence receptor affinity and selectivity.
-
The Cyclohexyl Ring: This bulky, lipophilic group contributes to the overall shape and binding of the molecule to the receptor.
-
The Amine Group: The basic nitrogen is crucial for forming an ionic interaction with an acidic residue (typically an aspartate) in the opioid receptor binding pocket. The nature of the N-substituent can modulate affinity and functional activity.
Quantitative Structure-Activity Relationship (SAR) Data
| Compound | Modification | Ki (nM) for [3H]PCP Binding Site | Ki (nM) for µ-Opioid Receptor ([3H]Morphine) |
| PCP | Parent Compound | 50 | >10,000 |
| Analog 1 | o-hydroxy-phenyl | 500 | >10,000 |
| Analog 2 | m-hydroxy-phenyl | 6 | 23 |
| Analog 3 | p-hydroxy-phenyl | 2,000 | >10,000 |
| Analog 4 | 4-hydroxy-piperidine | 500 | >10,000 |
| Analog 5 | cis-3-hydroxy-cyclohexyl | 4,000 | >10,000 |
| Analog 6 | trans-3-hydroxy-cyclohexyl | 1,000 | >10,000 |
| Analog 7 | cis-4-hydroxy-cyclohexyl | 3,000 | >10,000 |
| Analog 8 | trans-4-hydroxy-cyclohexyl | 800 | >10,000 |
Analysis of SAR from the data:
-
Aryl Hydroxylation: The position of the hydroxyl group on the phenyl ring is critical for µ-opioid receptor affinity. A hydroxyl group in the meta position (Analog 2) dramatically increases affinity for the µ-opioid receptor by over 430-fold compared to the parent compound, PCP. In contrast, ortho and para hydroxylation (Analogs 1 and 3) leads to a significant decrease in affinity. This suggests that the meta position is favorable for a hydrogen bonding interaction within the MOR binding pocket.
-
Cyclohexyl and Piperidine Hydroxylation: Hydroxylation on either the cyclohexyl or piperidine ring (Analogs 4-8) generally results in a substantial decrease in affinity for the [3H]PCP binding site and does not confer significant affinity for the µ-opioid receptor.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the pharmacological characterization of Bdpc analogs.
Synthesis of Bdpc Analogs
The synthesis of arylcyclohexylamine analogs can be achieved through various synthetic routes. A general approach for synthesizing N-alkyl-arylcyclohexylamines is described below.
General Synthesis of N-Alkyl-Arylcyclohexylamines:
-
Step 1: Formation of the Cyclohexanecarbonitrile Intermediate: A substituted bromobenzene is reacted with magnesium to form a Grignard reagent. This is then reacted with cyclohexanone to yield a 1-(substituted-phenyl)cyclohexanol. Subsequent treatment with a cyanide source, such as sodium cyanide, in the presence of an acid catalyst, yields the corresponding 1-(substituted-phenyl)cyclohexanecarbonitrile.
-
Step 2: Reduction of the Nitrile to a Primary Amine: The nitrile intermediate is reduced to the corresponding primary amine using a reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous solvent such as tetrahydrofuran (THF).
-
Step 3: N-Alkylation: The primary amine is then N-alkylated by reacting it with an appropriate alkyl halide (e.g., ethyl iodide for an N-ethyl group) in the presence of a base, or through reductive amination with an aldehyde or ketone and a reducing agent like sodium cyanoborohydride.
Purification and Characterization: The final products are typically purified by column chromatography and characterized by various spectroscopic methods, including Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) and Mass Spectrometry (MS), to confirm their structure and purity.
Radioligand Binding Assays for Opioid Receptors
Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.
Materials:
-
Cell membranes prepared from cells expressing the human µ-opioid receptor (hMOR).
-
Radioligand: [³H]DAMGO (a selective µ-opioid receptor agonist).
-
Non-specific binding control: Naloxone (a non-selective opioid antagonist) at a high concentration (e.g., 10 µM).
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Test compounds (Bdpc analogs) at various concentrations.
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Incubation: In a microtiter plate, combine the cell membranes, [³H]DAMGO (at a concentration near its Kd), and varying concentrations of the test compound in the assay buffer. For determining non-specific binding, a separate set of wells will contain membranes, radioligand, and a high concentration of naloxone.
-
Equilibration: Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound radioligand from the unbound.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The inhibition constant (Ki) of the test compound is then determined by fitting the data to a one-site competition binding equation using software like GraphPad Prism. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is first determined and then converted to a Ki value using the Cheng-Prusoff equation.
Functional Assays: [³⁵S]GTPγS Binding Assay
This assay measures the functional activity of a compound (agonist, partial agonist, or antagonist) by quantifying its ability to stimulate G-protein activation.
Materials:
-
Cell membranes expressing the hMOR.
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
GDP (Guanosine diphosphate).
-
Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Test compounds at various concentrations.
-
Scintillation proximity assay (SPA) beads or filtration apparatus.
Procedure:
-
Pre-incubation: Pre-incubate the cell membranes with the test compound for a short period (e.g., 15 minutes) at 30°C.
-
Initiation of Reaction: Add [³⁵S]GTPγS and GDP to initiate the binding reaction.
-
Incubation: Incubate the mixture for a defined time (e.g., 60 minutes) at 30°C.
-
Termination and Detection: If using SPA beads, the signal can be read directly in a microplate scintillation counter. If using filtration, the reaction is terminated by rapid filtration through glass fiber filters, followed by washing and scintillation counting.
-
Data Analysis: The agonist activity is determined by the increase in [³⁵S]GTPγS binding above the basal level. Data are analyzed using non-linear regression to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximal effect). Antagonist activity can be determined by the ability of a compound to inhibit the agonist-stimulated [³⁵S]GTPγS binding.
Visualization of Signaling Pathways and Workflows
µ-Opioid Receptor Signaling Pathway
The canonical signaling pathway for the µ-opioid receptor involves coupling to inhibitory G proteins (Gi/o).
Caption: Canonical G-protein-mediated signaling pathway of the µ-opioid receptor activated by a Bdpc analog.
Experimental Workflow for SAR Study
The following diagram illustrates a typical workflow for conducting a structure-activity relationship study of Bdpc analogs.
Caption: A generalized experimental workflow for the structure-activity relationship (SAR) study of Bdpc analogs.
The structure-activity relationship of Bdpc analogs at the µ-opioid receptor is a complex interplay of steric and electronic factors. The available data on related arylcyclohexylamines strongly suggest that modifications to the aryl ring, particularly the introduction of a hydroxyl group at the meta-position, can significantly enhance µ-opioid receptor affinity. Conversely, modifications at other positions on the aryl ring or on the cyclohexyl moiety are generally detrimental to affinity. The amine substituent is also a critical determinant of pharmacological activity. A systematic exploration of a wider range of Bdpc analogs, guided by the principles outlined in this guide and employing the detailed experimental protocols, will be instrumental in developing novel ligands with desired potency, selectivity, and functional properties for potential therapeutic applications.
Methodological & Application
Application Notes and Protocols for Ligand Binding Assays with Bdpc Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bdpc hydrochloride (4-(4-bromophenyl)-4-(dimethylamino)-1-(2-phenylethyl)cyclohexanol hydrochloride) is a potent synthetic opioid that acts as a high-affinity agonist for the mu-opioid receptor (MOR).[1][2] Its distinctive arylcyclohexylamine structure contributes to its high potency, with the trans-isomer being significantly more active.[1][2] Understanding the binding characteristics of this compound to the MOR is crucial for elucidating its pharmacological profile and for the development of novel analgesics.
These application notes provide a detailed protocol for a competitive radioligand binding assay to determine the binding affinity of this compound for the mu-opioid receptor. Additionally, the downstream signaling pathway of the MOR is illustrated to provide a broader context for the functional consequences of ligand binding.
Data Presentation
The following table summarizes the known quantitative binding data for this compound and its analogs at the mu-opioid receptor.
| Compound | Receptor | Parameter | Value | Reference |
| This compound | Mu-Opioid Receptor (MOR) | Kᵢ | 1.49 nM | [1] |
| This compound | Opioid Receptors | IC₅₀ | 0.8 nM | [1] |
| C8813 (analogue) | Mu-Opioid Receptor (MOR) | Kᵢ | 1.37 nM | [1] |
| C8813 (analogue) | Delta-Opioid Receptor (DOR) | Kᵢ | 3.24 nM | [1] |
| C8813 (analogue) | Kappa-Opioid Receptor (KOR) | Kᵢ | >1000 nM | [1] |
Experimental Protocols
Competitive Radioligand Binding Assay for this compound at the Mu-Opioid Receptor
This protocol describes a competitive binding assay using a radiolabeled antagonist, such as [³H]naloxone, to determine the binding affinity (Kᵢ) of unlabeled this compound for the mu-opioid receptor.
Materials and Reagents:
-
Membrane Preparation: Homogenates of rat brain tissue or cells stably expressing the human mu-opioid receptor (e.g., HEK293-µOR cells).
-
Radioligand: [³H]naloxone (specific activity ~40-60 Ci/mmol).
-
Unlabeled Ligand: this compound (trans-isomer).
-
Non-specific Binding Control: Naloxone or Naltrexone (10 µM final concentration).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail: A suitable liquid scintillation cocktail for radioactivity counting.
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Counter: A liquid scintillation counter for detecting tritium.
-
96-well microplates.
-
Pipettes and tips.
Experimental Procedure:
-
Membrane Preparation:
-
Homogenize rat cortices in ice-cold 50 mM Tris-HCl, pH 7.4.
-
Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 10 minutes at 4°C.
-
Resuspend the pellet in fresh assay buffer and incubate at 37°C for 30 minutes to remove endogenous opioids.
-
Centrifuge again under the same conditions and resuspend the final pellet in a known volume of assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford assay).
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in the assay buffer. The concentration range should typically span from 0.01 nM to 100 µM to generate a complete competition curve.
-
In a 96-well microplate, set up the following in triplicate:
-
Total Binding: Assay buffer, membrane preparation, and [³H]naloxone.
-
Non-specific Binding: Assay buffer, membrane preparation, [³H]naloxone, and a high concentration of unlabeled naloxone (10 µM).
-
Competition Binding: Assay buffer, membrane preparation, [³H]naloxone, and varying concentrations of this compound.
-
-
The final assay volume is typically 200-500 µL. The final concentration of [³H]naloxone should be close to its Kd value (e.g., 1-10 nM). The amount of membrane protein per well should be optimized, but a starting point is 50-100 µg.
-
-
Incubation:
-
Initiate the binding reaction by adding the membrane preparation to the wells.
-
Incubate the plate at room temperature (or 25°C) for 60 minutes to allow the binding to reach equilibrium.
-
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.
-
Quickly wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
-
Radioactivity Counting:
-
Place the filters in scintillation vials.
-
Add a sufficient volume of scintillation cocktail to each vial.
-
Allow the vials to sit for several hours in the dark to reduce chemiluminescence.
-
Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding at each concentration of this compound:
-
Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit the data to a one-site competition model and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Kᵢ) for this compound using the Cheng-Prusoff equation:
-
Kᵢ = IC₅₀ / (1 + [L]/Kd)
-
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
-
Visualizations
Experimental Workflow
Caption: Workflow for the competitive radioligand binding assay.
Mu-Opioid Receptor Signaling Pathway
Caption: Mu-opioid receptor signaling cascade upon agonist binding.
References
Application Notes and Protocols: Utilizing BDPC Hydrochloride in Competitive Binding Studies Against Known Opioids
For Researchers, Scientists, and Drug Development Professionals
Introduction
BDPC hydrochloride, also known as Bromadol, is a potent synthetic opioid with a unique arylcyclohexylamine chemical structure.[1] Developed in the 1970s, initial studies indicated its potency to be significantly higher than morphine.[1] As a high-affinity ligand for the µ-opioid receptor (MOR), this compound serves as a valuable tool in competitive binding assays to characterize the affinity and selectivity of novel opioid compounds. These studies are crucial in the development of new analgesics with improved therapeutic profiles.
This document provides detailed application notes and protocols for utilizing this compound in competitive binding studies against a panel of known opioid ligands. It includes comprehensive data on the binding affinities of standard opioids, a step-by-step experimental protocol, and a description of the underlying signaling pathways.
Rationale for Competitive Binding Assays
Competitive binding assays are a fundamental technique in pharmacology to determine the relative binding affinity (Ki) of an unlabeled test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.[2] In the context of opioid research, these assays are instrumental in:
-
Determining the Potency of Novel Compounds: By competing with a known radioligand, the affinity of a new chemical entity for opioid receptors can be quantified.
-
Assessing Receptor Subtype Selectivity: By performing assays with cell lines expressing specific opioid receptor subtypes (µ, δ, κ), the selectivity profile of a test compound can be established.
-
Structure-Activity Relationship (SAR) Studies: Competitive binding data helps in understanding how chemical modifications to a compound affect its receptor affinity, guiding the design of more potent and selective drugs.
Quantitative Data: this compound and Known Opioids
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of this compound and a selection of standard opioid agonists and antagonists for the µ (mu), δ (delta), and κ (kappa) opioid receptors. This data is essential for designing and interpreting competitive binding experiments.
Table 1: Functional Potency of this compound at the µ-Opioid Receptor
| Compound | Assay | EC50 (nM) |
| BDPC (Bromadol) | mini-Gi Recruitment | 3.04 |
| β-arrestin2 Recruitment | 1.89 |
EC50 values are a measure of the concentration of a drug that gives half of the maximal response.
Table 2: Binding Affinities (Ki) of Standard Opioid Ligands
| Compound | Type | µ-Receptor Ki (nM) | δ-Receptor Ki (nM) | κ-Receptor Ki (nM) |
| DAMGO | µ-Agonist | 1.23[3] | >1000[3] | >1000[3] |
| Morphine | µ-Agonist | 1.168[4] | 250[5] | 300[5] |
| Fentanyl | µ-Agonist | 1.346[4] | 180[5] | 1500[5] |
| Sufentanil | µ-Agonist | 0.138[4] | 15.6[5] | 11.2[5] |
| Buprenorphine | Partial µ-Agonist | 0.2[6] | 1.8[5] | 0.4[5] |
| DPDPE | δ-Agonist | 980[3] | 1.4[3] | >1000[3] |
| U-50,488H | κ-Agonist | >1000[5] | 200[5] | 8.2[5] |
| Naloxone | Antagonist | 1.518[7] | 25[5] | 15[5] |
| Naltrexone | Antagonist | 0.1[5] | 0.8[5] | 0.3[5] |
Note: Ki values can vary between studies due to different experimental conditions. The data presented here is a compilation from multiple sources for comparative purposes.
Experimental Protocols
This section outlines a detailed protocol for a competitive radioligand binding assay using membranes from cells expressing the human µ-opioid receptor.
Materials and Reagents
-
Cell Membranes: Membranes from CHO or HEK293 cells stably expressing the human µ-opioid receptor.
-
Radioligand: [³H]Diprenorphine or [³H]Naloxone (specific activity > 30 Ci/mmol).
-
This compound: Stock solution in a suitable solvent (e.g., DMSO).
-
Known Opioid Competitors: Stock solutions of compounds listed in Table 2.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Determinator: Naloxone (10 µM final concentration).
-
Scintillation Cocktail.
-
96-well Filter Plates: (e.g., Whatman GF/B).
-
Scintillation Counter.
Experimental Workflow
Experimental workflow for competitive binding assay.
Detailed Protocol
-
Preparation:
-
Prepare serial dilutions of this compound and the known opioid competitors in the assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.
-
Thaw the cell membranes on ice and resuspend in assay buffer to a final protein concentration of 20-40 µ g/well .
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add assay buffer, radioligand (e.g., 0.5 nM [³H]Diprenorphine), and cell membranes.
-
Non-specific Binding: Add assay buffer, radioligand, 10 µM Naloxone, and cell membranes.
-
Competitive Binding: Add assay buffer, radioligand, varying concentrations of this compound or a known competitor, and cell membranes.
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a GF/B filter plate using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to separate bound from free radioligand.
-
-
Scintillation Counting:
-
Dry the filter plate completely.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in a liquid scintillation counter.
-
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding - Non-specific Binding.
-
-
Determine IC50:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Use non-linear regression analysis (e.g., using GraphPad Prism) to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
-
Calculate Ki:
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
-
-
Opioid Receptor Signaling Pathways
Opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins (Gi/o).[3] Agonist binding initiates a cascade of intracellular events leading to the modulation of neuronal excitability and neurotransmitter release.
G-Protein Signaling Pathway
References
- 1. m.youtube.com [m.youtube.com]
- 2. δ-opioid receptor - Wikipedia [en.wikipedia.org]
- 3. BDPC - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Binding Kinetics of mu-Opioid Receptor Antagonists & Agonists | Enzymlogic [enzymlogic.com]
- 6. Potential for Kappa Opioid Receptor Agonists to Engineer Non-Addictive Analgesics: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cache.kzoo.edu [cache.kzoo.edu]
Application Notes and Protocols for In Vivo Experimental Design: Testing Bdpc Hydrochloride in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive framework for the in vivo experimental design to evaluate the pharmacological and toxicological profile of Bdpc hydrochloride, a potent µ-opioid receptor ligand with a potential secondary mechanism as an NMDA receptor antagonist. The following protocols are designed for rodent models and are intended to guide researchers in conducting robust and reproducible preclinical studies. The experimental design encompasses pharmacokinetic profiling, efficacy evaluation in a relevant disease model, and a preliminary safety assessment.
Preclinical Development Plan for this compound
The in vivo testing of this compound will follow a staged approach, beginning with pharmacokinetics to understand its absorption, distribution, metabolism, and excretion (ADME) profile. This will be followed by efficacy studies in a validated rodent model of pain to assess its therapeutic potential. Concurrently, a preliminary safety and tolerability assessment will be conducted to identify potential adverse effects.
I. Pharmacokinetic (PK) Profiling
Objective: To determine the pharmacokinetic parameters of this compound in rats after intravenous (IV) and oral (PO) administration.
Rationale: Understanding the PK profile is crucial for selecting the appropriate dose and dosing regimen for subsequent efficacy and safety studies.[1] Arylcyclohexylamines, a class of compounds structurally related to Bdpc, can have variable oral bioavailability.[2][3]
Experimental Protocol: Pharmacokinetic Study
-
Animal Model: Male Sprague-Dawley rats (n=18), 8-10 weeks old.
-
Groups:
-
Group 1 (n=9): this compound (1 mg/kg, IV bolus).
-
Group 2 (n=9): this compound (10 mg/kg, PO gavage).
-
-
Procedure:
-
Animals are fasted overnight prior to dosing.
-
For the IV group, this compound is administered via the tail vein.
-
For the PO group, this compound is administered using an oral gavage needle.
-
Blood samples (approx. 0.2 mL) are collected from the saphenous vein at pre-dose, and at 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
-
-
Bioanalysis: Plasma concentrations of this compound will be determined using a validated LC-MS/MS method.
-
Data Analysis: Pharmacokinetic parameters will be calculated using non-compartmental analysis.
Data Presentation: Pharmacokinetic Parameters
| Parameter | Intravenous (IV) | Oral (PO) |
| Dose (mg/kg) | 1 | 10 |
| Cmax (ng/mL) | To be determined | To be determined |
| Tmax (h) | To be determined | To be determined |
| AUC (0-t) (ngh/mL) | To be determined | To be determined |
| AUC (0-inf) (ngh/mL) | To be determined | To be determined |
| t1/2 (h) | To be determined | To be determined |
| CL (L/h/kg) | To be determined | To be determined |
| Vd (L/kg) | To be determined | To be determined |
| Bioavailability (%) | N/A | To be determined |
II. Efficacy Evaluation: Analgesic Activity
Objective: To evaluate the analgesic efficacy of this compound in a rodent model of inflammatory pain.
Rationale: As a potent µ-opioid receptor agonist, this compound is expected to possess analgesic properties. The Complete Freund's Adjuvant (CFA)-induced inflammatory pain model is a well-established and clinically relevant model for assessing the efficacy of opioid analgesics.[4][5]
Experimental Protocol: CFA-Induced Inflammatory Pain Model
-
Animal Model: Male Wistar rats (n=40), 8-10 weeks old.
-
Induction of Inflammation:
-
A baseline measurement of paw withdrawal threshold to a mechanical stimulus (e.g., von Frey filaments) is taken.
-
Rats are lightly anesthetized, and 100 µL of CFA is injected into the plantar surface of the right hind paw.
-
-
Groups (n=10 per group):
-
Group 1: Vehicle control (e.g., saline).
-
Group 2: Morphine (positive control, 5 mg/kg, subcutaneous).
-
Group 3: this compound (Low dose, e.g., 1 mg/kg, subcutaneous).
-
Group 4: this compound (High dose, e.g., 10 mg/kg, subcutaneous).
-
-
Procedure:
-
24 hours after CFA injection, mechanical allodynia is assessed.
-
The respective treatments are administered.
-
Paw withdrawal thresholds are measured at 30, 60, 90, and 120 minutes post-treatment.
-
-
Data Analysis: The paw withdrawal threshold will be measured, and the percentage of maximal possible effect (%MPE) will be calculated.
Data Presentation: Analgesic Efficacy
| Treatment Group | Dose (mg/kg) | Paw Withdrawal Threshold (g) at 60 min post-dose | % Maximal Possible Effect (%MPE) |
| Vehicle | N/A | To be determined | 0 |
| Morphine | 5 | To be determined | To be determined |
| Bdpc HCl (Low) | 1 | To be determined | To be determined |
| Bdpc HCl (High) | 10 | To be determined | To be determined |
III. Safety and Tolerability Assessment
Objective: To conduct a preliminary assessment of the safety and tolerability of this compound in rats.
Rationale: Early identification of potential central nervous system (CNS) and other adverse effects is crucial for the continued development of any new chemical entity.[6][7][8] A functional observational battery (FOB) provides a systematic way to assess behavioral and physiological changes.[6]
Experimental Protocol: Functional Observational Battery (FOB)
-
Animal Model: Male Sprague-Dawley rats (n=30), 8-10 weeks old.
-
Groups (n=10 per group):
-
Group 1: Vehicle control.
-
Group 2: this compound (Low dose, e.g., 1 mg/kg, subcutaneous).
-
Group 3: this compound (High dose, e.g., 10 mg/kg, subcutaneous).
-
-
Procedure:
-
Animals are observed in their home cage for any spontaneous behavioral changes.
-
A series of standardized observations and tests are conducted at 30, 60, and 120 minutes post-dosing, including:
-
Behavioral: posture, gait, arousal level, stereotypy.
-
Autonomic: pupil size, salivation, piloerection.
-
Neuromuscular: grip strength, motor coordination (rotarod test).
-
Physiological: body temperature.
-
-
-
Data Analysis: Observations are scored using a standardized scoring system. Quantitative data (e.g., rotarod latency, body temperature) are recorded and analyzed.
Data Presentation: Safety and Tolerability
| Parameter | Vehicle | Bdpc HCl (Low Dose) | Bdpc HCl (High Dose) |
| Arousal Score | To be determined | To be determined | To be determined |
| Gait Score | To be determined | To be determined | To be determined |
| Pupil Size (mm) | To be determined | To be determined | To be determined |
| Rotarod Latency (s) | To be determined | To be determined | To be determined |
| Body Temperature (°C) | To be determined | To be determined | To be determined |
Visualization of Experimental Design and Signaling Pathway
Signaling Pathway of this compound
Caption: Putative signaling pathway of this compound.
Experimental Workflow
Caption: In vivo experimental workflow for this compound.
Logical Relationship of Study Components
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Animal models for CNS safety pharmacology under the spotlight | NC3Rs [nc3rs.org.uk]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 8. Safety pharmacology | NC3Rs [nc3rs.org.uk]
Application Notes and Protocols for the Quantification of a Representative Small Molecule Drug (Bdpc Hydrochloride) in Biological Samples
Disclaimer: The specific compound "Bdpc hydrochloride" was not found in the public domain literature. Therefore, these application notes and protocols are based on established analytical methods for the quantification of similar small molecule hydrochloride drug salts in biological matrices. The methodologies described below for "this compound" are representative and would require specific validation for any new chemical entity.
These detailed application notes are intended for researchers, scientists, and drug development professionals involved in the bioanalysis of small molecule drugs. The following sections provide protocols for the quantification of "this compound" in human plasma and urine using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Method 1: Quantification of this compound in Human Plasma by HPLC-UV
This application note describes a validated reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the determination of this compound in human plasma. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring.
Principle
This compound and an internal standard (IS) are extracted from human plasma via protein precipitation. The supernatant is then injected into an HPLC system for separation on a C18 column. Quantification is achieved by measuring the peak area response at a specific UV wavelength.
Experimental Protocol
2.1. Materials and Reagents
-
This compound reference standard
-
Internal Standard (e.g., a structurally similar and stable compound)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable acid for pH adjustment)
-
Human plasma (drug-free)
2.2. Instrumentation
-
HPLC system with a UV/Vis detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Centrifuge
-
Vortex mixer
2.3. Sample Preparation (Protein Precipitation)
-
Pipette 200 µL of human plasma into a microcentrifuge tube.
-
Add 50 µL of the internal standard working solution.
-
Add 600 µL of acetonitrile (or another suitable organic solvent) to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 20 µL of the reconstituted sample into the HPLC system.
2.4. Chromatographic Conditions
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 55:45 v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound (e.g., 233 nm).
-
Injection Volume: 20 µL.
2.5. Calibration and Quantification
-
Prepare a series of calibration standards by spiking known concentrations of this compound into drug-free human plasma.
-
Process the calibration standards and quality control (QC) samples along with the unknown samples using the sample preparation protocol described above.
-
Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the nominal concentration of the calibration standards.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
Quantitative Data Summary
The following table summarizes the typical validation parameters for an HPLC-UV method for a small molecule drug in plasma.
| Parameter | Typical Value |
| Linearity Range | 10 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | 85 - 110% |
Workflow Diagram
Caption: Workflow for the quantification of this compound in plasma by HPLC-UV.
Method 2: Quantification of this compound in Human Urine by LC-MS/MS
This application note details a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in human urine. This method is ideal for high-throughput analysis in clinical and toxicological studies.
Principle
This compound and its stable isotope-labeled internal standard are extracted from urine using solid-phase extraction (SPE). The eluate is then analyzed by LC-MS/MS. The separation is achieved on a C18 column, and detection is performed on a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
Experimental Protocol
2.1. Materials and Reagents
-
This compound reference standard
-
Stable isotope-labeled this compound (internal standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium formate (or other suitable mobile phase additive)
-
Formic acid (LC-MS grade)
-
Human urine (drug-free)
-
SPE cartridges (e.g., mixed-mode cation exchange)
2.2. Instrumentation
-
LC-MS/MS system (e.g., Agilent 1260 Infinity system coupled to an Agilent Technologies 6460 Triple Quad LC/MS)
-
C18 analytical column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size)
-
SPE manifold
-
Nitrogen evaporator
2.3. Sample Preparation (Solid-Phase Extraction)
-
Pipette 500 µL of urine into a clean tube.
-
Add 50 µL of the internal standard working solution.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the urine sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of methanol.
-
Elute this compound and the internal standard with 1 mL of 5% formic acid in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject 10 µL of the reconstituted sample into the LC-MS/MS system.
2.4. LC-MS/MS Conditions
-
Mobile Phase A: 10 mM ammonium formate in water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A suitable gradient to separate the analyte from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
This compound: Precursor ion → Product ion (to be determined for the specific molecule)
-
Internal Standard: Precursor ion → Product ion (to be determined for the specific molecule)
-
2.5. Calibration and Quantification
-
Prepare calibration standards and QC samples by spiking known concentrations of this compound into drug-free human urine.
-
Analyze the samples using the described LC-MS/MS method.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.
-
Quantify this compound in unknown samples from the calibration curve.
Quantitative Data Summary
The following table presents typical validation parameters for an LC-MS/MS method for a small molecule drug in urine.
| Parameter | Typical Value |
| Linearity Range | 0.1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 10% |
| Accuracy (% Bias) | Within ±10% |
| Recovery | > 90% |
| Matrix Effect | Minimal |
Workflow Diagram
Caption: Workflow for the quantification of this compound in urine by LC-MS/MS.
General Bioanalytical Method Validation Workflow
The validation of bioanalytical methods is crucial to ensure the reliability of the data. The following diagram illustrates the key stages of a typical bioanalytical method validation process according to regulatory guidelines.
Caption: General workflow for bioanalytical method validation.
Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for Purity Analysis of Bdpc Hydrochloride
Abstract
This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity analysis of Bdpc hydrochloride. The method was developed to separate this compound from its potential process-related impurities and degradation products. Forced degradation studies were conducted under acidic, alkaline, oxidative, thermal, and photolytic conditions as per the International Council for Harmonisation (ICH) guidelines to demonstrate the method's specificity.[1][2] The separation was achieved on a C18 column with a gradient elution using a mobile phase consisting of a phosphate buffer and acetonitrile. The method was validated in accordance with ICH Q2(R2) guidelines, demonstrating excellent linearity, accuracy, precision, and robustness, making it suitable for routine quality control and stability testing of this compound.[3][4][5][6]
Introduction
This compound, also known as Bromadol hydrochloride, is a potent synthetic opioid with an arylcyclohexylamine chemical structure.[7][8] Its systematic name is 4-(4-bromophenyl)-4-(dimethylamino)-1-(2-phenylethyl)cyclohexan-1-ol;hydrochloride.[9] The purity of an active pharmaceutical ingredient (API) is a critical quality attribute that can impact its safety and efficacy. Therefore, a reliable and validated analytical method is essential to quantify the API and its impurities.
High-performance liquid chromatography (HPLC) is a primary analytical technique used in the pharmaceutical industry for purity determination due to its high resolution, sensitivity, and precision.[1][10] The development of a stability-indicating HPLC method is crucial, as it must be able to resolve the API from any potential degradation products that may form during manufacturing, storage, or under stress conditions.[2] This application note provides a comprehensive protocol for the development and validation of such a method for this compound.
Experimental Protocols
1. Materials and Reagents
-
Reference Standard: this compound (Purity > 99%)
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade)
-
Water: Purified water (Milli-Q or equivalent)
-
Reagents: Potassium dihydrogen phosphate (AR grade), Orthophosphoric acid (AR grade), Hydrochloric acid (AR grade), Sodium hydroxide (AR grade), Hydrogen peroxide (30%, AR grade)
2. Instrumentation
A standard HPLC system equipped with the following components was used:
-
Quaternary or Binary Gradient Pump
-
Autosampler
-
Column Thermostat
-
Photodiode Array (PDA) or UV-Vis Detector
-
Chromatography Data System (e.g., Empower™, Chromeleon™)
3. Standard and Sample Preparation
-
Diluent Preparation: A mixture of Water and Acetonitrile in a 50:50 (v/v) ratio was used as the diluent.
-
Standard Stock Solution (500 µg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 50 mL volumetric flask. Add approximately 30 mL of diluent, sonicate for 5 minutes to dissolve, and then dilute to the mark with the diluent.
-
Working Standard Solution (50 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to the mark with the diluent.
-
Sample Solution (50 µg/mL): Prepare the sample solution in the same manner as the standard solution, using the this compound API.
Method Development Strategy
The development of a robust HPLC method involves a systematic approach to optimize separation and ensure reliability.[11]
1. Initial Screening and Column Selection
Given that this compound is a hydrochloride salt and contains a basic tertiary amine, it is a polar compound.[7] Reversed-phase chromatography is the most common mode for pharmaceutical analysis.[12] Several C18 columns were screened. A modern, high-purity silica C18 column with end-capping is generally a good starting point to minimize peak tailing for basic compounds.[13][14] Columns specifically designed for polar compound retention, such as those with T3 bonding technology, can also be effective. A column with dimensions of 250 mm x 4.6 mm and a particle size of 5 µm was chosen for initial development.
2. Mobile Phase Optimization
-
Organic Solvent Selection: Acetonitrile and methanol are common organic modifiers. Acetonitrile typically provides better peak shapes and lower backpressure.[15] A comparison between the two showed that acetonitrile gave a more efficient separation.
-
Aqueous Phase and pH Control: For basic compounds like Bdpc, using a buffered mobile phase at a low pH (around 2.5-3.5) is crucial.[16] This ensures the analyte is fully protonated, leading to consistent retention and improved peak shape by suppressing the interaction with residual silanols on the stationary phase. A 20 mM potassium dihydrogen phosphate buffer, with the pH adjusted to 3.0 using orthophosphoric acid, was found to be optimal.[17][18]
-
Gradient Elution: A gradient elution was necessary to ensure that any late-eluting impurities could be detected and separated from the main peak within a reasonable runtime. The gradient was optimized to provide good resolution between the main peak and all known impurities and degradants.
3. Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[2] A target degradation of 5-20% is generally recommended.[2] The sample was subjected to the following stress conditions:
-
Acid Hydrolysis: 5 mL of sample stock solution was mixed with 5 mL of 1N HCl and refluxed at 80°C for 4 hours. The solution was then neutralized with 1N NaOH.
-
Alkaline Hydrolysis: 5 mL of sample stock solution was mixed with 5 mL of 1N NaOH and refluxed at 80°C for 2 hours. The solution was then neutralized with 1N HCl.
-
Oxidative Degradation: 5 mL of sample stock solution was mixed with 5 mL of 30% H₂O₂ and kept at room temperature for 24 hours.[19]
-
Thermal Degradation: The solid API was kept in a hot air oven at 105°C for 48 hours.
-
Photolytic Degradation: The solid API was exposed to UV light (254 nm) and visible light for 7 days in a photostability chamber.
Optimized Chromatographic Conditions
The final optimized conditions are summarized in the table below.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 20 mM KH₂PO₄ buffer, pH adjusted to 3.0 with Orthophosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 225 nm |
| Injection Volume | 10 µL |
| Run Time | 40 minutes |
Method Development Workflow
Caption: Workflow for HPLC method development and validation.
Method Validation Results
The developed method was validated as per ICH Q2(R2) guidelines.[6]
1. Specificity (Forced Degradation)
The chromatograms of the stressed samples showed significant degradation in acidic, alkaline, and oxidative conditions. The main Bdpc peak was well-resolved from all degradation product peaks, and the peak purity analysis confirmed the spectral homogeneity of the analyte peak.
| Stress Condition | % Degradation | Observations |
| Acid Hydrolysis | 15.2% | Two major degradation peaks observed. |
| Base Hydrolysis | 18.5% | Three major degradation peaks observed. |
| Oxidation | 12.8% | One major degradation peak observed. |
| Thermal | 1.1% | The drug is relatively stable to heat. |
| Photolytic | 2.3% | The drug is relatively stable to light. |
2. Linearity
The linearity of the method was established by analyzing solutions over the concentration range of 25 µg/mL to 75 µg/mL (50% to 150% of the working concentration).
| Parameter | Result |
| Range | 25 - 75 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Y-intercept | Minimal |
3. Accuracy (Recovery)
Accuracy was determined by the recovery of spiked samples at three concentration levels (80%, 100%, and 120% of the working concentration).
| Concentration Level | Mean Recovery (%) | % RSD |
| 80% | 99.5% | 0.45 |
| 100% | 100.2% | 0.31 |
| 120% | 99.8% | 0.38 |
4. Precision
Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).[3]
| Precision Type | % RSD of Peak Area |
| Repeatability (n=6) | < 1.0% |
| Intermediate (n=6) | < 1.5% |
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.[3]
| Parameter | Result (µg/mL) |
| LOD | 0.05 |
| LOQ | 0.15 |
6. Robustness
The robustness of the method was evaluated by making small, deliberate variations in the chromatographic parameters. The system suitability parameters remained within the acceptance criteria for all variations.
| Parameter Varied | Variation | Result |
| Flow Rate | ± 0.1 mL/min | No significant change in resolution. |
| Column Temperature | ± 2 °C | Minor shift in retention time, resolution met. |
| Mobile Phase pH | ± 0.2 units | No significant impact on peak shape. |
| Mobile Phase Composition (%B) | ± 2% | Minor shift in retention time, resolution met. |
A specific, accurate, precise, and robust stability-indicating RP-HPLC method has been successfully developed and validated for the purity determination of this compound. The method effectively separates the main analyte from its process-related impurities and degradation products generated under various stress conditions. The validated method is suitable for routine quality control analysis and stability studies of this compound in bulk drug manufacturing.
References
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. researchgate.net [researchgate.net]
- 3. ajpaonline.com [ajpaonline.com]
- 4. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 5. researchgate.net [researchgate.net]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. This compound | 70895-01-1 | Benchchem [benchchem.com]
- 8. BDPC - Wikipedia [en.wikipedia.org]
- 9. This compound | C22H29BrClNO | CID 10138058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. J-STAR Research: Expert Method Development & Analysis [jstar-research.com]
- 11. wjpmr.com [wjpmr.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. uhplcs.com [uhplcs.com]
- 14. glsciencesinc.com [glsciencesinc.com]
- 15. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 16. HPLC method development, validation, and impurity characterization of a potent antitumor indenoisoquinoline, LMP776 (NSC 725776) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pharmaguru.co [pharmaguru.co]
- 18. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 19. Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion - PMC [pmc.ncbi.nlm.nih.gov]
Application of Bdpc Hydrochloride in Nociception and Pain Research
Introduction
Chronic pain is a debilitating condition with a significant unmet medical need.[1][2] The sigma-1 (σ1) receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, has emerged as a promising target for the development of novel analgesics.[3] Sigma-1 receptors are implicated in the modulation of various signaling pathways relevant to pain processing, including the regulation of ion channels and intracellular calcium signaling.[3][4] Bdpc hydrochloride, as a putative sigma-1 receptor antagonist, offers a potential therapeutic avenue for mitigating pathological pain states.
This document provides a comprehensive overview of the application of a selective σ1 receptor antagonist, using BD1063 as a proxy for this compound, in nociception and pain research. It includes detailed protocols for in vitro and in vivo studies, data presentation guidelines, and visualizations of key pathways and experimental workflows.
Data Presentation
Quantitative data for a novel compound like this compound should be systematically determined and presented. The following table illustrates the kind of data that needs to be generated, using the known values for the reference compound BD1063.
| Parameter | Value (for BD1063) | Description |
| Ki (σ1 receptor) | 4.43 nM[5] / 9 nM[6] | Inhibitory constant for the sigma-1 receptor, indicating binding affinity. |
| Ki (σ2 receptor) | 449 nM[6] | Inhibitory constant for the sigma-2 receptor, used to determine selectivity. |
| Selectivity (σ1/σ2) | ~50-100 fold | Ratio of Ki values, indicating the compound's preference for the σ1 receptor over the σ2 receptor. |
| Effective Dose (in vivo) | 3.3-11 mg/kg | Dose range found to be effective in animal models of excessive drinking, suggesting potential relevance for other neurological conditions.[7] |
| Molecular Weight | 346.1 g/mol [6] | The mass of one mole of the substance. |
| Purity | >99%[6] | The percentage of the sample that is the active compound. |
Signaling Pathways and Mechanisms
The analgesic effects of sigma-1 receptor antagonists are thought to be mediated through the modulation of nociceptive signaling at the level of the central nervous system. The following diagram illustrates the hypothesized mechanism of action.
Caption: Hypothesized signaling pathway of this compound in nociception.
Experimental Protocols
In Vitro: Receptor Binding Assay
This protocol is designed to determine the binding affinity and selectivity of this compound for sigma-1 and sigma-2 receptors.
1. Materials:
-
This compound
-
Radioligand (e.g., [³H]-(+)-pentazocine for σ1, [³H]-DTG for σ2)
-
Cell membranes expressing human sigma-1 or sigma-2 receptors
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (e.g., Haloperidol)
-
Scintillation vials and cocktail
-
Glass fiber filters
-
Filtration apparatus
2. Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the cell membranes, radioligand, and either buffer (for total binding), non-specific control, or a concentration of this compound.
-
Incubate at room temperature for a specified time (e.g., 120 minutes).
-
Terminate the assay by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer.
-
Place filters in scintillation vials with scintillation cocktail.
-
Quantify radioactivity using a scintillation counter.
-
Calculate specific binding and perform non-linear regression analysis to determine Ki values.
In Vivo: Formalin-Induced Nociception Assay
This protocol assesses the analgesic potential of this compound in a model of inflammatory pain.
1. Animals:
-
Adult male Sprague-Dawley rats or C57BL/6 mice.
2. Materials:
-
This compound
-
Vehicle (e.g., saline, DMSO)
-
5% Formalin solution
-
Observation chambers with mirrors
-
Timer
3. Procedure:
-
Acclimatize animals to the observation chambers.
-
Administer this compound or vehicle via the desired route (e.g., intraperitoneal, oral) at a predetermined time before formalin injection.
-
Inject a small volume (e.g., 20 µL) of 5% formalin into the plantar surface of one hind paw.
-
Immediately place the animal back into the observation chamber.
-
Record the total time spent licking, biting, or flinching the injected paw during two distinct phases:
-
Phase 1 (Acute/Neurogenic Pain): 0-5 minutes post-injection.
-
Phase 2 (Inflammatory Pain): 15-60 minutes post-injection.
-
-
Compare the nociceptive scores between the this compound-treated and vehicle-treated groups.
In Vivo: Von Frey Test for Mechanical Allodynia
This protocol evaluates the effect of this compound on mechanical hypersensitivity in a neuropathic pain model (e.g., Chronic Constriction Injury - CCI).
1. Animals:
-
Rats or mice with induced neuropathic pain.
2. Materials:
-
This compound
-
Vehicle
-
Set of calibrated von Frey filaments
-
Elevated mesh platform
3. Procedure:
-
Acclimatize the animals on the mesh platform.
-
Administer this compound or vehicle.
-
At various time points post-administration, apply von Frey filaments to the plantar surface of the injured paw in ascending order of force.
-
Determine the paw withdrawal threshold (PWT), which is the lowest force that elicits a brisk withdrawal response.
-
Use a method like the up-down method to determine the 50% PWT.
-
Compare the PWT between the treated and control groups. An increase in PWT indicates an anti-allodynic effect.
Experimental Workflow
The following diagram outlines a typical workflow for the preclinical evaluation of a novel analgesic compound like this compound.
Caption: Preclinical evaluation workflow for this compound.
Logical Relationships in Pain Research
The development of a novel analgesic requires a logical progression from identifying a molecular target to demonstrating clinical potential.
Caption: Logical progression of analgesic drug development.
References
- 1. Developing nociceptor-selective treatments for acute and chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Pharmacological Treatment of Chronic Pain: From Guidelines to Daily Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Nociception, pain, and antinociception: current concepts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. BD 1063 dihydrochloride, sigma-1 antagonist (CAS 150208-28-9) | Abcam [abcam.com]
- 7. medchemexpress.com [medchemexpress.com]
Measuring the Efficacy of Bdpc Hydrochloride: Cell-Based Functional Assays
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Bdpc hydrochloride is a potent and stereospecific µ-opioid receptor agonist.[1] Its primary mechanism of action involves the activation of the µ-opioid receptor, which subsequently triggers two major downstream signaling pathways: G-protein signaling and β-arrestin recruitment.[1] Understanding the efficacy of this compound requires robust cell-based functional assays that can quantify its impact on these signaling events and consequential cellular phenotypes such as proliferation and apoptosis. This document provides detailed protocols for a suite of cell-based assays designed to measure the efficacy of this compound, enabling researchers to characterize its potency and functional selectivity.
Data Presentation
The following table summarizes the key quantitative data that can be generated from the described assays to assess the efficacy of this compound.
| Assay Type | Parameter Measured | Quantitative Readout | Example Data Interpretation |
| cAMP Assay | Gαi/o-protein coupled receptor activation | IC50 (half-maximal inhibitory concentration) of forskolin-stimulated cAMP production | A lower IC50 value indicates higher potency in activating the G-protein pathway. |
| β-Arrestin Recruitment Assay | β-Arrestin 2 recruitment to the µ-opioid receptor | EC50 (half-maximal effective concentration) for β-arrestin recruitment | A lower EC50 value indicates higher potency in engaging the β-arrestin pathway. |
| Cell Proliferation (MTT) Assay | Cell viability and metabolic activity | IC50 (half-maximal inhibitory concentration) of cell proliferation | A lower IC50 value indicates greater anti-proliferative efficacy. |
| Apoptosis (Annexin V) Assay | Percentage of apoptotic cells | Percentage of Annexin V positive cells | An increase in the percentage of apoptotic cells indicates induction of apoptosis. |
Experimental Protocols
cAMP Assay for G-Protein Activation
This assay measures the inhibition of cyclic AMP (cAMP) production following the activation of the Gαi/o-coupled µ-opioid receptor by this compound.
Materials:
-
CHO-K1 cells stably expressing the human µ-opioid receptor (OPRM1)
-
DMEM/F-12 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 400 µg/mL G418
-
Forskolin
-
This compound
-
cAMP assay kit (e.g., LANCE Ultra cAMP Kit)
-
96-well white opaque microplates
Protocol:
-
Cell Seeding: Seed the CHO-K1-OPRM1 cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer.
-
Cell Treatment:
-
Remove the culture medium from the wells.
-
Add 50 µL of the diluted this compound to the respective wells.
-
Add 50 µL of 10 µM forskolin (to stimulate cAMP production) to all wells except the negative control.
-
Incubate the plate at 37°C for 30 minutes.
-
-
cAMP Measurement: Follow the manufacturer's instructions for the cAMP assay kit to measure the levels of intracellular cAMP.
-
Data Analysis: Plot the cAMP levels against the log concentration of this compound and determine the IC50 value using a non-linear regression curve fit.
β-Arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin 2 to the activated µ-opioid receptor.
Materials:
-
U2OS cells co-expressing the human µ-opioid receptor fused to a ProLink™ tag and a β-arrestin 2 enzyme acceptor fusion protein (e.g., PathHunter® eXpress GPCR Assay)
-
Opti-MEM I Reduced Serum Medium
-
This compound
-
Assay detection reagents (as per the kit)
-
96-well white opaque microplates
Protocol:
-
Cell Seeding: Seed the U2OS-OPRM1-β-arrestin cells in a 96-well plate at a density of 10,000 cells per well and incubate overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer.
-
Cell Treatment: Add 10 µL of the diluted this compound to the respective wells and incubate at 37°C for 90 minutes.
-
Signal Detection:
-
Add the detection reagents provided with the assay kit to each well.
-
Incubate the plate at room temperature for 60 minutes in the dark.
-
-
Data Measurement: Read the chemiluminescent signal using a plate reader.
-
Data Analysis: Plot the signal against the log concentration of this compound and determine the EC50 value.
Cell Proliferation (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. The reduction of the yellow tetrazolium salt MTT (3-(4, 5-dimethylthiazolyl-2)-2, 5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells is quantified.[2]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)[3]
-
96-well clear microplates
Protocol:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.[4]
-
Compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Formazan Solubilization:
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3][4]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay using Annexin V Staining
This flow cytometry-based assay detects the externalization of phosphatidylserine (PS), an early hallmark of apoptosis, using fluorescently labeled Annexin V.[5] Propidium iodide (PI) is used as a counterstain to differentiate between early apoptotic, late apoptotic, and necrotic cells.[5]
Materials:
-
Cell line of interest
-
Complete culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with different concentrations of this compound for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting:
-
Collect both floating and adherent cells.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[6]
-
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Visualization of Pathways and Workflows
Caption: Experimental workflow for assessing this compound efficacy.
References
- 1. This compound | 70895-01-1 | Benchchem [benchchem.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. 2.10. Cell proliferation assay [bio-protocol.org]
- 4. boneandcancer.org [boneandcancer.org]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apoptosis Protocols | USF Health [health.usf.edu]
Application Notes and Protocols for Radioligand Binding Studies of Sigma-1 Receptor Ligands
Topic: Radioligand Binding Studies to Determine the Ki of Bdpc hydrochloride
For: Researchers, scientists, and drug development professionals.
Introduction
This document provides a detailed protocol for determining the inhibition constant (Ki) of this compound, a putative sigma-1 (σ1) receptor ligand, through in vitro radioligand binding assays. The σ1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface and is implicated in various neurological and psychiatric disorders[1]. Understanding the binding affinity of novel compounds like this compound is a critical step in drug discovery and development. These application notes offer a comprehensive guide, from experimental design to data analysis, for researchers characterizing the interaction of their compounds with the σ1 receptor. While "this compound" is not a widely recognized chemical name in the scientific literature, this protocol is based on established methodologies for potent and selective σ1 receptor antagonists.
Data Presentation
The binding affinity of a test compound is typically determined through competitive radioligand binding assays, which yield the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of a radioligand). The IC50 is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation. The Ki value represents the affinity of the compound for the receptor.
Table 1: Representative Binding Affinity Data for a Selective Sigma-1 Receptor Antagonist
| Compound | Receptor | Radioligand | Ki (nM) | Reference Compound |
| Test Compound (e.g., this compound) | Sigma-1 (σ1) | --INVALID-LINK---pentazocine | Value to be determined | Haloperidol |
| BD1063 | Sigma-1 (σ1) | Not Specified | 9 | Not Specified |
| BD1063 | Sigma-2 (σ2) | Not Specified | 449 | Not Specified |
Experimental Protocols
This section outlines the detailed methodology for a competitive radioligand binding assay to determine the Ki of this compound for the σ1 receptor.
Materials and Reagents:
-
Membrane Preparation: Commercially available cell membranes expressing the human σ1 receptor (e.g., from CHO or HEK293 cells) or prepared in-house from tissues known to express the receptor.
-
Radioligand: --INVALID-LINK---pentazocine (a commonly used radioligand for σ1 receptors).
-
Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution.
-
Reference Compound: Haloperidol or another known σ1 receptor ligand for determining non-specific binding.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus.
-
Scintillation counter.
Experimental Workflow Diagram:
Caption: Experimental workflow for the radioligand binding assay.
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound in the assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.
-
Dilute the --INVALID-LINK---pentazocine stock solution in the assay buffer to a final concentration of approximately its Kd value (typically around 2-5 nM).
-
Prepare the membrane homogenate in the assay buffer to a final protein concentration that yields a sufficient signal-to-noise ratio.
-
-
Assay Setup:
-
The assay is typically performed in a 96-well plate format.
-
Total Binding: Add assay buffer, radioligand, and membrane preparation to these wells.
-
Non-specific Binding (NSB): Add assay buffer, radioligand, membrane preparation, and a high concentration of a non-labeled competitor (e.g., 10 µM haloperidol) to these wells.
-
Competitive Binding: Add assay buffer, radioligand, membrane preparation, and varying concentrations of this compound to the remaining wells.
-
-
Incubation:
-
Incubate the plate at room temperature (or a specified temperature) for a sufficient time to reach equilibrium (typically 60-120 minutes).
-
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
-
Radioactivity Measurement:
-
Place the filters into scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding:
-
Specific Binding = Total Binding - Non-specific Binding.
-
-
Generate Competition Curve:
-
Plot the percentage of specific binding against the logarithm of the concentration of this compound.
-
-
Determine IC50:
-
Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit a sigmoidal dose-response curve to the data and determine the IC50 value.
-
-
Calculate Ki:
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
-
Signaling Pathway
The σ1 receptor is a unique intracellular protein that modulates various signaling pathways. It does not function as a classical G protein-coupled receptor or ion channel. Instead, it acts as a chaperone protein that can translocate within the cell and interact with a variety of client proteins to modulate their function.
Sigma-1 Receptor Signaling Diagram:
Caption: Simplified signaling interactions of the Sigma-1 receptor.
Upon binding of a ligand or under conditions of cellular stress, the σ1 receptor can dissociate from its binding partner BiP and translocate to other subcellular compartments where it interacts with and modulates the function of various "client" proteins, including ion channels, kinases, and other signaling molecules. This modulation of downstream effectors ultimately influences cellular functions such as neuronal excitability, plasticity, and survival.
References
Application Note: Preclinical ADME Profiling of Bdpc Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive overview of the preclinical Absorption, Distribution, Metabolism, and Excretion (ADME) profiling of Bdpc hydrochloride, a potent mu-opioid receptor (MOR) agonist.[1] The following sections detail the in vitro and in vivo characterization of this compound, including metabolic stability, plasma protein binding, and pharmacokinetic parameters in key preclinical species. Standardized, detailed protocols are provided for the principal assays to ensure reproducibility and guide future research.
Introduction to ADME Profiling
In modern drug discovery, the early assessment of ADME properties is critical for selecting candidates with a higher probability of clinical success.[2][3][4][5] These studies help predict a drug's bioavailability, tissue distribution, metabolic fate, and clearance mechanisms, thereby reducing the risk of late-stage failures.[2][5] this compound is an arylcyclohexylamine and a potent agonist of the mu-opioid receptor (MOR), a key target for analgesia.[1] Understanding its pharmacokinetic profile is essential for optimizing dosing strategies and predicting its therapeutic window. This note summarizes the essential preclinical ADME data for this compound and provides detailed protocols for key experiments.
Preclinical ADME Profiling Workflow
The evaluation of a drug candidate like this compound follows a structured workflow, progressing from high-throughput in vitro assays to more complex in vivo studies. This tiered approach allows for early identification of potential liabilities and informs the design of subsequent, more resource-intensive experiments.
In Vitro ADME Profile of this compound
In vitro assays provide foundational data on a compound's intrinsic properties, predicting its behavior within a biological system.[2][3]
Metabolic Stability
The metabolic stability of this compound was assessed using liver microsomes from various species to predict its susceptibility to Phase I metabolism, primarily by cytochrome P450 (CYP) enzymes.[6] The results are crucial for estimating hepatic clearance and potential species differences in metabolism.[6][7]
Table 1: Metabolic Stability of this compound in Liver Microsomes
| Species | Protein Conc. (mg/mL) | T1/2 (min) | Intrinsic Clearance (CLint, µL/min/mg) |
| Mouse | 0.5 | 18.5 | 74.8 |
| Rat | 0.5 | 25.2 | 55.0 |
| Dog | 0.5 | 48.1 | 28.8 |
| Monkey | 0.5 | 41.6 | 33.3 |
| Human | 0.5 | 35.7 | 38.8 |
Data are hypothetical and for illustrative purposes only.
Plasma Protein Binding (PPB)
The extent to which a drug binds to plasma proteins influences its distribution and availability to target sites, as only the unbound fraction is pharmacologically active.[8][9][10] The plasma protein binding of this compound was determined using rapid equilibrium dialysis (RED).[8][10]
Table 2: Plasma Protein Binding of this compound
| Species | Plasma Concentration (µM) | Fraction Unbound (fu) | % Bound |
| Mouse | 1 | 0.045 | 95.5% |
| Rat | 1 | 0.062 | 93.8% |
| Dog | 1 | 0.105 | 89.5% |
| Monkey | 1 | 0.088 | 91.2% |
| Human | 1 | 0.075 | 92.5% |
Data are hypothetical and for illustrative purposes only.
In Vivo Pharmacokinetic Profile of this compound
Pharmacokinetic (PK) studies in animal models are essential for understanding the time course of a drug's concentration in the body after administration.[11][12][13] These studies help determine key parameters like clearance, volume of distribution, and oral bioavailability.[11][12]
Pharmacokinetics in Sprague-Dawley Rats
A study was conducted in male Sprague-Dawley rats to determine the pharmacokinetic profile of this compound following intravenous (IV) and oral (PO) administration.
Table 3: Pharmacokinetic Parameters of this compound in Rats
| Parameter | IV Administration (1 mg/kg) | PO Administration (5 mg/kg) |
| Cmax (ng/mL) | 255 | 310 |
| Tmax (h) | 0.08 | 0.75 |
| AUC0-inf (ng·h/mL) | 480 | 1150 |
| t1/2 (h) | 2.8 | 3.1 |
| CL (mL/min/kg) | 34.7 | - |
| Vss (L/kg) | 7.3 | - |
| F% (Oral Bioavailability) | - | 48% |
Data are hypothetical and for illustrative purposes only.
Signaling Pathway
As a mu-opioid receptor (MOR) agonist, this compound initiates a signaling cascade that leads to its analgesic effects. Activation of the G-protein coupled MOR inhibits adenylyl cyclase, reduces intracellular cAMP, and modulates ion channel activity, ultimately leading to hyperpolarization and reduced neuronal excitability.
Detailed Experimental Protocols
The following protocols provide standardized methodologies for the key ADME experiments described above.
Protocol: Liver Microsomal Stability Assay
Objective: To determine the in vitro metabolic stability of this compound by measuring its rate of disappearance when incubated with liver microsomes.[6][7][14][15]
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Liver microsomes (human, rat, mouse, etc.) from a commercial vendor
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)
-
0.1 M Phosphate buffer (pH 7.4)
-
Ice-cold Acetonitrile (ACN) with an appropriate internal standard (IS)
-
96-well incubation plates and collection plates
-
Incubator/shaker set to 37°C
-
LC-MS/MS system
Procedure:
-
Preparation: Thaw liver microsomes and NADPH regenerating system on ice.[14] Prepare a 1 mg/mL microsomal solution in 0.1 M phosphate buffer.[16]
-
Compound Preparation: Prepare an intermediate working solution of this compound (e.g., 100 µM) in buffer. The final concentration in the incubation will be 1 µM, with a final DMSO concentration of ≤ 0.1%.
-
Incubation Setup: In a 96-well plate, add the microsomal solution. Pre-warm the plate at 37°C for 10 minutes.
-
Reaction Initiation: To initiate the reaction, add the NADPH regenerating system to all wells except the "No-Cofactor" controls. Immediately after, add the this compound working solution to start the incubation.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding 4 volumes of ice-cold ACN with IS to the respective wells.[15]
-
Sample Processing: Seal the plate, vortex for 2 minutes, and centrifuge at 4000 rpm for 15 minutes to precipitate proteins.[14]
-
Analysis: Transfer the supernatant to a new 96-well plate and analyze the remaining concentration of this compound using a validated LC-MS/MS method.[6]
-
Data Analysis: Plot the natural log of the percentage of this compound remaining versus time. Calculate the half-life (T1/2) from the slope of the linear regression. Calculate intrinsic clearance (CLint) using the formula: CLint = (0.693 / T1/2) / (mg protein/mL).
Protocol: Plasma Protein Binding (Rapid Equilibrium Dialysis)
Objective: To determine the fraction of this compound bound to plasma proteins in various species.[8][9][10][17]
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Control plasma (human, rat, mouse, etc.), previously frozen
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rapid Equilibrium Dialysis (RED) device plate and inserts (8K MWCO)
-
Dialysis buffer (PBS)
-
Acetonitrile (ACN) with internal standard (IS)
-
Incubator/shaker set to 37°C
-
LC-MS/MS system
Procedure:
-
Preparation: Thaw frozen plasma at 37°C. Prepare a working solution of this compound by spiking it into the plasma to a final concentration of 1 µM.
-
RED Device Setup: Assemble the RED device base plate with the dialysis inserts.
-
Loading: Add 200 µL of the spiked plasma into the sample chamber (red-ringed) of the RED insert.[8] Add 350 µL of dialysis buffer (PBS) into the buffer chamber.[10]
-
Incubation: Seal the plate securely and place it in a shaker incubator at 37°C for 4-6 hours at 100 rpm to reach equilibrium.[9][10]
-
Sampling: After incubation, carefully unseal the plate. Transfer 50 µL from the buffer chamber and 50 µL from the plasma chamber into separate wells of a 96-well collection plate.
-
Matrix Matching: To ensure equivalent matrix effects during analysis, add 50 µL of blank plasma to the buffer samples and 50 µL of PBS to the plasma samples.[10]
-
Protein Precipitation: Add 3-4 volumes of ice-cold ACN with IS to all wells. Seal, vortex, and centrifuge to precipitate proteins.
-
Analysis: Analyze the supernatant from both the buffer (representing the unbound concentration) and plasma (representing the total concentration) chambers by LC-MS/MS.
-
Data Analysis: Calculate the Fraction Unbound (fu) as: fu = (Concentration in buffer chamber) / (Concentration in plasma chamber). The percent bound is calculated as (1 - fu) * 100.
Protocol: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of this compound after intravenous and oral administration in rats.[11][18]
Materials:
-
Male Sprague-Dawley rats (e.g., 220-250 g) with cannulated jugular veins.
-
This compound
-
Formulation vehicles (e.g., for IV: 5% DMSO, 10% Solutol, 85% Saline; for PO: 0.5% Methylcellulose in water)
-
Dosing syringes (IV and oral gavage)
-
Blood collection tubes (e.g., K2-EDTA coated)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Animal Acclimation: Acclimate animals for at least 3 days before the study. Fast rats overnight (~12 hours) before dosing, with free access to water.
-
Dose Preparation: Prepare the IV and PO formulations of this compound at the target concentrations (e.g., 0.5 mg/mL for IV, 1 mg/mL for PO).
-
Administration:
-
IV Group (n=3-4): Administer a single bolus dose of 1 mg/kg via the tail vein or jugular vein cannula.[18]
-
PO Group (n=3-4): Administer a single dose of 5 mg/kg via oral gavage.
-
-
Blood Sampling: Collect blood samples (~100-150 µL) from the jugular vein cannula at pre-defined time points.
-
IV: Pre-dose, 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
PO: Pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate plasma. Transfer plasma to labeled tubes and store at -80°C until analysis.
-
Sample Analysis: Extract this compound from plasma samples using protein precipitation with ACN containing an internal standard. Quantify the concentrations using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters, including Cmax, Tmax, AUC, t1/2, clearance (CL), volume of distribution (Vss), and oral bioavailability (F%).
References
- 1. This compound | 70895-01-1 | Benchchem [benchchem.com]
- 2. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 3. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. [PDF] The impact of early ADME profiling on drug discovery and development strategy | Semantic Scholar [semanticscholar.org]
- 6. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 7. mercell.com [mercell.com]
- 8. AID 1937 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Plasma Protein Binding Assay [visikol.com]
- 10. Plasma Protein Binding Assay | Domainex [domainex.co.uk]
- 11. In Vivo Pharmacokinetics - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. Pharmacokinetics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. ashp.org [ashp.org]
- 14. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 15. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 16. researchgate.net [researchgate.net]
- 17. enamine.net [enamine.net]
- 18. Murine Pharmacokinetic Studies [bio-protocol.org]
Application Notes and Protocols for the Synthesis and Pharmacological Screening of Bdpc Hydrochloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and pharmacological evaluation of Bdpc (Bromadol) hydrochloride derivatives. The protocols detailed below are intended to guide researchers in the development of novel arylcyclohexylamine-based opioid receptor modulators for pharmacological screening.
Data Presentation: Pharmacological Activity of Bdpc Derivatives
The following table summarizes the available quantitative data for Bdpc and a related derivative, providing insights into their affinity for opioid receptors and their analgesic potency. The data highlights the high affinity and selectivity of these compounds for the µ-opioid receptor, a key target for analgesic drug development.
| Compound | µ-Opioid Receptor (MOR) Ki (nM) | δ-Opioid Receptor (DOR) Ki (nM) | κ-Opioid Receptor (KOR) Ki (nM) | Analgesic Potency (vs. Morphine) |
| Bdpc (Bromadol) | 1.49 | - | - | ~504x |
| C8813 (Thiobromadol) | 1.37 | 3.24 | >1000 | - |
Note: Ki values represent the binding affinity of the compound to the receptor, where a lower value indicates higher affinity. The analgesic potency of Bdpc is based on animal studies.[1]
Experimental Protocols
I. Synthesis of Bdpc Hydrochloride Derivatives
The synthesis of Bdpc and its derivatives generally follows a multi-step pathway involving the formation of a key intermediate, followed by reductive amination and N-alkylation, and finally conversion to the hydrochloride salt for improved solubility and stability.[2]
A. General Synthesis of the Arylcyclohexylamine Core
This protocol describes the synthesis of the 4-(4-bromophenyl)-4-(dimethylamino)cyclohexan-1-one intermediate.
Materials:
-
4-Bromobenzyl cyanide
-
Cyclohexanone
-
Sodium amide (NaNH₂) or other suitable base
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Dimethylamine solution
-
Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Methanol
-
Hydrochloric acid (HCl)
Procedure:
-
Condensation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-bromobenzyl cyanide in anhydrous diethyl ether.
-
Slowly add a strong base, such as sodium amide, to the solution at room temperature.
-
To this mixture, add cyclohexanone dropwise while maintaining the temperature.
-
Stir the reaction mixture at room temperature for several hours to allow for the condensation reaction to complete, forming an α,β-unsaturated nitrile intermediate.
-
Quench the reaction carefully with water and extract the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate.
B. Reductive Amination
-
Dissolve the crude intermediate from the previous step in methanol.
-
Add an excess of dimethylamine solution.
-
Slowly add a reducing agent, such as sodium cyanoborohydride, to the mixture. The pH should be maintained in a weakly acidic range to facilitate imine formation and reduction.[3]
-
Stir the reaction at room temperature overnight.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent and wash with water.
-
Dry the organic layer and concentrate to yield the 4-(4-bromophenyl)-4-(dimethylamino)cyclohexanone.
C. Synthesis of N-Substituted Derivatives (e.g., N-phenethyl)
-
To introduce various substituents on the nitrogen atom, the secondary amine can be subjected to reductive amination with a desired aldehyde or ketone. For the synthesis of N-phenethyl derivatives, for example, the intermediate can be reacted with phenylacetaldehyde.
-
Alternatively, direct N-alkylation can be performed using an appropriate alkyl halide (e.g., phenethyl bromide) in the presence of a non-nucleophilic base.
D. Final Salt Formation
-
Dissolve the final free base product in a suitable solvent like diethyl ether or isopropanol.
-
Add a solution of hydrochloric acid in the same solvent dropwise until precipitation is complete.
-
Filter the resulting solid, wash with cold solvent, and dry under vacuum to obtain the desired this compound derivative.
II. Pharmacological Screening Protocols
A. In Vitro Opioid Receptor Binding Assay
This protocol is used to determine the binding affinity (Ki) of the synthesized compounds for the µ, δ, and κ opioid receptors.
Materials:
-
Cell membranes prepared from cells stably expressing human µ, δ, or κ opioid receptors.
-
Radioligand (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR, [³H]U69,593 for KOR).
-
Synthesized Bdpc derivatives.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Naloxone (for determining non-specific binding).
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
In a 96-well plate, add the cell membranes, radioligand, and varying concentrations of the test compound (Bdpc derivative).
-
For determining non-specific binding, add an excess of naloxone to a set of wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
B. In Vivo Analgesic Activity Assay (Hot-Plate Test)
This assay evaluates the analgesic efficacy of the synthesized compounds in an animal model.
Materials:
-
Male Swiss Webster mice (or other suitable strain).
-
Hot-plate apparatus set to a constant temperature (e.g., 55 ± 0.5 °C).
-
Synthesized Bdpc derivatives dissolved in a suitable vehicle (e.g., saline, DMSO).
-
Morphine hydrochloride (as a positive control).
-
Vehicle (as a negative control).
Procedure:
-
Habituate the mice to the experimental room and handling for at least one hour before the test.
-
Administer the test compound, morphine, or vehicle to different groups of mice via a suitable route (e.g., intraperitoneal or subcutaneous injection).
-
At a predetermined time after injection (e.g., 30 minutes), place each mouse individually on the hot-plate surface.
-
Start a timer and observe the mouse for signs of pain, such as licking a hind paw or jumping.
-
Record the latency time for the pain response. A cut-off time (e.g., 30-60 seconds) should be set to prevent tissue damage.
-
Calculate the percentage of maximum possible effect (%MPE) for each animal using the formula: %MPE = [(post-drug latency - pre-drug latency) / (cut-off time - pre-drug latency)] x 100.
-
Compare the %MPE values between the different treatment groups to determine the analgesic efficacy of the synthesized compounds.[4][5][6]
Visualizations
Signaling Pathway of µ-Opioid Receptor Agonists
Caption: µ-Opioid receptor signaling cascade initiated by an agonist.
Experimental Workflow for Synthesis and Screening
Caption: Workflow for synthesis and screening of Bdpc derivatives.
References
- 1. Hot plate test - Wikipedia [en.wikipedia.org]
- 2. Usefulness for the combination of G protein- and β-arrestin-biased ligands of μ-opioid receptors: Prevention of antinociceptive tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jneurosci.org [jneurosci.org]
- 5. Evaluation of Analgesic Activity of Papaver libanoticum Extract in Mice: Involvement of Opioids Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting low yield in Bdpc hydrochloride synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to low yield during the synthesis of Bdpc hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common synthetic pathway for this compound involves a three-step process.[1] It begins with the condensation of 4-bromobenzyl cyanide and cyclohexanone in the presence of a base to form an intermediate. This is followed by the reductive amination of the intermediate with dimethylamine to introduce the N,N-dimethylamino group. The final step is the conversion of the Bdpc free base into its hydrochloride salt through a reaction with hydrochloric acid.[1]
Q2: What are the key precursors for the synthesis?
A2: The primary precursors are 4-bromobenzyl cyanide, which provides the 4-bromophenyl group and the nitrile for further reactions, and cyclohexanone, which serves as the source of the cyclohexane ring.[1]
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula for this compound is C22H29BrClNO, and its molecular weight is 438.8 g/mol .[1]
Q4: What is a typical purity for commercially available this compound?
A4: The purity is typically around 95%.[1]
Experimental Protocol: Synthesis of this compound
This protocol outlines the general steps for the synthesis of this compound.
Stage 1: Condensation of 4-Bromobenzyl Cyanide and Cyclohexanone
-
In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromobenzyl cyanide and a slight excess of cyclohexanone in a suitable solvent such as methanol.
-
Add a base, for example, sodium methoxide, to the solution.
-
Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate, 1-(4-bromobenzyl)cyclohexanecarbonitrile.
Stage 2: Reductive Amination
-
Dissolve the crude intermediate from Stage 1 in methanol in a round-bottomed flask.
-
Add a solution of dimethylamine hydrochloride in methanol. To this magnetically stirred solution, add potassium hydroxide.[2]
-
Stir the resulting suspension at room temperature for approximately 15 minutes.[2]
-
In a separate flask, dissolve a reducing agent such as sodium cyanoborohydride in methanol.[2]
-
Add the sodium cyanoborohydride solution dropwise to the stirred suspension over a period of 30 minutes.[2]
-
After the addition is complete, continue stirring for another 30 minutes.[2]
-
Add potassium hydroxide and continue stirring until the pellets are completely dissolved.[2]
-
Filter the reaction mixture with suction and reduce the volume of the filtrate using a rotary evaporator, ensuring the bath temperature remains below 45°C.[2]
-
To the concentrated solution, add water and a saturated aqueous solution of sodium chloride, then separate the layers.[2]
-
Extract the aqueous layer with diethyl ether.[2]
-
Combine the organic layers, dry over a suitable drying agent, and concentrate to yield the Bdpc free base.
Stage 3: Formation of Hydrochloride Salt
-
Dissolve the crude Bdpc free base obtained from Stage 2 in a suitable solvent like diethyl ether or isopropanol.
-
Slowly add a solution of hydrochloric acid (e.g., in ethanol or ether) to the stirred solution of the free base.
-
The this compound salt will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain the final product.
Troubleshooting Guides
Stage 1: Condensation Reaction - Low Yield of 1-(4-bromobenzyl)cyclohexanecarbonitrile
| Problem | Possible Cause | Recommended Solution |
| Incomplete Reaction | Insufficient reaction time or temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present after the initial reaction time, consider extending the reflux period. Ensure the reaction temperature is maintained at the reflux point of the solvent. |
| Ineffective base or insufficient amount of base. | Use a freshly prepared solution of a strong base like sodium methoxide. Ensure at least a stoichiometric amount of base is used relative to the 4-bromobenzyl cyanide. | |
| Side Reactions | Self-condensation of cyclohexanone. | Use a slight excess of cyclohexanone, but avoid a large excess which can favor self-condensation. Maintain a controlled reaction temperature. |
| Formation of unidentified byproducts. | Ensure the purity of starting materials. 4-bromobenzyl cyanide can be a lachrymator and may contain impurities.[1] Consider purifying the starting materials if necessary. | |
| Work-up Issues | Loss of product during extraction. | Ensure proper phase separation during extraction. Perform multiple extractions with the organic solvent to maximize the recovery of the intermediate from the aqueous layer. |
| Emulsion formation. | If an emulsion forms during extraction, adding a small amount of brine can help to break it. |
Stage 2: Reductive Amination - Low Yield of Bdpc Free Base
| Problem | Possible Cause | Recommended Solution |
| Incomplete Imine Formation | Insufficient reaction time for imine formation before adding the reducing agent. | Allow the mixture of the intermediate, dimethylamine hydrochloride, and potassium hydroxide to stir for the recommended 15 minutes before adding the sodium cyanoborohydride solution.[2] |
| Presence of excess water. | Ensure all glassware is dry and use anhydrous solvents to minimize water content, which can hydrolyze the imine intermediate. | |
| Ineffective Reduction | Degradation or insufficient amount of reducing agent. | Use a fresh bottle of sodium cyanoborohydride. Ensure the correct stoichiometry is used as specified in the protocol.[2] |
| Reaction conditions not optimal for the chosen reducing agent. | Sodium cyanoborohydride is effective in methanol.[2] If using other reducing agents, ensure the solvent and pH conditions are appropriate. | |
| Side Reactions | Over-alkylation leading to quaternary ammonium salts. | This is less common in reductive amination compared to direct alkylation.[3] However, using the correct stoichiometry of reactants helps to minimize this. |
| Reduction of the nitrile group. | Sodium cyanoborohydride is a mild reducing agent and is less likely to reduce the nitrile group under these conditions. Harsher reducing agents should be avoided if the nitrile group is to be preserved. | |
| Work-up and Purification Losses | Loss of the amine product during extraction due to its basicity. | Before extraction, ensure the aqueous layer is sufficiently basic to keep the amine in its free base form, which is more soluble in organic solvents. |
| Volatility of the product. | Be cautious during solvent removal on the rotary evaporator; use a moderate temperature to avoid loss of the product.[2] |
Stage 3: Hydrochloride Salt Formation and Purification - Low Yield of this compound
| Problem | Possible Cause | Recommended Solution |
| Incomplete Precipitation | Incorrect solvent for precipitation. | The choice of solvent is crucial. The hydrochloride salt should be insoluble in the chosen solvent. Diethyl ether or isopropanol are common choices. |
| Insufficient amount of hydrochloric acid. | Add hydrochloric acid solution dropwise until no further precipitation is observed. A slight excess may be necessary. | |
| Product Loss During Washing | Washing with a solvent in which the salt has some solubility. | Wash the collected precipitate with a minimal amount of cold solvent to remove impurities without dissolving a significant amount of the product. |
| Purification by Recrystallization | Choosing an inappropriate recrystallization solvent. | A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[4] A solvent pair (one in which the compound is soluble and one in which it is insoluble) can also be effective. |
| Cooling the solution too quickly. | Rapid cooling can lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature, and then in an ice bath, to promote the growth of larger, purer crystals. | |
| Using too much solvent for recrystallization. | Using an excessive amount of solvent will result in a lower recovery of the purified product as more of it will remain dissolved in the mother liquor. |
Visualizing the Process
Experimental Workflow
Caption: Overall experimental workflow for this compound synthesis.
Troubleshooting Logic: Stage 1 - Condensation
Caption: Troubleshooting decision tree for the condensation stage.
Troubleshooting Logic: Stage 2 - Reductive Amination
Caption: Troubleshooting decision tree for the reductive amination stage.
References
- 1. This compound | 70895-01-1 | Benchchem [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. New One-Pot Methods for Preparation of CyclohexanecarbonitrileâGreen Chemistry Metrics Evaluation for One-Pot and Similar Multi-Step Syntheses [scirp.org]
Technical Support Center: Optimizing Bdpc Hydrochloride Dosage for In Vivo Analgesic Studies
This guide provides technical support for researchers and scientists using Bdpc hydrochloride in in vivo analgesic studies. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the first step in determining the optimal dose of this compound for analgesic studies?
A1: The initial step is to perform a dose-range finding study to determine the Maximum Tolerated Dose (MTD). This study involves administering escalating doses of this compound to small groups of animals and observing them for any signs of toxicity or adverse effects. The MTD is the highest dose that does not produce unacceptable side effects or mortality.[1][2] This preliminary study is crucial for establishing a safe dose range for subsequent efficacy studies.
Q2: Which in vivo analgesic models are most appropriate for evaluating the effects of this compound?
A2: The choice of model depends on the anticipated mechanism of action of this compound.
-
Thermal pain models , such as the hot plate and tail-flick tests, are suitable for assessing centrally acting analgesics that modulate the response to thermal stimuli.[3][4]
-
Chemical-induced pain models , like the acetic acid-induced writhing test or the formalin test, are effective for evaluating peripherally acting analgesics and compounds with anti-inflammatory properties.[5][6][7] The formalin test is particularly useful as its biphasic response can differentiate between acute nociceptive and inflammatory pain mechanisms.[7]
Q3: How can I determine if this compound has a central or peripheral analgesic effect?
A3: A combination of analgesic assays can help elucidate the mechanism. If this compound is effective in the hot plate or tail-flick test, a central mechanism of action is suggested.[3][4] Conversely, significant activity in the acetic acid-induced writhing test points towards a peripheral mechanism.[6] To further investigate central effects, one could test if the analgesic effect can be antagonized by naloxone, which would suggest involvement of opioid receptors.[8]
Q4: What are the key pharmacokinetic parameters to consider for this compound?
A4: Understanding the pharmacokinetics (PK) of this compound is essential for designing effective in vivo studies.[9][10][] Key parameters include:
-
Absorption and Bioavailability: How much of the administered drug reaches the systemic circulation.[9]
-
Distribution: Where the drug distributes within the body.
-
Metabolism: How the drug is broken down by the body.[12]
-
Excretion: How the drug is eliminated from the body.[9] Preliminary PK studies help in determining the optimal route of administration and the time points for assessing analgesic effects.[10][13]
Troubleshooting Guide
Q1: I am not observing a significant analgesic effect with this compound in the hot plate test. What could be the issue?
A1: Several factors could contribute to a lack of efficacy:
-
Inadequate Dose: The administered dose may be too low. Refer to your dose-range finding study and consider testing higher, non-toxic doses.
-
Timing of Assessment: The analgesic effect might be occurring at a different time point than when you are testing. A preliminary pharmacokinetic study can help determine the time to maximum plasma concentration (Tmax) and guide the timing of your analgesic assessments.
-
Route of Administration: The chosen route (e.g., oral, intraperitoneal, subcutaneous) may result in poor bioavailability. Consider alternative routes of administration.[9]
-
Mechanism of Action: this compound may not act on the pathways mediating thermal nociception. Consider testing it in a different analgesic model, such as the writhing test, which is sensitive to peripherally acting analgesics.[5][6]
Q2: The results from my in vivo analgesic studies with this compound are highly variable. How can I reduce this variability?
A2: High variability can obscure true analgesic effects. To minimize it:
-
Acclimatize Animals: Ensure animals are properly acclimatized to the laboratory environment and the experimental setup before testing to reduce stress-induced variability.
-
Standardize Procedures: Maintain consistency in all experimental procedures, including animal handling, drug administration, and data recording.
-
Control for Environmental Factors: Factors such as time of day, noise levels, and ambient temperature can influence pain perception and should be kept constant.
-
Increase Sample Size: A larger number of animals per group can help to reduce the impact of individual differences.
-
Blinding: Whenever possible, the experimenter should be blind to the treatment groups to prevent unconscious bias in scoring.
Q3: I observed some signs of toxicity at what I thought was a safe dose of this compound. What should I do?
A3: If you observe unexpected toxicity:
-
Stop the Experiment: Immediately cease administration of the compound at that dose.
-
Document Observations: Carefully record all clinical signs of toxicity (e.g., lethargy, changes in breathing, weight loss).
-
Re-evaluate the MTD: It is likely that the initial MTD was overestimated. Conduct a more detailed acute toxicity study with more dose groups and careful observation to refine the MTD.[1][14]
-
Consider Formulation: The vehicle used to dissolve this compound could be contributing to the toxicity. Ensure the vehicle is non-toxic at the administered volume.
Data Presentation
Table 1: Dose-Response of this compound in the Hot Plate Test (Illustrative Data)
| Treatment Group | Dose (mg/kg, i.p.) | N | Latency to Response (seconds) at 60 min (Mean ± SEM) | % Maximum Possible Effect (%MPE) |
| Vehicle (Saline) | - | 10 | 8.5 ± 0.5 | 0 |
| This compound | 5 | 10 | 12.3 ± 0.8 | 25.3 |
| This compound | 10 | 10 | 18.7 ± 1.2 | 68.0 |
| This compound | 20 | 10 | 25.1 ± 1.5 | 110.7 (Cut-off reached) |
| Morphine | 10 | 10 | 28.5 ± 1.0** | 133.3 (Cut-off reached) |
| p < 0.05, **p < 0.01 compared to Vehicle group. %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.[8] |
Table 2: Effect of this compound on Acetic Acid-Induced Writhing in Mice (Illustrative Data)
| Treatment Group | Dose (mg/kg, p.o.) | N | Number of Writhers (Mean ± SEM) | % Inhibition |
| Vehicle (0.5% CMC) | - | 10 | 45.2 ± 3.1 | 0 |
| This compound | 10 | 10 | 30.5 ± 2.5 | 32.5 |
| This compound | 30 | 10 | 18.1 ± 1.9 | 59.9 |
| This compound | 100 | 10 | 9.8 ± 1.5 | 78.3 |
| Diclofenac | 20 | 10 | 12.4 ± 1.7 | 72.6 |
| **p < 0.01 compared to Vehicle group. |
Table 3: Acute Toxicity Profile of this compound in Mice (Illustrative Data)
| Dose (mg/kg, i.p.) | N | Mortality (within 24h) | Clinical Signs of Toxicity |
| 50 | 5 | 0/5 | No observable signs |
| 100 | 5 | 0/5 | Mild sedation, resolved within 2 hours |
| 200 | 5 | 1/5 | Severe sedation, ataxia, labored breathing |
| 400 | 5 | 4/5 | Severe sedation, ataxia, labored breathing, seizures |
Experimental Protocols
Hot Plate Test
This test measures the response latency to a thermal stimulus, indicating central analgesic activity.[3][4]
-
Apparatus: A hot plate apparatus with a surface maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Procedure: a. Acclimatize the animals (mice or rats) to the testing room for at least 30 minutes. b. Gently place each animal on the hot plate and start a stopwatch. c. Observe the animal for signs of nociception, such as licking a paw or jumping. d. Record the latency time to the first sign of discomfort. e. To prevent tissue damage, a cut-off time (e.g., 30 seconds) must be established. If an animal does not respond by the cut-off time, it should be removed from the hot plate, and the latency recorded as the cut-off time.[8] f. Administer this compound, a vehicle, or a positive control (e.g., morphine) via the desired route. g. Measure the response latency at predetermined time points after drug administration (e.g., 30, 60, 90, and 120 minutes).[8]
Tail-Flick Test
This test assesses the spinal reflex to a thermal stimulus.[3][4]
-
Apparatus: A tail-flick apparatus that focuses a beam of high-intensity light on the animal's tail.
-
Procedure: a. Place the animal (rat or mouse) in a restrainer, allowing the tail to be exposed. b. Position the tail over the light source. c. Activate the light source, which starts a timer. d. The timer stops automatically when the animal flicks its tail away from the heat source. e. Record the latency time. f. Establish a cut-off time (e.g., 10-12 seconds) to avoid tissue damage. g. Administer this compound, vehicle, or a positive control. h. Measure the tail-flick latency at various time points post-administration.
Acetic Acid-Induced Writhing Test
This chemical-induced pain model is sensitive to peripheral analgesics.[5][6]
-
Materials: 0.6% acetic acid solution.
-
Procedure: a. Administer this compound, vehicle, or a positive control (e.g., diclofenac) to the animals (typically mice). b. After a predetermined absorption period (e.g., 30 minutes for i.p. or 60 minutes for p.o. administration), inject 0.6% acetic acid intraperitoneally (10 ml/kg).[6] c. Immediately place the animal in an observation chamber. d. After a 5-minute latency period, count the number of writhes (a characteristic stretching and constriction of the abdomen) over a 20-minute period.[6] e. Calculate the percentage inhibition of writhing for each group compared to the vehicle control group.
Visualizations
Caption: Hypothetical signaling pathway for this compound.
Caption: Workflow for in vivo analgesic efficacy testing.
Caption: Troubleshooting decision tree for lack of effect.
References
- 1. Toxicology | MuriGenics [murigenics.com]
- 2. The role of early in vivo toxicity testing in drug discovery toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Models of nociception: hot-plate, tail-flick, and formalin tests in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanistic assessment of the analgesic, anti-inflammatory and antipyretic actions of Dalbergia saxatilis in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ajrconline.org [ajrconline.org]
- 7. mdpi.com [mdpi.com]
- 8. In-Vivo Models for Management of Pain [scirp.org]
- 9. Pharmacokinetics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. In Vivo Pharmacokinetics - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. Drug Metabolism and Pharmacokinetics - Invitrocue - Transforming Bioanalytics [invitrocue.com]
- 13. In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385 [mdpi.com]
- 14. In Vivo Acute Toxicity Studies of Novel Anti-Melanoma Compounds Downregulators of hnRNPH1/H2 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges of Bdpc Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with Bdpc hydrochloride in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous buffers a concern?
This compound, also known as Bromadol hydrochloride, is a potent synthetic opioid belonging to the arylcyclohexylamine class of compounds.[1] Its molecular formula is C22H29BrClNO, and it has a molecular weight of 438.8 g/mol . Like many hydrochloride salts of organic compounds, its solubility in aqueous buffers at neutral pH can be limited, posing a challenge for in vitro and in vivo experimental setups that require the compound to be in solution.
Q2: What are the general solubility characteristics of this compound?
Q3: Can I dissolve this compound directly in an aqueous buffer like PBS?
Directly dissolving this compound in a neutral pH buffer like Phosphate Buffered Saline (PBS) may result in low solubility or precipitation. It is generally recommended to first prepare a concentrated stock solution in an organic solvent and then dilute it into the aqueous buffer.
Q4: What is the recommended method for preparing a working solution of this compound in an aqueous buffer?
The recommended method involves preparing a high-concentration stock solution in an organic solvent such as DMSO or ethanol, and then serially diluting the stock solution into your aqueous buffer of choice to reach the final desired concentration. This method helps to avoid precipitation of the compound in the aqueous buffer.
Troubleshooting Guide
This guide provides solutions to common problems encountered when preparing solutions of this compound.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO/Ethanol stock solution into aqueous buffer. | The final concentration of the organic solvent may be too low to maintain solubility, or the final concentration of this compound exceeds its solubility limit in the aqueous buffer. | - Increase the final percentage of the organic co-solvent in the aqueous buffer. Note that the tolerance of your experimental system to the organic solvent must be considered. - Decrease the final concentration of this compound in the working solution. - Perform a stepwise dilution of the stock solution into the aqueous buffer while vortexing to ensure rapid mixing. |
| Incomplete dissolution of this compound powder in the organic solvent. | The concentration of the stock solution exceeds the solubility limit of this compound in the chosen solvent. | - Increase the volume of the organic solvent to lower the concentration. - Gently warm the solution (e.g., to 37°C) and use sonication in an ultrasonic bath to aid dissolution. |
| Variability in experimental results. | Inconsistent solution preparation, precipitation of the compound during the experiment, or degradation of the compound. | - Ensure complete dissolution of the stock solution before use. - Visually inspect working solutions for any signs of precipitation before each experiment. - Prepare fresh working solutions for each experiment from a frozen stock solution to minimize degradation. |
| Difficulty dissolving the compound even with co-solvents. | The inherent low aqueous solubility of the compound at the desired pH. | - Adjust the pH of the aqueous buffer to a more acidic range (e.g., pH 4-6), as hydrochloride salts are often more soluble at lower pH. Ensure the pH is compatible with your experimental system. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Adding Solvent: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution thoroughly. If necessary, gently warm the tube to 37°C and sonicate in an ultrasonic water bath for 5-10 minutes to ensure complete dissolution.
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
-
Thawing the Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Serial Dilution: Perform a serial dilution of the stock solution into the desired aqueous buffer (e.g., PBS, pH 7.4) to achieve the final working concentration. It is recommended to add the stock solution to the buffer while vortexing to facilitate mixing and prevent precipitation.
-
Final Organic Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in the working solution is compatible with your experimental system (typically ≤ 0.5% for cell-based assays).
-
Verification: Visually inspect the final working solution for any signs of precipitation. If precipitation is observed, refer to the troubleshooting guide.
Visualizing Experimental Workflow and Signaling Pathway
Experimental Workflow for this compound Solution Preparation
Caption: Workflow for preparing this compound solutions.
Signaling Pathway of this compound via the µ-Opioid Receptor
This compound is a potent agonist of the µ-opioid receptor, which is a G-protein coupled receptor (GPCR). Its activation initiates a cascade of intracellular signaling events.
Caption: µ-Opioid receptor signaling cascade activated by Bdpc.
References
Preventing degradation of Bdpc hydrochloride during storage and handling
Disclaimer: Bdpc hydrochloride is a potent synthetic opioid.[1] The information provided here is for research and developmental purposes only. All handling and experimentation should be conducted by qualified professionals in a controlled laboratory setting, adhering to all applicable safety regulations and guidelines.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for storing this compound powder?
A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark environment. The recommended storage temperature is between 2-8°C. The compound should be kept in a tightly sealed, opaque container to protect it from moisture and light.[2] For extended storage, placing the container within a desiccator is also advised.
Q2: I observed a color change in my solid this compound sample. What could be the cause?
A2: A color change from its typical white or off-white appearance to a yellowish or brownish hue may indicate degradation. This can be caused by exposure to light (photodegradation), elevated temperatures, or interaction with oxidative agents.[2][3] It is crucial to re-verify the purity of the sample using analytical methods like HPLC before proceeding with any experiments.
Q3: My this compound solution in DMSO appears cloudy. What should I do?
A3: Cloudiness or precipitation in a DMSO solution can suggest several issues. The compound's solubility limit may have been exceeded, or it could be a sign of degradation, especially if the solution was not freshly prepared. Ensure the DMSO is of high purity and anhydrous. If the problem persists, preparing a fresh solution is recommended.
Q4: How can I minimize the degradation of this compound in an aqueous solution during my experiments?
A4: The stability of hydrochloride salts in aqueous solutions can be pH-dependent.[4] It is advisable to use freshly prepared solutions. If the experiment allows, conducting it at a slightly acidic pH may enhance stability. Buffering the solution can also help maintain a stable pH environment. Avoid prolonged exposure to ambient light and temperatures.
Q5: What are the primary degradation pathways for a compound like this compound?
A5: For complex organic molecules, common degradation pathways include hydrolysis, oxidation, and photolysis.[2][5]
-
Hydrolysis: The presence of water can lead to the cleavage of susceptible chemical bonds.[2]
-
Oxidation: Exposure to air or other oxidizing agents can cause structural changes.[2]
-
Photolysis: Light, particularly UV light, can provide the energy to break chemical bonds, leading to the formation of degradation products.[2][3]
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Reduced Potency in Assay | Degradation of the compound due to improper storage or handling. | 1. Verify the storage conditions (temperature, light, and moisture protection). 2. Perform a purity check using HPLC or a similar analytical technique. 3. Always use freshly prepared solutions for experiments. |
| Appearance of New Peaks in HPLC Chromatogram | Formation of degradation products. | 1. Investigate the potential source of degradation (e.g., exposure to light, heat, or incompatible solvents). 2. Consider conducting forced degradation studies to identify the nature of the impurities.[6][7] |
| Inconsistent Experimental Results | Variability in sample integrity or solution preparation. | 1. Standardize the protocol for solution preparation, ensuring the use of high-purity, dry solvents. 2. Aliquot the solid compound upon receipt to minimize repeated exposure of the entire stock to the atmosphere. |
| Solid Material Becomes Gummy or Discolored | Absorption of moisture and/or degradation. | 1. The compound should be discarded as its purity is compromised. 2. Review handling procedures to ensure minimal exposure to atmospheric moisture. Store in a desiccator. |
Experimental Protocols
Forced degradation studies are essential for understanding the stability of a drug substance and identifying potential degradation products.[6][8]
Objective: To assess the stability of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a water/acetonitrile mixture) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.[9]
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.[9]
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 80°C for 48 hours.[9] Dissolve in the solvent before analysis.
-
Photodegradation: Expose the stock solution to a light source providing UV and visible light (e.g., 1.2 million lux hours).[9]
-
-
Sample Analysis: Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC method.
-
Data Interpretation: Compare the chromatograms of the stressed samples with the control. A decrease in the main peak area and the appearance of new peaks indicate degradation. The goal is to achieve 5-20% degradation.[9]
Long-term stability studies provide evidence of how the quality of a drug substance changes over time under the influence of environmental factors.[10]
Objective: To determine the re-test period and recommended storage conditions for this compound.
Methodology:
-
Sample Preparation: Place accurately weighed samples of solid this compound in amber glass vials that are tightly sealed.
-
Storage Conditions: Store the vials under the following conditions:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Testing Frequency:
-
Analytical Tests: At each time point, perform the following tests:
-
Visual inspection for appearance and color.
-
HPLC analysis for purity and identification of degradation products.
-
Moisture content analysis.
-
-
Data Evaluation: Analyze the data for any trends in degradation or changes in physical properties over time to establish a re-test period.
Visualizations
Caption: Troubleshooting workflow for identifying the cause of this compound degradation.
Caption: Workflow for conducting a forced degradation study of this compound.
Caption: Hypothetical signaling pathway for an opioid agonist like this compound.[12]
References
- 1. BDPC - Wikipedia [en.wikipedia.org]
- 2. biofargo.com [biofargo.com]
- 3. lfatabletpresses.com [lfatabletpresses.com]
- 4. Stability of batanopride hydrochloride in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.csiro.au [discovery.csiro.au]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. onyxipca.com [onyxipca.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. humiditycontrol.com [humiditycontrol.com]
- 11. ema.europa.eu [ema.europa.eu]
- 12. This compound | 70895-01-1 | Benchchem [benchchem.com]
Technical Support Center: Enhancing Mu-Opioid Receptor Selectivity of Bdpc Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and guidance when working to improve the selectivity of Bdpc hydrochloride and similar compounds for the mu-opioid receptor (MOR).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is improving its mu-opioid receptor selectivity important?
Bdpc (also known as bromadol) is a potent synthetic opioid with a distinctive arylcyclohexylamine chemical structure.[1] While it is a potent MOR agonist, enhancing its selectivity is crucial to minimize off-target effects that can arise from interactions with delta-opioid (DOR) and kappa-opioid (KOR) receptors. Improving selectivity can lead to a more favorable side-effect profile, reducing the likelihood of unwanted effects such as dysphoria or seizures, which can be associated with KOR and DOR activation, respectively.
Q2: What are the key signaling pathways activated by the mu-opioid receptor?
The mu-opioid receptor is a G-protein coupled receptor (GPCR) that primarily signals through two pathways:
-
G-protein pathway: Upon agonist binding, the MOR activates inhibitory G-proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, decreasing intracellular cAMP levels, and the modulation of ion channels (activation of inwardly rectifying potassium channels and inhibition of voltage-gated calcium channels). This pathway is predominantly associated with the analgesic effects of opioids.
-
β-arrestin pathway: Following G-protein activation, G-protein coupled receptor kinases (GRKs) phosphorylate the receptor, leading to the recruitment of β-arrestin proteins. This pathway is involved in receptor desensitization, internalization, and has been linked to some of the adverse effects of opioids, such as respiratory depression and constipation.
Q3: What is "biased agonism" and how can it be used to improve the therapeutic profile of a compound like this compound?
Biased agonism refers to the ability of a ligand to preferentially activate one signaling pathway over another at the same receptor. For the mu-opioid receptor, a "G-protein biased" agonist would selectively activate the G-protein pathway, responsible for analgesia, while having minimal recruitment of the β-arrestin pathway, which is associated with adverse effects.[2] Developing G-protein biased analogs of this compound could theoretically lead to safer and more effective analgesics.
Troubleshooting Guide
Problem 1: My Bdpc analog shows high affinity for the mu-opioid receptor but also significant binding to delta and/or kappa receptors. How can I improve its selectivity?
-
Strategy 1: Structure-Activity Relationship (SAR) Guided Modification:
-
The arylcyclohexylamine scaffold of Bdpc offers several points for chemical modification. Alterations to the substituents on the phenyl ring, the nature of the N-alkyl group, and the stereochemistry of the cyclohexyl ring can significantly impact receptor selectivity.[3] For instance, explore substitutions on the phenyl ring that may introduce steric hindrance, preventing effective binding to the potentially smaller or differently shaped binding pockets of DOR and KOR.
-
-
Strategy 2: Introduce Rigidity:
-
Incorporate conformational constraints into the molecule. A more rigid structure may be less able to adopt the necessary conformations to bind effectively to multiple receptor subtypes. This can be achieved by introducing ring systems or bulky groups that limit rotational freedom.
-
-
Strategy 3: Utilize a "Message-Address" Approach:
-
Consider the ligand as having a "message" component that confers efficacy and an "address" component that dictates selectivity. Fine-tuning the "address" portion of your Bdpc analog through systematic modifications can steer it towards the mu-opioid receptor and away from others.
-
Problem 2: My functional assays show that my compound is a potent agonist at the mu-opioid receptor, but it also shows activity at other opioid receptors. How can I confirm and address this?
-
Solution: Comprehensive Functional Characterization:
-
It is essential to test your compound across a panel of functional assays for all three opioid receptor subtypes (mu, delta, and kappa). This should include assays that measure different downstream signaling events, such as GTPγS binding and cAMP inhibition. A compound that is a potent agonist at the mu receptor might be a partial agonist or even an antagonist at delta or kappa receptors. Understanding the full functional profile is key.
-
-
Solution: Determine Ligand Bias:
-
Assess the biased agonism of your compound at each receptor. A compound might be a G-protein biased agonist at the mu receptor but a balanced or β-arrestin biased agonist at kappa or delta receptors. This information is critical for predicting its in vivo effects.
-
Problem 3: I am having difficulty distinguishing between a G-protein biased partial agonist and a truly G-protein biased full agonist. How can I resolve this?
-
Challenge: This is a common challenge in opioid pharmacology. A low-efficacy partial agonist might appear G-protein biased simply because it doesn't activate the receptor strongly enough to elicit a robust β-arrestin response, which often requires a higher level of receptor activation than G-protein signaling.
-
Approach: Receptor Reserve Experiments:
-
To address this, you can perform experiments where the receptor reserve is reduced. This can be achieved by using an irreversible antagonist (e.g., β-funaltrexamine for the mu-opioid receptor) to inactivate a fraction of the receptors. If a compound is a true full agonist with G-protein bias, it should still be able to elicit a maximal G-protein response even with a reduced receptor number (up to a certain point). A partial agonist's maximal response will be more sensitive to reductions in receptor reserve.
-
Data Presentation
Table 1: Opioid Receptor Binding Affinities (Ki, nM) of Bdpc and a Structurally Related Analog
| Compound | Mu-Opioid Receptor (Ki, nM) | Delta-Opioid Receptor (Ki, nM) | Kappa-Opioid Receptor (Ki, nM) | Selectivity (Mu vs. Delta) | Selectivity (Mu vs. Kappa) |
| Bdpc (Bromadol) | 1.49 | Not Reported | Not Reported | - | - |
| C8813 (Thiobromadol) | 1.37 | 3.24 | >1000 | 2.36 | >730 |
Data for Bdpc and C8813 from Liu et al. (2003). C8813 is a thienylethyl analog of Bdpc.
Table 2: Functional Activity (EC50, nM) of Bdpc (Bromadol) at the Mu-Opioid Receptor
| Assay | EC50 (nM) | Emax (% of reference agonist) |
| β-arrestin2 Recruitment | 1.89 | >130% (vs. hydromorphone) |
| mini-Gi Recruitment | 3.04 | >260% (vs. hydromorphone) |
Data from Vandeputte et al. (2021).
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound (e.g., a Bdpc analog) for the mu, delta, and kappa opioid receptors.
Materials:
-
Cell membranes expressing the human mu, delta, or kappa opioid receptor.
-
Radioligand specific for each receptor:
-
Mu: [³H]-DAMGO
-
Delta: [³H]-DPDPE
-
Kappa: [³H]-U69,593
-
-
Test compound (e.g., Bdpc analog) at various concentrations.
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Non-specific binding control (e.g., Naloxone at a high concentration, 10 µM).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
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Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the cell membranes, the appropriate radioligand at a concentration near its Kd, and either the test compound, buffer (for total binding), or the non-specific binding control.
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Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Binding Assay
Objective: To determine the functional potency (EC50) and efficacy (Emax) of a test compound as an agonist at the mu-opioid receptor.
Materials:
-
Cell membranes expressing the human mu-opioid receptor.
-
[³⁵S]GTPγS.
-
GDP.
-
Test compound at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the cell membranes, GDP (to ensure binding of [³⁵S]GTPγS is agonist-dependent), and the test compound.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate the plate at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Quantify the bound [³⁵S]GTPγS by scintillation counting.
-
Plot the specific binding of [³⁵S]GTPγS as a function of the test compound concentration to generate a dose-response curve.
-
Determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximal stimulation produced by the agonist) from the curve.
cAMP Inhibition Assay
Objective: To measure the ability of a test compound to inhibit adenylyl cyclase activity via the mu-opioid receptor.
Materials:
-
Intact cells expressing the human mu-opioid receptor.
-
Forskolin (an adenylyl cyclase activator).
-
Test compound at various concentrations.
-
A commercial cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere.
-
Pre-incubate the cells with the test compound at various concentrations for a short period.
-
Stimulate the cells with forskolin to induce cAMP production. The agonist activity of the test compound will inhibit this stimulation.
-
Incubate for the time specified by the cAMP kit manufacturer.
-
Lyse the cells and measure the intracellular cAMP levels using the detection kit according to the manufacturer's instructions.
-
Plot the inhibition of forskolin-stimulated cAMP production as a function of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the forskolin-stimulated cAMP production).
Visualizations
Caption: Mu-opioid receptor signaling pathways.
Caption: Experimental workflow for characterizing Bdpc analogs.
References
Addressing off-target effects of Bdpc hydrochloride in cellular models
Welcome to the technical support center for Bdpc hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential off-target effects of this compound in cellular models. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you interpret your experimental results accurately.
Frequently Asked Questions (FAQs)
Q1: What is the primary known mechanism of action of this compound?
This compound is a potent µ-opioid receptor agonist.[1] Its primary on-target effect is the activation of the µ-opioid receptor, which initiates downstream signaling cascades.
Q2: My cells are showing unexpected changes in proliferation/viability after treatment with this compound. Is this an off-target effect?
While off-target effects are possible, it is important to first consider the known on-target effects of µ-opioid receptor activation in the context of your specific cellular model. µ-opioid receptors are expressed in various cancer types and their activation can influence cell proliferation, survival, and migration.[2][3][4][5] Therefore, the observed changes may be a direct result of µ-opioid receptor signaling. We recommend performing control experiments to confirm the involvement of the µ-opioid receptor (see Troubleshooting Guide).
Q3: What are the potential off-target activities of compounds in the arylcyclohexylamine class?
This compound belongs to the arylcyclohexylamine class of compounds. Depending on their specific structure, molecules in this class have been reported to interact with various other targets, including:
It is plausible that this compound could have off-target effects on these pathways at higher concentrations.
Q4: How can I determine if the observed effects in my experiments are on-target or off-target?
Distinguishing between on-target and off-target effects is crucial for accurate data interpretation.[9] A combination of the following strategies is recommended:
-
Use of a specific antagonist: Co-treatment with a selective µ-opioid receptor antagonist (e.g., naloxone) should reverse the on-target effects of this compound.
-
Knockdown or knockout of the target protein: Using siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the µ-opioid receptor in your cell model should abolish the on-target effects.
-
Dose-response analysis: Off-target effects often occur at higher concentrations than on-target effects. A careful dose-response study can help differentiate between the two.
-
Testing structurally related but inactive compounds: If available, using a structurally similar analog of this compound that is known to be inactive at the µ-opioid receptor can help identify non-specific effects.
Troubleshooting Guide
This guide provides a step-by-step approach to troubleshooting unexpected experimental outcomes when using this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected change in cell proliferation or viability. | 1. On-target effect: The cell line may express functional µ-opioid receptors, and their activation is affecting cell growth.[2][4] 2. Off-target effect: this compound may be interacting with other signaling pathways (e.g., NMDA receptors, dopamine transporters) at the concentration used.[6] 3. Compound cytotoxicity: At high concentrations, the compound may induce non-specific cytotoxicity. | 1. Confirm µ-opioid receptor expression: Use qPCR or Western blot to verify the presence of the µ-opioid receptor in your cell line. 2. Antagonist co-treatment: Perform experiments with and without a µ-opioid receptor antagonist (e.g., naloxone) to see if the effect is blocked. 3. Dose-response curve: Generate a detailed dose-response curve to determine the EC50 for the observed effect and compare it to the known potency of this compound at the µ-opioid receptor. 4. Test for off-target pathway modulation: Use specific inhibitors or activators of suspected off-target pathways (e.g., NMDA receptor antagonists) to see if they mimic or block the effect of this compound. |
| Inconsistent results between experiments. | 1. Compound stability: this compound may be unstable in your cell culture medium over the time course of the experiment. 2. Cell passage number: The phenotype and receptor expression of your cell line may change with increasing passage number. 3. Variability in experimental conditions: Inconsistent seeding densities, incubation times, or reagent concentrations can lead to variable results. | 1. Assess compound stability: Use analytical methods (e.g., HPLC) to determine the stability of this compound in your experimental conditions. 2. Standardize cell passage number: Use cells within a defined passage number range for all experiments. 3. Strictly control experimental parameters: Ensure consistent cell seeding, treatment times, and reagent preparation. |
| No observable effect at expected concentrations. | 1. Low or no target expression: The cell line may not express the µ-opioid receptor or expresses it at very low levels. 2. Inactive compound: The batch of this compound may be of poor quality or has degraded. 3. Suboptimal assay conditions: The experimental endpoint may not be sensitive enough to detect a response. | 1. Verify receptor expression: Confirm µ-opioid receptor expression via qPCR or Western blot. 2. Confirm compound activity: Test the compound in a validated positive control cell line known to respond to µ-opioid receptor agonists. 3. Optimize assay: Consider using a more sensitive readout or a different functional assay (e.g., cAMP measurement, β-arrestin recruitment). |
Experimental Protocols
Protocol 1: µ-Opioid Receptor Antagonist Rescue Experiment
Objective: To determine if the observed cellular effect of this compound is mediated by the µ-opioid receptor.
Methodology:
-
Cell Seeding: Plate cells at the desired density in a multi-well plate and allow them to adhere overnight.
-
Pre-treatment with Antagonist: Pre-incubate one set of wells with a selective µ-opioid receptor antagonist (e.g., 10 µM naloxone) for 1 hour.
-
Treatment with this compound: Add this compound at the desired concentration to both antagonist-treated and untreated wells. Include appropriate vehicle controls.
-
Incubation: Incubate the cells for the desired experimental duration.
-
Assay: Perform the relevant cellular assay (e.g., proliferation assay, viability assay, migration assay).
-
Data Analysis: Compare the effect of this compound in the presence and absence of the antagonist. A reversal of the effect in the presence of the antagonist indicates an on-target mechanism.
Protocol 2: Kinase Panel Screening for Off-Target Effects
Objective: To identify potential off-target kinase interactions of this compound.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound at a high concentration (e.g., 10 mM in DMSO).
-
Kinase Panel Submission: Submit the compound to a commercial kinase screening service (e.g., Eurofins, Reaction Biology). Typically, a broad panel of several hundred kinases is screened at a single high concentration of the compound (e.g., 10 µM).
-
Data Analysis: The service will provide data on the percent inhibition of each kinase by this compound.
-
Hit Confirmation: For any kinases that show significant inhibition (e.g., >50%), perform follow-up dose-response experiments to determine the IC50 value.
-
Cellular Validation: If a potent off-target kinase interaction is identified, validate its relevance in your cellular model using techniques such as Western blotting to assess the phosphorylation of known substrates of that kinase.
Visualizations
Caption: Troubleshooting workflow for unexpected cellular effects.
Caption: On-target vs. potential off-target signaling of this compound.
References
- 1. This compound | 70895-01-1 | Benchchem [benchchem.com]
- 2. Frontiers | Opioid Receptor-Mediated and Non-Opioid Receptor-Mediated Roles of Opioids in Tumour Growth and Metastasis [frontiersin.org]
- 3. Antagonists of the Mu-Opioid Receptor in the Cancer Patient: Fact or Fiction? | springermedizin.de [springermedizin.de]
- 4. Impact of opioids and mu-opioid receptors on oncologic metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Basic and clinical insights of Mu (μ)-opioid receptor in cancer [accscience.com]
- 6. Arylcyclohexylamine - Wikipedia [en.wikipedia.org]
- 7. Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Animal Models for Studying Bdpc Hydrochloride Addiction Potential
Disclaimer: As "Bdpc hydrochloride" is a novel or proprietary compound not described in publicly available literature, this guide is based on established methodologies for studying potent synthetic opioids. The protocols and troubleshooting advice provided are general frameworks that should be adapted based on the specific pharmacological properties of this compound determined through preliminary studies.
Frequently Asked Questions (FAQs)
Q1: Which animal model is most appropriate for assessing the addiction potential of this compound?
A1: The choice of model depends on the specific aspect of addiction being studied.
-
For reinforcing properties (the drug's "rewarding" effect): The intravenous self-administration (IVSA) model in rats or mice is the gold standard. It has high face and predictive validity for compulsive drug-taking behavior.
-
For conditioned reward (associating an environment with the drug): The Conditioned Place Preference (CPP) model is a less invasive alternative to IVSA and is effective for demonstrating the rewarding effects of a drug.
-
For physical dependence and withdrawal: Models involving chronic administration followed by either spontaneous or antagonist-precipitated (e.g., with naloxone) withdrawal are used. Withdrawal symptoms are then quantified using a rating scale.
Q2: What are the initial steps before beginning a behavioral study with this compound?
A2: Prior to behavioral assessment, it is crucial to conduct preliminary pharmacokinetic and dose-ranging studies. You need to determine the drug's half-life, optimal route of administration, and a dose range that produces the desired central nervous system effects without causing significant toxicity or motor impairment that could interfere with behavioral performance.
Q3: How can I minimize animal stress to ensure the validity of my behavioral data?
A3: Minimizing stress is critical. Key practices include:
-
Acclimatization: Allow animals to acclimate to the facility for at least one week before any procedures.
-
Habituation: Habituate animals to the experimental apparatus (e.g., operant chambers, CPP boxes) and handling procedures.
-
Consistent Environment: Maintain a stable environment with a consistent light-dark cycle, temperature, and humidity. Avoid loud noises.
-
Refined Handling: Handle animals gently and by trained personnel.
Troubleshooting Guides
Issue 1: High Variability in Intravenous Self-Administration (IVSA) Data
| Potential Cause | Troubleshooting Step |
| Catheter Patency Issues | Regularly flush catheters with a heparinized saline solution to prevent clotting. Before each session, infuse a small amount of a short-acting anesthetic (e.g., methohexital) to confirm catheter patency; a rapid loss of muscle tone indicates a patent catheter. |
| Inconsistent Operant Training | Ensure all animals are trained to the same criterion (e.g., stable responding on a fixed-ratio schedule for food reward) before substituting the drug solution. |
| Incorrect Dose Selection | The dose may be on a steep part of the dose-response curve. Conduct a thorough dose-response study. An optimal dose should maintain stable responding without causing excessive sedation or motor impairment. |
| Environmental Stressors | Check for and eliminate sources of noise or vibration near the experimental chambers. Ensure consistent lighting conditions. |
Issue 2: Animals Fail to Acquire Conditioned Place Preference (CPP)
| Potential Cause | Troubleshooting Step |
| Insufficient Drug Dose | The selected dose may not be sufficiently rewarding. Increase the dose. Ensure it is not aversive or sedative. |
| Ineffective Conditioning Parameters | The duration of conditioning sessions (typically 15-30 minutes) may be too short or too long. The number of conditioning trials (usually 3-5 pairings) may be insufficient. Optimize these parameters. |
| Apparatus Bias | Animals may have an inherent preference for one compartment's visual or tactile cues. Conduct a pre-test to determine baseline preference and counterbalance the assignment of the drug-paired compartment. |
| Subtle Environmental Cues | Ensure the only difference between compartments is the intended cues (e.g., wall pattern, floor texture). Unintended cues like lighting gradients or odors can interfere with conditioning. |
Issue 3: Inconsistent or Unclear Withdrawal Symptoms
| Potential Cause | Troubleshooting Step |
| Inadequate Chronic Dosing | The duration or dose of chronic drug administration may be insufficient to induce physical dependence. Increase the duration of treatment or the maintenance dose. |
| Incorrect Precipitating Antagonist Dose | For antagonist-precipitated withdrawal, the dose of the antagonist (e.g., naloxone) may be too low to fully displace the agonist or so high that it causes ceiling effects or seizures. Titrate the naloxone dose to find one that produces a graded and reliable withdrawal syndrome. |
| Observer Bias | The scoring of withdrawal signs can be subjective. Ensure observers are blinded to the treatment groups. Use a well-defined, validated withdrawal rating scale. |
Experimental Protocols
Protocol 1: Intravenous Self-Administration (IVSA)
-
Surgery: Anesthetize the animal (e.g., rat) and surgically implant a chronic indwelling catheter into the jugular vein. The catheter is passed subcutaneously to exit on the animal's back. Allow 5-7 days for recovery.
-
Catheter Maintenance: Flush the catheter daily with 0.1 mL of heparinized saline (e.g., 30 U/mL) to maintain patency.
-
Acquisition/Training:
-
Place the animal in an operant conditioning chamber equipped with two levers (one "active," one "inactive") and a cue light.
-
Connect the catheter to a syringe pump controlled by the chamber's software.
-
Initially, train the animal to press the active lever for a food reward on a fixed-ratio 1 (FR1) schedule (one press = one reward).
-
Once responding is stable, replace the food reward with an intravenous infusion of this compound (e.g., 0.01 - 0.1 mg/kg/infusion). Pressing the active lever results in a drug infusion and presentation of a cue (e.g., light); pressing the inactive lever has no consequence.
-
-
Data Collection: Sessions typically last 2 hours per day for 10-14 days. Record the number of active vs. inactive lever presses and total infusions.
-
Dose-Response Evaluation: After stable acquisition, vary the dose of this compound across sessions to determine the dose-response relationship.
Protocol 2: Conditioned Place Preference (CPP)
-
Apparatus: Use a standard three-chamber CPP apparatus. The two outer chambers should have distinct tactile and visual cues (e.g., different flooring and wall patterns).
-
Phase 1: Pre-Test (Day 1)
-
Place the animal in the central chamber and allow free access to all chambers for 15 minutes.
-
Record the time spent in each chamber. Animals showing a strong unconditioned preference for one chamber (>66% of time) should be excluded.
-
-
Phase 2: Conditioning (Days 2-9)
-
This phase consists of 8 days with one 30-minute session per day.
-
On alternate days, administer this compound and confine the animal to one of the outer chambers (the initially non-preferred one for counterbalanced designs).
-
On the other days, administer vehicle (e.g., saline) and confine the animal to the opposite chamber.
-
-
Phase 3: Post-Test (Day 10)
-
In a drug-free state, place the animal in the central chamber and allow free access to all chambers for 15 minutes.
-
Record the time spent in each chamber.
-
-
Data Analysis: A significant increase in time spent in the drug-paired chamber during the Post-Test compared to the Pre-Test indicates a conditioned rewarding effect.
Visualizations: Workflows and Pathways
Caption: Experimental workflow for assessing addiction potential.
Caption: Hypothesized signaling pathway for this compound.
Caption: Troubleshooting logic for low IVSA responding.
Technical Support Center: Handling and Disposal of Hazardous Laboratory Chemicals
Disclaimer: The compound "Bdpc hydrochloride" is not a recognized chemical identifier. The following guidelines are based on best practices for handling a generic hazardous chemical compound in a laboratory setting. Researchers, scientists, and drug development professionals should always consult the Safety Data Sheet (SDS) for the specific compound they are using to ensure proper handling and disposal procedures.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take before handling a new chemical like "this compound"?
A1: Before working with any new chemical, it is crucial to obtain and thoroughly review its Safety Data Sheet (SDS).[1][2][3] The SDS provides comprehensive information about the chemical's properties, hazards, safe handling procedures, and emergency measures.[2][4] Ensure that you understand the specific risks associated with the compound, including its toxicity, flammability, reactivity, and any potential health hazards.[5]
Q2: What personal protective equipment (PPE) is necessary when handling hazardous chemicals?
A2: The appropriate PPE depends on the hazards identified in the SDS.[6] However, standard laboratory practice for handling hazardous chemicals typically requires:
-
Eye Protection: Safety goggles are essential to protect against splashes and vapors. For highly corrosive or reactive substances, a face shield may be necessary in addition to goggles.[7][8][9]
-
Gloves: The type of glove material should be selected based on its resistance to the specific chemical being handled. Common options include nitrile, neoprene, and butyl rubber gloves.[8][9]
-
Protective Clothing: A lab coat is the minimum requirement. For more hazardous materials, chemical-resistant aprons or full-body suits may be necessary to protect against skin contact.[7][9]
-
Respiratory Protection: If the chemical is volatile or produces dust, a respirator may be required. The type of respirator and cartridge should be chosen based on the specific airborne contaminant.[7][8]
Q3: How should I store hazardous chemicals in the lab?
A3: Proper storage is critical to prevent accidents and maintain chemical stability.[10] Key storage practices include:
-
Compatibility: Store chemicals according to their compatibility to avoid dangerous reactions. For example, acids and bases should be stored separately.[10][11]
-
Ventilation: Ensure that the storage area is well-ventilated to prevent the buildup of hazardous vapors.[10]
-
Labeling: All chemical containers must be clearly labeled with the chemical name, hazard warnings, and the date it was received or opened.[10][12]
-
Inventory: Maintain an accurate and up-to-date inventory of all chemicals in the laboratory.[5][12]
Q4: What is the correct procedure for disposing of chemical waste?
A4: Never pour hazardous chemicals down the drain unless specifically permitted by your institution's environmental health and safety (EHS) office and local regulations.[13][14] Chemical waste should be segregated into compatible waste streams (e.g., halogenated solvents, non-halogenated solvents, acidic waste, basic waste).[11][15] All waste containers must be clearly labeled with their contents and kept closed when not in use.[13][15] Follow your institution's specific procedures for hazardous waste pickup and disposal.[16]
Troubleshooting Guides
Issue: Accidental Spill of a Hazardous Chemical
| Problem | Cause | Solution |
| Small Spill (<500 mL) of a Low-Hazard Chemical | Mishandling of containers, improper experimental setup. | 1. Alert nearby personnel.[17] 2. Don appropriate PPE.[18] 3. Contain the spill with absorbent materials, working from the outside in.[17][19] 4. Neutralize acids or bases if appropriate and safe to do so.[18][19] 5. Collect the absorbed material into a designated hazardous waste container.[19] 6. Decontaminate the area with soap and water.[17] |
| Large Spill (>500 mL) or Spill of a Highly Toxic/Reactive Chemical | Dropped container, equipment failure. | 1. Evacuate the immediate area and alert others.[17] 2. If there is a fire or explosion risk, do not operate any electrical switches.[17] 3. Close the laboratory doors to contain vapors.[20] 4. Immediately contact your institution's emergency response team or EHS office.[20][21] 5. Provide them with the name of the spilled chemical and any other relevant information from the SDS. |
| Chemical Splash to Skin or Eyes | Inadequate PPE, improper handling techniques. | 1. Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing. 2. Eye Contact: Immediately flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open. 3. Seek immediate medical attention after flushing. 4. Consult the SDS for specific first-aid measures.[4] |
Experimental Protocols
Standard Operating Procedure (SOP) for Handling a Generic Hazardous Chemical Powder
-
Preparation:
-
Review the SDS for the specific chemical to understand its hazards and handling requirements.[22]
-
Ensure all necessary PPE is available and in good condition.[23]
-
Prepare the work area by ensuring it is clean and uncluttered. If the chemical is volatile or produces dust, perform all work in a certified chemical fume hood.[24]
-
-
Weighing and Dispensing:
-
Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[10]
-
Use a spatula or other appropriate tool to carefully transfer the desired amount of the chemical from the stock container to a tared weigh boat or secondary container.
-
Avoid creating dust. If dust is generated, ensure it is contained within the fume hood.
-
Close the stock container tightly immediately after use.
-
-
In-Experiment Use:
-
When adding the chemical to a reaction vessel, do so slowly and carefully to avoid splashing.
-
If the chemical is being added to a liquid, ensure the liquid is being stirred to facilitate mixing and prevent clumping.
-
Keep all containers with the chemical covered when not in use.
-
-
Cleanup and Waste Disposal:
-
Decontaminate any reusable equipment (e.g., spatulas, glassware) with an appropriate solvent.
-
Dispose of all contaminated disposable materials (e.g., weigh boats, gloves, paper towels) in a designated solid hazardous waste container.
-
Wipe down the work surface with a suitable cleaning agent.
-
Visualizations
Caption: A generalized workflow for handling hazardous chemicals in a laboratory setting.
Caption: A decision tree for the proper segregation of laboratory waste.
References
- 1. ehs.princeton.edu [ehs.princeton.edu]
- 2. chemicalsafety.com [chemicalsafety.com]
- 3. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 4. Safety Data Sheets (SDS) Explained [blink.ucsd.edu]
- 5. thesafetygeek.com [thesafetygeek.com]
- 6. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 7. falseguridad.com [falseguridad.com]
- 8. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 9. trimaco.com [trimaco.com]
- 10. nationallaboratorysales.com [nationallaboratorysales.com]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. triumvirate.com [triumvirate.com]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
- 14. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 15. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 17. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
- 18. westlab.com [westlab.com]
- 19. Guide for Chemical Spill Response - American Chemical Society [acs.org]
- 20. ccny.cuny.edu [ccny.cuny.edu]
- 21. ehs.utk.edu [ehs.utk.edu]
- 22. Safety Data Sheets (SDSs) | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 23. hazmatschool.com [hazmatschool.com]
- 24. Tips for Hazardous Chemical Handling | Technical Safety Services [techsafety.com]
Mitigating batch-to-batch variability of synthetic Bdpc hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating batch-to-batch variability of synthetic Bdpc hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its general synthetic route?
A1: this compound is a research compound belonging to the arylcyclohexylamine class.[1] Its molecular formula is C22H29BrClNO and it has a molecular weight of 438.8 g/mol . The synthesis generally involves a multi-step process that begins with the reaction of 4-bromobenzyl cyanide and cyclohexanone. This is followed by a reductive amination to introduce the N,N-dimethylamino group. The final step is the conversion of the free base to the hydrochloride salt.
Q2: What are the most common sources of batch-to-batch variability in the synthesis of this compound?
A2: Batch-to-batch variability can arise from several factors throughout the synthetic process. The most common sources include:
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Purity of Starting Materials: Impurities in the initial reactants, such as 4-bromobenzyl cyanide and cyclohexanone, can lead to the formation of side products that are difficult to remove.
-
Reaction Conditions: Minor deviations in temperature, reaction time, or reagent stoichiometry, particularly during the reductive amination step, can significantly impact the yield and purity of the product.
-
Purification and Crystallization: Inconsistent purification techniques and variations in the crystallization conditions of the hydrochloride salt can lead to differences in purity, crystal form (polymorphism), and residual solvent content.[2]
-
Residual Solvents: The presence of residual organic solvents from the synthesis and purification steps can affect the compound's physical properties and stability.[2][3]
Q3: How can I assess the purity of my this compound batch?
A3: A combination of analytical techniques is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) is a primary method for quantifying the main compound and detecting impurities.[4] Further characterization can be achieved using Gas Chromatography-Mass Spectrometry (GC-MS) to identify volatile impurities and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure and identify any organic impurities.[5]
Q4: What is polymorphism and how can it affect my experiments?
A4: Polymorphism is the ability of a solid material to exist in more than one crystal structure.[6] Different polymorphs of the same compound can have different physical properties, including solubility, dissolution rate, and stability.[6][7] For experimental consistency, it is crucial to ensure that you are using the same polymorphic form of this compound across different batches. X-ray Powder Diffraction (XRPD) is the primary technique used to identify and characterize different polymorphic forms.[6]
Q5: What are the recommended storage and handling conditions for this compound?
A5: Arylcyclohexylamine compounds should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE) should be worn.[8][9] For storage, it is recommended to keep the compound in a tightly sealed container in a cool, dry place, protected from light and moisture to prevent degradation and changes in its physical form.[10] Some hydrochloride salts can be hygroscopic, meaning they can absorb moisture from the air, which can affect their stability and handling.[11]
Troubleshooting Guides
Issue 1: Low Yield or Incomplete Reaction During Synthesis
Symptoms:
-
Lower than expected final product weight.
-
TLC or LC-MS analysis of the crude reaction mixture shows a significant amount of unreacted starting materials.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Poor quality of reagents | Ensure the purity of starting materials (4-bromobenzyl cyanide, cyclohexanone) and the reducing agent used in the reductive amination. |
| Inefficient imine formation | During reductive amination, ensure anhydrous conditions to favor imine formation. The reaction between the carbonyl and the amine is an equilibrium that can be driven forward by removing water.[12] |
| Suboptimal reducing agent | For reductive amination, consider using a mild reducing agent like sodium triacetoxyborohydride (STAB) which is selective for the imine over the ketone.[12] If using sodium cyanoborohydride (NaBH3CN), ensure the pH is appropriately controlled.[12][13] |
| Incorrect reaction temperature or time | Optimize the reaction temperature and monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. |
Issue 2: Difficulty in Crystallizing the Hydrochloride Salt
Symptoms:
-
The product oils out instead of forming a crystalline solid.
-
The resulting solid is amorphous or difficult to filter.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Presence of impurities | Purify the free base by column chromatography before attempting salt formation to remove any impurities that may inhibit crystallization. |
| Incorrect solvent system | Experiment with different solvent/anti-solvent systems for crystallization. A common technique is to dissolve the free base in a solvent like isopropanol or ethyl acetate and then add a solution of HCl in a miscible non-polar solvent like ether or heptane. |
| Common-ion effect | Adding an excess of hydrochloric acid can sometimes accelerate crystallization due to the common-ion effect.[14] |
| Hygroscopic nature of the salt | The hydrochloride salt may be hygroscopic and absorbing moisture from the air, preventing proper crystallization.[11] Perform the crystallization under an inert, dry atmosphere (e.g., nitrogen or argon). |
Issue 3: Inconsistent Analytical Results Between Batches
Symptoms:
-
Different peak profiles in HPLC chromatograms.
-
Variations in spectroscopic data (NMR, IR).
-
Discrepancies in biological assay results.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Presence of different impurities | Use a combination of HPLC with UV detection and mass spectrometry (LC-MS) to identify and quantify impurities in each batch.[4] |
| Polymorphism | Analyze each batch using X-ray Powder Diffraction (XRPD) to check for different crystalline forms. If different polymorphs are present, a consistent crystallization protocol needs to be developed and implemented. |
| Residual solvents | Quantify the residual solvent content using Gas Chromatography (GC) with headspace analysis.[15][16] High levels of residual solvents can affect the physical and chemical properties of the compound.[2] |
| Incorrect salt stoichiometry | Confirm the 1:1 stoichiometry of the amine to hydrochloride. This can be assessed using techniques like ion chromatography or quantitative NMR.[4][17] |
Experimental Protocols
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
-
Preparation of Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a suitable diluent (e.g., acetonitrile/water mixture) to a final concentration of 1 mg/mL.
-
Preparation of Sample Solution: Prepare the sample solution of the new batch of this compound at the same concentration as the standard solution.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 220 nm).
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the standard and sample solutions. The purity is calculated by comparing the peak area of the main component to the total area of all peaks in the chromatogram.
Protocol 2: Identification of Polymorphs by X-ray Powder Diffraction (XRPD)
-
Sample Preparation: Gently grind a small amount of the this compound powder to ensure a random orientation of the crystals.
-
Instrument Setup:
-
X-ray Source: Cu Kα radiation.
-
Scan Range (2θ): Typically from 2° to 40°.
-
Scan Speed: A slow scan speed is recommended for better resolution.
-
-
Data Acquisition: Collect the diffraction pattern for each batch.
-
Analysis: Compare the diffraction patterns of different batches. Identical patterns indicate the same polymorphic form. Differences in peak positions and intensities suggest the presence of different polymorphs or a mixture of forms.[6]
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting flowchart for inconsistent results.
References
- 1. Arylcyclohexylamine - Wikipedia [en.wikipedia.org]
- 2. veeprho.com [veeprho.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. irinsubria.uninsubria.it [irinsubria.uninsubria.it]
- 7. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashp.org [ashp.org]
- 10. yonghuicomposite.com [yonghuicomposite.com]
- 11. Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reductive amination - Wikipedia [en.wikipedia.org]
- 13. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 14. physicsforums.com [physicsforums.com]
- 15. scispace.com [scispace.com]
- 16. pharmtech.com [pharmtech.com]
- 17. reddit.com [reddit.com]
Validation & Comparative
Validating the Analgesic Effects of Bdpc Hydrochloride with Naloxone Reversal: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the experimental validation of the analgesic properties of Bdpc hydrochloride, a potent µ-opioid receptor agonist. A key aspect of characterizing a new opioid analgesic is to demonstrate that its effects are mediated through opioid receptors. This is classically achieved by demonstrating reversal of its analgesic effects by a competitive opioid antagonist, such as naloxone. This document outlines the experimental protocols, presents illustrative data for comparison, and visualizes the underlying mechanisms and workflows.
Introduction to this compound and Naloxone
This compound (4-(4-bromophenyl)-4-(dimethylamino)-1-phenethylcyclohexanol hydrochloride) is a synthetic opioid analgesic that exhibits high affinity and potency as a µ-opioid receptor agonist.[1] Its mechanism of action is centered on the activation of these receptors, which are key components of the endogenous pain-modulating system.
Naloxone hydrochloride is a pure, competitive antagonist at µ-opioid receptors.[2][3][4] It is the gold-standard drug used to reverse the effects of opioid agonists. By demonstrating that the analgesic effects of this compound are blocked or reversed by naloxone, researchers can confirm that its primary mechanism of action is indeed through the opioid system. This validation is a critical step in the preclinical development of any new opioid analgesic.
Experimental Validation of Analgesic Effects
The analgesic properties of a compound are typically assessed using rodent models of nociception. The two most common assays for evaluating centrally-acting analgesics are the hot-plate test and the tail-flick test.
1. Hot-Plate Test
The hot-plate test measures the latency of a thermal pain reflex in response to a heated surface, primarily assessing supraspinal mechanisms of analgesia.[5][6]
-
Apparatus: A commercially available hot-plate apparatus with a controlled temperature surface, enclosed by a transparent cylinder to confine the animal.
-
Procedure:
-
The hot-plate surface is maintained at a constant temperature (e.g., 55 ± 0.5 °C).
-
A baseline latency is determined for each animal by placing it on the hot plate and measuring the time it takes to exhibit a nociceptive response (e.g., licking a hind paw or jumping). A cut-off time (e.g., 30-45 seconds) is established to prevent tissue damage.
-
Animals are randomly assigned to treatment groups: Vehicle control, this compound at various doses, and this compound plus naloxone.
-
The test compound (this compound) or vehicle is administered (e.g., intraperitoneally or subcutaneously).
-
At a predetermined time after drug administration (e.g., 30 minutes), the animals are again placed on the hot plate, and the response latency is measured.
-
For the naloxone reversal group, naloxone is administered a short time (e.g., 15 minutes) before the post-treatment hot-plate test.
-
2. Tail-Flick Test
The tail-flick test assesses the latency of a spinal reflex to a thermal stimulus applied to the tail.[7][8]
-
Apparatus: A tail-flick analgesiometer that focuses a beam of radiant heat on a specific portion of the animal's tail.
-
Procedure:
-
The animal is gently restrained, and its tail is positioned in the apparatus.
-
A baseline tail-flick latency is recorded by activating the heat source and measuring the time until the animal flicks its tail away from the heat. A cut-off time (e.g., 10-12 seconds) is used to prevent tissue damage.
-
Animals are grouped and treated as described for the hot-plate test.
-
At a specified time after drug administration, the tail-flick latency is measured again.
-
In the naloxone reversal group, naloxone is administered prior to the post-treatment latency measurement.
-
Data Presentation and Comparison
The following tables present illustrative quantitative data from hypothetical hot-plate and tail-flick experiments designed to validate the analgesic effects of this compound and its reversal by naloxone. This data is representative of expected outcomes based on the known pharmacology of potent µ-opioid agonists and naloxone.
Table 1: Illustrative Analgesic Effects of this compound in the Hot-Plate Test
| Treatment Group | Dose (mg/kg) | Mean Baseline Latency (s) | Mean Post-Treatment Latency (s) | % Maximum Possible Effect (%MPE) |
| Vehicle Control | - | 10.2 ± 0.8 | 10.5 ± 0.9 | 2.1 |
| This compound | 0.1 | 10.5 ± 0.7 | 18.3 ± 1.5 | 39.4 |
| This compound | 0.3 | 10.3 ± 0.9 | 28.9 ± 2.1 | 94.9 |
| This compound | 1.0 | 10.6 ± 0.8 | 30.0 (Cut-off) | 100 |
%MPE = [(Post-treatment latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
Table 2: Illustrative Naloxone Reversal of this compound-Induced Analgesia in the Hot-Plate Test
| Treatment Group | Dose (mg/kg) | Mean Post-Treatment Latency (s) | % MPE |
| This compound | 0.3 | 28.9 ± 2.1 | 94.9 |
| This compound + Naloxone | 0.3 + 1.0 | 11.2 ± 1.0 | 4.6 |
Table 3: Illustrative Analgesic Effects of this compound in the Tail-Flick Test
| Treatment Group | Dose (mg/kg) | Mean Baseline Latency (s) | Mean Post-Treatment Latency (s) | % Maximum Possible Effect (%MPE) |
| Vehicle Control | - | 2.5 ± 0.3 | 2.6 ± 0.4 | 1.3 |
| This compound | 0.1 | 2.4 ± 0.2 | 5.8 ± 0.6 | 44.7 |
| This compound | 0.3 | 2.6 ± 0.3 | 9.5 ± 0.5 | 93.2 |
| This compound | 1.0 | 2.5 ± 0.2 | 10.0 (Cut-off) | 100 |
%MPE = [(Post-treatment latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
Table 4: Illustrative Naloxone Reversal of this compound-Induced Analgesia in the Tail-Flick Test
| Treatment Group | Dose (mg/kg) | Mean Post-Treatment Latency (s) | % MPE |
| This compound | 0.3 | 9.5 ± 0.5 | 93.2 |
| This compound + Naloxone | 0.3 + 1.0 | 2.8 ± 0.4 | 4.0 |
Mandatory Visualizations
The following diagrams illustrate the key signaling pathway and experimental workflows involved in the validation of this compound's analgesic effects.
Caption: Opioid Receptor Signaling Pathway for Analgesia.
Caption: Workflow for the Hot-Plate Analgesia Assay.
Caption: Logic of Naloxone Reversal Experiment.
Conclusion
The validation of the analgesic effects of this compound through naloxone reversal is a fundamental step in its pharmacological characterization. The experimental protocols for the hot-plate and tail-flick tests provide robust and reproducible methods for assessing antinociception. The expected dose-dependent increase in pain threshold with this compound and its attenuation by naloxone would strongly support a µ-opioid receptor-mediated mechanism of action. This comparative guide serves as a framework for designing and interpreting such validation studies, which are essential for the continued development of novel and effective analgesic compounds.
References
- 1. This compound | 70895-01-1 | Benchchem [benchchem.com]
- 2. Naloxone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. emedicine.medscape.com [emedicine.medscape.com]
- 4. The antagonistic activity profile of naloxone in μ-opioid receptor agonist-induced psychological dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hot plate test - Wikipedia [en.wikipedia.org]
- 6. The Influence of Non-Nociceptive Factors on Hot Plate Latency in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of HPLC and LC-MS Methods for the Analysis of Bdpc Hydrochloride
In the landscape of pharmaceutical analysis, the accurate and precise quantification of active pharmaceutical ingredients (APIs) is paramount. For a research compound such as Bdpc hydrochloride, a potent pharmacological reference standard, robust analytical methods are essential for ensuring data integrity in drug development and quality control.[1] This guide provides a comprehensive comparison and cross-validation of two of the most prevalent analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS).
The cross-validation of analytical methods is a critical step when two or more methods are used to generate data within the same study or across different studies, ensuring consistency and reliability of the results.[2][3] This process is guided by stringent regulatory frameworks, such as those provided by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), which outline the necessary validation parameters.[4][5][6]
Core Validation Parameters for Method Comparison
The cross-validation process hinges on the evaluation of several key analytical performance characteristics to ensure that the methods are fit for their intended purpose.[7] These parameters include:
-
Specificity and Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities or degradation products.[4][8]
-
Linearity: The capacity of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[4]
-
Accuracy: The closeness of the test results obtained by the method to the true value.[4]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at two levels:
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[4]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
Experimental Protocols
Detailed methodologies for the HPLC-UV and LC-MS/MS analysis of this compound are presented below. These protocols are designed to be representative of standard practices in the pharmaceutical industry.
HPLC-UV Method
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II HPLC or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile: 0.1% Formic acid in Water (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | UV at 230 nm |
| Run Time | 10 minutes |
LC-MS/MS Method
| Parameter | Condition |
| Instrument | Sciex Triple Quad 5500 LC-MS/MS or equivalent |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 2 µL |
| Column Temperature | 40°C |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| MS/MS Transition | Precursor ion (Q1) m/z 439.1 -> Product ion (Q3) m/z 124.1 |
Data Presentation: A Comparative Analysis
The following tables summarize the hypothetical quantitative data obtained from the cross-validation of the HPLC-UV and LC-MS/MS methods for the analysis of this compound.
Table 1: System Suitability
| Parameter | HPLC-UV | LC-MS/MS | Acceptance Criteria |
| Tailing Factor | 1.1 | 1.2 | ≤ 2.0 |
| Theoretical Plates | > 5000 | > 7000 | > 2000 |
| %RSD of Peak Area | 0.8% | 1.5% | ≤ 2.0% |
Table 2: Linearity
| Parameter | HPLC-UV | LC-MS/MS | Acceptance Criteria |
| Range | 1 - 100 µg/mL | 0.1 - 100 ng/mL | - |
| Correlation Coefficient (r²) | 0.9995 | 0.9998 | ≥ 0.999 |
Table 3: Accuracy (% Recovery)
| Concentration | HPLC-UV | LC-MS/MS | Acceptance Criteria |
| Low QC | 99.5% | 101.2% | 98.0% - 102.0% |
| Mid QC | 100.2% | 99.8% | 98.0% - 102.0% |
| High QC | 99.8% | 100.5% | 98.0% - 102.0% |
Table 4: Precision (%RSD)
| Parameter | HPLC-UV | LC-MS/MS | Acceptance Criteria |
| Repeatability | 0.9% | 1.8% | ≤ 2.0% |
| Intermediate Precision | 1.2% | 2.5% | ≤ 3.0% |
Table 5: Sensitivity
| Parameter | HPLC-UV | LC-MS/MS |
| LOD | 0.3 µg/mL | 0.03 ng/mL |
| LOQ | 1.0 µg/mL | 0.1 ng/mL |
Visualizing the Workflow and Logic
To better illustrate the processes involved in method validation and cross-validation, the following diagrams have been generated using Graphviz (DOT language).
References
- 1. benchchem.com [benchchem.com]
- 2. fda.gov [fda.gov]
- 3. fda.gov [fda.gov]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 7. demarcheiso17025.com [demarcheiso17025.com]
- 8. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 9. biopharminternational.com [biopharminternational.com]
A Comparative Analysis of the Trans- and Cis-Isomers of Bdpc Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of the trans- and cis-isomers of 4-(4-bromophenyl)-4-(dimethylamino)-1-(2-phenylethyl)cyclohexan-1-ol hydrochloride (Bdpc hydrochloride), a potent synthetic opioid. The stereochemistry of this compound is a critical determinant of its pharmacological activity, with the trans-isomer exhibiting significantly greater potency as a µ-opioid receptor agonist. This document summarizes the available quantitative data, outlines experimental protocols for key assays, and visualizes the relevant signaling pathways to facilitate a comprehensive understanding of these two isomers.
Data Presentation
The following tables summarize the known quantitative data for the trans- and cis-isomers of this compound. It is important to note that while the trans-isomer has been the subject of more extensive pharmacological characterization due to its high potency, specific quantitative data for the cis-isomer is limited in the available scientific literature.
Table 1: Opioid Receptor Binding Affinities
| Isomer | µ-Opioid Receptor (MOR) Kᵢ (nM) | δ-Opioid Receptor (DOR) Kᵢ (nM) | κ-Opioid Receptor (KOR) Kᵢ (nM) |
| trans-Bdpc HCl | 1.49[1], 0.79 ± 0.46[1] | Not Reported | Not Reported |
| cis-Bdpc HCl | Not Reported | Not Reported | Not Reported |
Table 2: In Vitro Functional Activity at the µ-Opioid Receptor
| Isomer | Assay | EC₅₀ (nM) | Eₘₐₓ (%) |
| trans-Bdpc HCl | β-arrestin2 Recruitment | 1.89[1] | Not Reported |
| mini-Gi Recruitment | 3.04[1] | Not Reported | |
| cis-Bdpc HCl | β-arrestin2 Recruitment | Not Reported | Not Reported |
| mini-Gi Recruitment | Not Reported | Not Reported |
Table 3: In Vivo Analgesic Potency
| Isomer | Potency Relative to Morphine |
| trans-Bdpc HCl | ~504 times more potent[2] |
| cis-Bdpc HCl | Substantially reduced activity[2] |
Table 4: Physicochemical Properties
| Property | trans-Bdpc HCl | cis-Bdpc HCl |
| Molecular Formula | C₂₂H₂₉BrClNO | C₂₂H₂₉BrClNO |
| Molecular Weight | 438.82 g/mol | 438.82 g/mol |
| Stereochemistry | The 4-(dimethylamino) and 1-(2-phenylethyl) groups are on opposite sides of the cyclohexane ring. | The 4-(dimethylamino) and 1-(2-phenylethyl) groups are on the same side of the cyclohexane ring. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on established techniques for characterizing opioid receptor ligands.
Opioid Receptor Binding Assay
This protocol is a standard method for determining the binding affinity of a compound for opioid receptors using radioligand displacement.
Objective: To determine the inhibition constant (Kᵢ) of trans- and cis-Bdpc hydrochloride for the µ, δ, and κ opioid receptors.
Materials:
-
Cell membranes prepared from cells stably expressing human µ, δ, or κ opioid receptors.
-
Radioligands: [³H]DAMGO (for MOR), [³H]DPDPE (for DOR), [³H]U-69,593 (for KOR).
-
Non-specific binding control: Naloxone.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Test compounds: trans- and cis-Bdpc hydrochloride dissolved in a suitable solvent (e.g., DMSO).
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Thaw the cell membranes on ice.
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the assay buffer, radioligand, and either the test compound, buffer (for total binding), or naloxone (for non-specific binding).
-
Add the cell membranes to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC₅₀ values for each compound by non-linear regression analysis of the competition binding curves.
-
Convert the IC₅₀ values to Kᵢ values using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
G-Protein Activation Assay ([³⁵S]GTPγS Binding)
This functional assay measures the ability of an agonist to stimulate G-protein activation upon binding to a G-protein-coupled receptor (GPCR).
Objective: To determine the EC₅₀ and Eₘₐₓ of trans- and cis-Bdpc hydrochloride for G-protein activation at the µ-opioid receptor.
Materials:
-
Cell membranes from cells expressing the human µ-opioid receptor.
-
[³⁵S]GTPγS radioligand.
-
GDP (Guanosine diphosphate).
-
Assay buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Test compounds: trans- and cis-Bdpc hydrochloride.
-
Reference agonist (e.g., DAMGO).
Procedure:
-
Pre-incubate the cell membranes with GDP in the assay buffer on ice.
-
Prepare serial dilutions of the test compounds and the reference agonist.
-
In a 96-well plate, add the assay buffer, [³⁵S]GTPγS, and the test compounds or reference agonist.
-
Add the pre-incubated membranes to start the reaction.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration.
-
Wash the filters with ice-cold buffer.
-
Quantify the bound [³⁵S]GTPγS using a scintillation counter.
-
Plot the specific binding of [³⁵S]GTPγS against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.
Mandatory Visualization
Signaling Pathway of µ-Opioid Receptor Activation
The following diagram illustrates the canonical signaling pathway activated by agonists at the µ-opioid receptor, such as the trans-isomer of this compound.
References
A Comparative Analysis of In Vitro Receptor Binding Affinity: Bdpc vs. Fentanyl
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro receptor binding affinities of two potent synthetic opioids: Bdpc (bromadol) and fentanyl. The information presented herein is intended to be an objective resource, supported by experimental data, to aid in research and drug development efforts.
Introduction
Bdpc, also known as bromadol, and fentanyl are both powerful synthetic opioids that exert their effects primarily through interaction with the mu-opioid receptor (MOR). Understanding their respective binding affinities for the MOR, as well as for the delta-opioid (DOR) and kappa-opioid (KOR) receptors, is crucial for elucidating their pharmacological profiles, including their potency, selectivity, and potential for off-target effects. This guide summarizes the available in vitro binding data for these two compounds, details the experimental methodology used to obtain this data, and provides a visual representation of the typical experimental workflow.
Quantitative Comparison of Receptor Binding Affinities
The following table summarizes the in vitro receptor binding affinities (Ki values) of Bdpc and fentanyl for the mu-, delta-, and kappa-opioid receptors. The Ki value is the inhibition constant for a ligand, representing the concentration of the competing ligand that will bind to half of the receptors at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.
| Compound | Receptor | Ki (nM) | Species | Reference |
| Bdpc (Bromadol) | Mu-Opioid Receptor (MOR) | 1.49 | Human | [1] |
| Mu-Opioid Receptor (MOR) | 0.79 ± 0.46 | Human | [2] | |
| Delta-Opioid Receptor (DOR) | Minimal Activity Reported | - | [3] | |
| Kappa-Opioid Receptor (KOR) | Minimal Activity Reported | - | [3] | |
| Fentanyl | Mu-Opioid Receptor (MOR) | 1.35 | Human | [3] |
| Mu-Opioid Receptor (MOR) | 1.2 - 1.4 | - | ||
| Delta-Opioid Receptor (DOR) | - | - | - | |
| Kappa-Opioid Receptor (KOR) | - | - | - |
Data for DOR and KOR for fentanyl, and specific Ki values for DOR and KOR for Bdpc were not available in the searched literature. It is reported that Bdpc has minimal activity at these receptors.
Experimental Protocols
The in vitro receptor binding affinities presented in this guide are typically determined using a competitive radioligand binding assay. The following is a generalized protocol for such an experiment.
Objective: To determine the binding affinity (Ki) of a test compound (e.g., Bdpc or fentanyl) for a specific opioid receptor (e.g., MOR, DOR, or KOR) by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Receptor Source: Homogenates of cells or tissues expressing the opioid receptor of interest (e.g., CHO-K1 cells stably expressing the human mu-opioid receptor).
-
Radioligand: A high-affinity radiolabeled ligand specific for the receptor of interest (e.g., [³H]DAMGO for MOR).
-
Test Compound: The unlabeled compound whose binding affinity is to be determined (e.g., Bdpc or fentanyl).
-
Assay Buffer: A buffer solution to maintain pH and ionic strength (e.g., 50 mM Tris-HCl, pH 7.4).
-
Filtration Apparatus: A device to separate bound from free radioligand (e.g., a cell harvester with glass fiber filters).
-
Scintillation Counter: An instrument to measure radioactivity.
Procedure:
-
Membrane Preparation: Cells or tissues expressing the receptor of interest are homogenized and centrifuged to isolate the cell membranes containing the receptors. The protein concentration of the membrane preparation is determined.
-
Assay Setup: A series of tubes or wells in a microplate are prepared. Each will contain:
-
A fixed concentration of the radioligand.
-
A fixed amount of the receptor membrane preparation.
-
Varying concentrations of the unlabeled test compound.
-
Control tubes are included for total binding (no unlabeled compound) and non-specific binding (a high concentration of a known potent unlabeled ligand to saturate all specific binding sites).
-
-
Incubation: The assay mixtures are incubated at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through. The filters are then washed with ice-cold buffer to remove any remaining unbound radioligand.
-
Quantification: The radioactivity retained on each filter is measured using a liquid scintillation counter.
-
Data Analysis: The amount of specific binding at each concentration of the test compound is calculated by subtracting the non-specific binding from the total binding. The data is then plotted as the percentage of specific binding versus the log concentration of the test compound. A sigmoidal curve is fitted to the data to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
where:
-
[L] is the concentration of the radioligand.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in a competitive radioligand binding assay.
Caption: Workflow of a competitive radioligand binding assay.
Signaling Pathways
Both Bdpc and fentanyl are agonists at the mu-opioid receptor, which is a G-protein coupled receptor (GPCR). Upon binding of an agonist, the receptor undergoes a conformational change, leading to the activation of intracellular signaling pathways. The primary pathway involves the inhibition of adenylyl cyclase, which reduces the intracellular levels of cyclic AMP (cAMP). This, in turn, modulates the activity of various downstream effectors, ultimately leading to the analgesic and other physiological effects of opioids.
References
Independent replication of published Bdpc hydrochloride synthesis protocols
An Independent Review of Bdpc Hydrochloride Synthesis Protocols for Researchers
For drug development professionals and researchers, the reproducibility of a synthesis protocol is paramount. This guide provides a comparative analysis of the synthesis of this compound, a potent synthetic opioid of the arylcyclohexylamines class. Due to a lack of publicly available independent replications of a single, standardized protocol, this document outlines a representative synthesis based on foundational patents and related literature, and discusses the key chemical transformations and expected outcomes.
Comparison of Synthetic Protocol Performance
| Parameter | Protocol A (Hypothetical) | Protocol B (Hypothetical) | Notes |
| Starting Materials | 4-Bromobenzyl cyanide, Cyclohexanone, Phenethylmagnesium bromide, Dimethylamine | p-Bromophenylacetic acid, Cyclohexanone, Phenethylamine, various reducing and coupling agents | Protocol A follows a more direct route involving a Grignard reaction. Protocol B is based on related syntheses described in patent literature for similar compounds. |
| Overall Yield | Estimated 30-40% | Estimated 25-35% | Yields are highly dependent on the efficiency of each step, particularly the Grignard reaction and the final purification. |
| Purity (post-purification) | >95% (typically via HPLC) | >95% (typically via HPLC) | High purity is achievable with standard chromatographic techniques and recrystallization. |
| Key Challenges | - Management of the exothermic Grignard reaction. - Stereoisomer separation (trans-isomer is more active). - Potential for side-product formation during amination. | - Multiple steps may lead to lower overall yield. - Requires careful control of reaction conditions at each stage to avoid impurity formation. | Both routes require expertise in multi-step organic synthesis and purification. |
| Scalability | Moderate | Moderate to Low | The Grignard reaction in Protocol A can be challenging to scale up. The multi-step nature of Protocol B may also present scalability issues. |
Experimental Protocols
The following is a representative, generalized protocol for the synthesis of this compound, constructed from the common steps described for arylcyclohexylamines and related compounds in the scientific and patent literature.
Protocol: Representative Synthesis of this compound
Step 1: Synthesis of 1-(4-bromophenyl)cyclohexanecarbonitrile
-
To a solution of 4-bromobenzyl cyanide and cyclohexanone in a suitable aprotic solvent (e.g., anhydrous diethyl ether or tetrahydrofuran), a strong base (e.g., sodium amide or sodium hydride) is added portion-wise at a reduced temperature (e.g., 0-5 °C).
-
The reaction mixture is stirred and allowed to warm to room temperature, then refluxed for several hours to ensure complete reaction.
-
After cooling, the reaction is quenched with an aqueous acid solution (e.g., dilute HCl) and the organic layer is separated, washed, dried, and concentrated to yield the crude product, which can be purified by recrystallization or chromatography.
Step 2: Synthesis of 4-(4-bromophenyl)-4-(dimethylamino)-1-(2-phenylethyl)cyclohexanol (Bdpc free base)
-
The 1-(4-bromophenyl)cyclohexanecarbonitrile intermediate is reacted with a phenethyl Grignard reagent (phenethylmagnesium bromide) in an anhydrous ethereal solvent. This reaction forms an imine intermediate.
-
In a separate step, the resulting imine is then subjected to reductive amination using dimethylamine and a suitable reducing agent (e.g., sodium borohydride or catalytic hydrogenation).
-
Alternatively, a multi-step process involving hydrolysis of the nitrile to a ketone, followed by a reductive amination with dimethylamine can be employed.
-
The resulting tertiary amine, the free base of Bdpc, is then isolated and purified, typically using column chromatography.
Step 3: Formation of this compound
-
The purified Bdpc free base is dissolved in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
A solution of hydrochloric acid in a compatible solvent (e.g., ethereal HCl or HCl gas) is added dropwise with stirring.
-
The precipitated this compound salt is collected by filtration, washed with a cold, non-polar solvent, and dried under vacuum.
Visualizing the Synthesis and Mechanism of Action
To further clarify the processes involved, the following diagrams illustrate the general synthesis workflow and the biological signaling pathway of this compound.
Caption: A simplified workflow for the synthesis of this compound.
Caption: The signaling cascade initiated by this compound binding to the mu-opioid receptor.
A Comparative Analysis of Bdpc Hydrochloride and Other Arylcyclohexylamines for Researchers
A comprehensive guide for researchers, scientists, and drug development professionals, offering a side-by-side comparison of the pharmacological properties of Bdpc hydrochloride and other notable arylcyclohexylamines. This guide presents quantitative data, detailed experimental protocols, and visual representations of signaling pathways to facilitate a deeper understanding of these compounds.
Arylcyclohexylamines are a class of psychoactive compounds known for their diverse pharmacological effects, primarily mediated through their interaction with the N-methyl-D-aspartate (NMDA) receptor. However, recent discoveries have highlighted compounds within this class that exhibit potent activity at other receptor systems, thereby diversifying their potential therapeutic applications and areas of research. This guide provides a detailed comparison of Bdpc (bromadol hydrochloride), a potent µ-opioid receptor agonist, with several classical and well-studied arylcyclohexylamines that are primarily known for their NMDA receptor antagonism: Phencyclidine (PCP), Ketamine, Dizocilpine (MK-801), Eticyclidine (PCE), and Tenocyclidine (TCP).
Data Presentation: A Quantitative Comparison
The following tables summarize the receptor binding affinities and functional activities of this compound and other selected arylcyclohexylamines, providing a clear and concise overview of their pharmacological profiles.
Table 1: Receptor Binding Affinities (Ki in nM)
| Compound | µ-Opioid Receptor (MOR) | NMDA Receptor (PCP Site) | Dopamine D2 Receptor |
| This compound | 1.49 [1][2] | - | - |
| Phencyclidine (PCP) | >10,000 | 59 | 2.7 |
| Ketamine | - | 3100 | 55 |
| Dizocilpine (MK-801) | - | 1.8 | 0.3 |
| Eticyclidine (PCE) | - | Slightly more potent than PCP | - |
| Tenocyclidine (TCP) | - | Considerably more potent than PCP | - |
Table 2: Functional Activity Data
| Compound | Primary Receptor Target | Functional Assay | Value |
| This compound | µ-Opioid Receptor | β-arrestin2 Recruitment (EC50) | 1.89 nM [2] |
| mini-Gi Recruitment (EC50) | 3.04 nM [2] | ||
| Phencyclidine (PCP) | NMDA Receptor | Drebrin Cluster Density Reduction (IC50) | 2.02 µM[3] |
| Ketamine | NMDA Receptor | NMDAR Current Inhibition (IC50) | 1.5 µM[4] |
| Dizocilpine (MK-801) | NMDA Receptor | NMDAR-mediated Current Inhibition (IC50) | High relative inhibition (~90%)[5] |
Note: EC50 (half-maximal effective concentration) represents the concentration of a drug that gives half of the maximal response. IC50 (half-maximal inhibitory concentration) is the concentration of an inhibitor where the response is reduced by half. The functional assays for PCP, Ketamine, and Dizocilpine demonstrate their antagonistic activity at the NMDA receptor.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to understand and potentially replicate the presented findings.
Radioligand Competition Binding Assay (for Ki determination)
This protocol is a standard method used to determine the binding affinity of an unlabeled compound (competitor) by measuring its ability to displace a radiolabeled ligand from a receptor.
Materials:
-
Cell membranes expressing the target receptor (e.g., µ-opioid receptor or NMDA receptor)
-
Radiolabeled ligand (e.g., [³H]DAMGO for MOR, [³H]MK-801 for NMDA receptor)
-
Unlabeled test compound (e.g., this compound, PCP, Ketamine)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Prepare a series of dilutions of the unlabeled test compound.
-
In each well of a 96-well plate, add the cell membrane preparation, the radiolabeled ligand at a fixed concentration (typically near its Kd value), and varying concentrations of the unlabeled test compound.
-
To determine non-specific binding, a separate set of wells should contain the cell membranes, the radiolabeled ligand, and a high concentration of a known saturating unlabeled ligand.
-
Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Following incubation, rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters several times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.
-
The concentration of the unlabeled test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
β-Arrestin Recruitment Functional Assay (for EC50 determination)
This assay measures the ability of a compound to activate a G-protein coupled receptor (GPCR), such as the µ-opioid receptor, by quantifying the recruitment of β-arrestin to the activated receptor.
Materials:
-
Cells stably co-expressing the target GPCR fused to a protein fragment (e.g., ProLink™) and β-arrestin fused to a complementary enzyme fragment (e.g., Enzyme Acceptor).
-
Test compound (e.g., this compound).
-
Assay medium.
-
Detection reagents (substrate for the complemented enzyme).
-
Luminometer.
Procedure:
-
Plate the engineered cells in a 96-well or 384-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound.
-
Add the diluted test compound to the cells and incubate for a specific period (e.g., 90 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment.
-
After incubation, add the detection reagents to the wells. The complemented enzyme will hydrolyze the substrate, producing a chemiluminescent signal.
-
Measure the luminescence using a luminometer.
-
The data is then plotted as luminescence intensity versus the concentration of the test compound. The EC50 value is the concentration of the compound that produces 50% of the maximal luminescent signal.
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows discussed in this guide.
Discussion
The data presented clearly delineates the distinct pharmacological profiles of this compound and other arylcyclohexylamines. While compounds like PCP, ketamine, and dizocilpine primarily function as antagonists at the NMDA receptor, this compound is a potent and selective agonist at the µ-opioid receptor. This fundamental difference in their primary molecular target accounts for their divergent physiological and psychological effects.
The high affinity of Bdpc for the µ-opioid receptor, comparable to that of potent opioids, underscores its potential as a powerful analgesic. The functional data, showing robust recruitment of both G-protein and β-arrestin pathways, suggests a complex signaling profile that warrants further investigation to understand its full therapeutic potential and side-effect profile.
In contrast, the NMDA receptor antagonists have been extensively studied for their dissociative anesthetic, antidepressant, and neuroprotective properties. The varying potencies and receptor subtype selectivities among these compounds, as indicated by their Ki and IC50 values, contribute to their unique pharmacological characteristics and clinical applications.
This comparative guide provides a foundational resource for researchers interested in the diverse pharmacology of arylcyclohexylamines. The provided data and protocols can aid in the design of future studies aimed at elucidating the mechanisms of action of these compounds and exploring their potential for the development of novel therapeutics.
References
- 1. The search for the “next” euphoric non-fentanil novel synthetic opioids on the illicit drugs market: current status and horizon scanning | springermedizin.de [springermedizin.de]
- 2. Bromadol | 77239-98-6 | Benchchem [benchchem.com]
- 3. Assessment of NMDA receptor inhibition of phencyclidine analogues using a high-throughput drebrin immunocytochemical assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dizocilpine derivatives as neuroprotective NMDA receptor antagonists without psychomimetic side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Specificity of Bdpc Hydrochloride for Opioid Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Bdpc hydrochloride (bromadol), a potent synthetic opioid, focusing on its specificity for opioid receptors over other G-protein coupled receptors (GPCRs). Due to the limited availability of comprehensive public data on this compound's activity across a wide range of GPCRs, this guide synthesizes available information on Bdpc, its analogs, and the broader arylcyclohexylamine class to which it belongs.
Executive Summary
This compound is a high-efficacy agonist for the mu-opioid receptor (MOR).[1] Functional assays have demonstrated that its maximum effect (Emax) in a mini-Gi recruitment assay is over 2.6 times that of the reference opioid, hydromorphone.[1] While specific binding affinities for delta (DOR) and kappa (KOR) opioid receptors are not extensively reported for Bdpc itself, data from a close structural analog, C8813 (thiobromadol), suggests a high affinity for both MOR (Ki = 1.37 nM) and DOR (Ki = 3.24 nM) with significantly lower affinity for KOR (Ki > 1000 nM).[1] This indicates a potential selectivity for mu and delta opioid receptors within the opioid receptor family.[1] As an arylcyclohexylamine, Bdpc belongs to a chemical class known for a diverse range of pharmacological activities, which may include interactions with NMDA receptors and dopamine transporters.[1] Therefore, comprehensive experimental validation of its specificity is crucial.
Comparative Data
Opioid Receptor Affinity and Efficacy
| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Activity (Emax vs. Hydromorphone) |
| This compound | Mu-Opioid Receptor (MOR) | Data not available | >2.6x (mini-Gi recruitment) |
| >2.6x (β-arrestin2 recruitment) | |||
| Delta-Opioid Receptor (DOR) | Data not available | Data not available | |
| Kappa-Opioid Receptor (KOR) | Data not available | Data not available | |
| C8813 (thiobromadol) | Mu-Opioid Receptor (MOR) | 1.37 | Data not available |
| Delta-Opioid Receptor (DOR) | 3.24 | Data not available | |
| Kappa-Opioid Receptor (KOR) | >1000 | Data not available |
Note: Data for C8813 is provided as a close structural analog to give context to the potential selectivity profile of this compound.[1]
Cross-Reactivity with Other GPCRs
Direct, comprehensive data on the binding profile of this compound across a broad panel of non-opioid GPCRs is not currently available in the public domain. The arylcyclohexylamine class, to which Bdpc belongs, is known to interact with other receptors, notably the NMDA receptor and the dopamine transporter.[1] This highlights the critical need for experimental screening to determine the selectivity profile of this compound.
Experimental Protocols
To validate the specificity of this compound, a series of binding and functional assays should be performed.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for opioid receptors and a panel of other GPCRs.
Methodology:
-
Membrane Preparation: Prepare cell membrane homogenates from cell lines expressing the receptor of interest (e.g., CHO or HEK293 cells stably expressing human mu-opioid, delta-opioid, kappa-opioid, and a panel of non-opioid GPCRs).
-
Assay Buffer: Prepare a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate salt concentrations).
-
Competition Binding:
-
Incubate the membrane homogenates with a fixed concentration of a specific radioligand for the receptor of interest (e.g., [³H]DAMGO for MOR, [³H]Naltrindole for DOR, [³H]U-69,593 for KOR).
-
Add increasing concentrations of unlabeled this compound to compete with the radioligand.
-
Incubate at a specific temperature (e.g., 25°C or 37°C) for a defined period to reach equilibrium.
-
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters using a cell harvester.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation.
Functional Assays (e.g., GTPγS Binding or cAMP Assay)
Objective: To determine the functional activity (EC50 and Emax) of this compound at opioid receptors and other GPCRs.
Methodology (GTPγS Binding Assay):
-
Membrane Preparation: Use membrane preparations as described for the binding assays.
-
Assay Buffer: Prepare a GTP binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 0.1% BSA).
-
Assay Procedure:
-
Incubate membranes with increasing concentrations of this compound in the presence of GDP.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate at 30°C for a defined period.
-
-
Separation and Quantification: Separate bound and free [³⁵S]GTPγS by filtration and quantify using liquid scintillation counting.
-
Data Analysis: Generate concentration-response curves to determine the EC50 (the concentration of this compound that produces 50% of the maximal response) and Emax (the maximal effect).
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the canonical opioid receptor signaling pathway and a typical experimental workflow for validating ligand specificity.
Caption: Canonical opioid receptor signaling pathway.
Caption: Workflow for validating GPCR ligand specificity.
Conclusion and Recommendations
This compound demonstrates potent and high-efficacy agonism at the mu-opioid receptor. While data on a close analog suggests selectivity for mu and delta receptors over the kappa subtype, a comprehensive assessment of its specificity over a broader range of GPCRs is necessary. Given that the arylcyclohexylamine scaffold can be associated with off-target activities, researchers and drug developers should prioritize conducting extensive selectivity profiling using the experimental protocols outlined in this guide. This will be essential to fully characterize the pharmacological profile of this compound and to assess its therapeutic potential and safety.
References
A Comparative Analysis of the Potential Long-Term Effects of Bdpc Hydrochloride and Alternative Synthetic Opioids and Arylcyclohexylamines
Disclaimer: There is a significant lack of peer-reviewed literature specifically investigating the long-term effects of Bdpc hydrochloride (Bromadol). Therefore, this guide provides a comparative analysis based on the known long-term effects of pharmacologically related compounds: potent synthetic opioids (e.g., fentanyl) and arylcyclohexylamines (e.g., ketamine). This compound is a potent µ-opioid receptor agonist with an arylcyclohexylamine chemical structure.[1] The information presented herein is intended for research, scientific, and drug development professionals and should not be interpreted as a definitive profile of this compound's long-term effects.
This guide summarizes potential long-term physiological and psychological consequences, drawing parallels from existing data on fentanyl and ketamine to infer the possible long-term effects of this compound.
Comparative Overview of Potential Long-Term Effects
The following tables summarize the documented long-term effects of fentanyl and ketamine, which may serve as a reference for the potential long-term effects of this compound given its shared pharmacological characteristics.
Table 1: Comparison of Potential Long-Term Physiological Effects
| Feature | Fentanyl (Potent Synthetic Opioid) | Ketamine (Arylcyclohexylamine) | This compound (Inferred Potential) |
| Respiratory System | Chronic use can lead to breathing problems.[2][3] | Respiratory depression can occur with chronic use.[4] | Potential for chronic respiratory issues due to potent µ-opioid receptor agonism. |
| Cardiovascular System | May cause heart failure and a slow or irregular heartbeat with long-term use.[2][3] | Can increase heart rate and blood pressure, potentially leading to cardiovascular strain.[4] | Potential for cardiovascular complications. |
| Gastrointestinal System | Chronic and severe constipation, which can lead to bowel obstruction.[3] Nausea and vomiting are also reported.[2] | Stomach pain.[5] | Potential for severe constipation and other GI disturbances. |
| Urogenital System | No specific long-term effects are prominently documented. | Can cause inflammation, scarring, and ulcers in the bladder, urethra, and kidneys, potentially leading to kidney failure.[4] | Unknown, but arylcyclohexylamine structure suggests potential for urinary tract issues. |
| Endocrine System | Can impact hormone levels, leading to reduced sex drive, infertility, and menstrual cycle changes.[1] | Not a prominently documented long-term effect. | Potential for hormonal and reproductive issues. |
| Immune System | Regular use can affect the immune system, increasing susceptibility to infections.[2][3] | Not a prominently documented long-term effect. | Potential for immune system suppression. |
| Other Physical Effects | Sleep problems, reduced bone density, and heightened sensitivity to pain (opioid-induced hyperalgesia).[1] | Damage to nasal passages if snorted, and potential for skin and vein damage if injected.[6] | Potential for a range of physical health issues depending on the route of administration and chronic use. |
Table 2: Comparison of Potential Long-Term Psychological and Neurological Effects
| Feature | Fentanyl (Potent Synthetic Opioid) | Ketamine (Arylcyclohexylamine) | This compound (Inferred Potential) |
| Addiction and Dependence | Highly addictive, with a high potential for tolerance and dependence.[3] | Can be highly addictive and lead to psychological dependence.[4] | High potential for addiction and dependence due to its potent opioid activity. |
| Cognitive Function | Studies suggest a direct and indirect effect on cognitive decline.[2] | Can impair cognitive function, including memory loss, decreased attention span, and difficulty with problem-solving.[4] | Potential for significant cognitive impairment with chronic use. |
| Mental Health | Higher frequency of depression and other mood disorders.[2][3] | Linked to the development of mood disorders such as depression, anxiety, and psychosis.[4] | Potential to induce or exacerbate mental health disorders. |
| Neurological Effects | Hypoxia from respiratory depression can cause permanent brain damage.[2] | Chronic abuse can result in irreversible psychological impairment.[6] | Potential for long-term neurological damage. |
Signaling Pathways and Experimental Workflows
To understand the mechanisms underlying the effects of these compounds and how their long-term effects are studied, the following diagrams illustrate the µ-opioid receptor signaling pathway and a general experimental workflow for preclinical evaluation of long-term drug effects.
References
- 1. Fentanyl - Alcohol and Drug Foundation [adf.org.au]
- 2. Health Problems and Long Term Side-Effects Of Fentanyl [risingphoenixaz.com]
- 3. adcare.com [adcare.com]
- 4. foundationssanfrancisco.com [foundationssanfrancisco.com]
- 5. deserthopetreatment.com [deserthopetreatment.com]
- 6. priorygroup.com [priorygroup.com]
Comparative Metabolic Stability of Bdpc Hydrochloride and Its Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the metabolic stability of a drug candidate is a critical step in the preclinical development process. This guide provides a comparative analysis of the metabolic stability of Bdpc hydrochloride and its structural analogs, offering insights into how subtle chemical modifications can influence pharmacokinetic properties. The following sections present a summary of available (hypothetical) experimental data, detailed experimental protocols for assessing metabolic stability, and visualizations of the metabolic pathways and experimental workflows.
Executive Summary
This compound, a synthetic opioid of the arylcyclohexylamine class, and its analogs are primarily cleared from the body through hepatic metabolism. This process is mainly mediated by cytochrome P450 (CYP450) enzymes. Variations in the chemical structure of these analogs, particularly substitutions on the aryl ring, can significantly alter their susceptibility to enzymatic degradation, thereby affecting their half-life and intrinsic clearance. This guide explores these differences through a comparative analysis of this compound and two key analogs: a p-chloro and a p-methyl substituted variant.
Data Presentation: In Vitro Metabolic Stability in Human Liver Microsomes
The following table summarizes the key metabolic stability parameters for this compound and its analogs, as determined by in vitro assays using human liver microsomes (HLM). These parameters, half-life (t½) and intrinsic clearance (CLint), are crucial indicators of how quickly a compound is metabolized by the liver.
| Compound | Structure | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| This compound | 4-bromo substitution | 45 | 31.0 |
| p-Chloro Analog | 4-chloro substitution | 60 | 23.1 |
| p-Methyl Analog | 4-methyl substitution | 30 | 46.2 |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes to demonstrate a comparative analysis. Actual experimental values may vary.
Experimental Protocols
The following is a detailed methodology for a typical in vitro metabolic stability assay using human liver microsomes, which can be used to generate the data presented above.
Microsomal Stability Assay Protocol
1. Materials and Reagents:
-
Test compounds (this compound and its analogs)
-
Pooled human liver microsomes (e.g., from a reputable commercial vendor)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN) for reaction termination
-
Internal standard (for LC-MS/MS analysis)
-
Control compounds (with known metabolic stability, e.g., a high-clearance and a low-clearance compound)
2. Incubation Procedure:
-
Prepare a stock solution of the test compound (e.g., 1 mM in DMSO).
-
In a microcentrifuge tube, pre-warm a mixture of human liver microsomes (final concentration 0.5 mg/mL) and potassium phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system and the test compound (final concentration 1 µM).
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately terminate the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with the internal standard.
-
Vortex the samples and centrifuge to precipitate the proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Analyze the samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the remaining parent compound at each time point.
-
The peak area ratio of the analyte to the internal standard is used for quantification.
4. Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression line (slope = -k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).
Visualization of Metabolic Pathways and Workflows
The following diagrams, created using the DOT language, illustrate the key metabolic pathways for arylcyclohexylamines and the experimental workflow for the microsomal stability assay.
Safety Operating Guide
Prudent Disposal of BDPC Hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance on the proper disposal procedures for BDPC hydrochloride (Bromadol hydrochloride), a research chemical with limited available safety and disposal data. In the absence of specific guidelines, a conservative approach, treating the substance as hazardous waste, is strongly recommended.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a fume hood.
General Safety Precautions for Handling Chemical Waste
| Precaution | Description | Relevant Citations |
| Personal Protective Equipment (PPE) | Wear appropriate PPE, including safety glasses with side shields or goggles, chemical-resistant gloves, and a lab coat. | [1] |
| Ventilation | Handle in a well-ventilated place. For powders or aerosols, use a fume hood. | [2] |
| Avoid Contact | Avoid contact with skin and eyes. Do not breathe dust, fume, gas, mist, vapors, or spray. | [2][3] |
| Hygiene Practices | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. | [2][3][4] |
| Spill Management | In case of a spill, prevent further leakage if safe to do so. Do not let the chemical enter drains. Collect and arrange for disposal. | [2] |
II. Disposal Protocol for this compound
Given the lack of specific degradation or neutralization data for this compound, the primary recommended disposal method is to treat it as hazardous chemical waste. This ensures the highest level of safety and compliance with environmental regulations.
Step-by-Step Disposal Procedure:
-
Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
Segregate solid waste (e.g., contaminated vials, PPE) from liquid waste.
-
-
Waste Containerization:
-
Use only approved, properly labeled hazardous waste containers. The containers should be in good condition and compatible with the chemical.
-
The container must be kept closed at all times, except when adding waste.
-
-
Labeling:
-
Clearly label the hazardous waste container with the words "Hazardous Waste," the full chemical name ("this compound" or "Bromadol hydrochloride"), and the associated hazards (e.g., "Toxic").
-
Indicate the accumulation start date on the label.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area.
-
Ensure the storage area is away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
All hazardous drug waste disposal should be arranged through an outside vendor for incineration.[5]
-
Waste must be disposed of in accordance with federal, state, and local regulations.[4][6]
-
Important Considerations:
-
Do NOT dispose of this compound down the drain or in regular trash.[2][7] This can lead to environmental contamination and is likely a violation of local regulations.
-
Do NOT attempt to neutralize or chemically treat this compound waste without a validated protocol and proper safety controls in place.
III. Logical Workflow for Chemical Waste Disposal
The following diagram illustrates the general decision-making process for the disposal of laboratory chemical waste, which should be applied to this compound.
Caption: Decision-making workflow for the proper disposal of this compound.
This guide provides a framework for the safe and compliant disposal of this compound. Always prioritize safety and adhere to the specific hazardous waste management policies of your institution.
References
- 1. bdbiosciences.com [bdbiosciences.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
Essential Safety and Operational Guide for Handling Bdpc Hydrochloride
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling, Use, and Disposal of Bdpc Hydrochloride.
This document provides critical safety and logistical information for the handling of this compound (also known as Bromadol hydrochloride), a potent µ-opioid receptor agonist. Adherence to these guidelines is essential to ensure the safety of laboratory personnel and the integrity of experimental outcomes.
Personal Protective Equipment (PPE)
When handling this compound, a thorough risk assessment should be conducted to ensure the appropriate level of protection. The following table summarizes the required personal protective equipment.
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always wear two pairs, with the outer pair covering the cuff of the lab coat. Change gloves frequently, and immediately if contaminated, torn, or punctured. |
| Eye Protection | Safety goggles or face shield | Must be worn at all times in the laboratory to protect against splashes or airborne particles. |
| Body Protection | Laboratory coat | A long-sleeved, buttoned lab coat made of a low-permeability material. |
| Respiratory Protection | Respirator | A NIOSH-approved respirator may be necessary if there is a risk of generating aerosols or dusts, or when handling the compound outside of a certified chemical fume hood. |
Operational Plan: Handling Procedures
1. Engineering Controls:
-
All work with solid or high-concentration solutions of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.
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Ensure a safety shower and eyewash station are readily accessible in the immediate work area.
2. Safe Handling Practices:
-
Avoid direct contact with the skin, eyes, and clothing.
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Do not eat, drink, or smoke in the laboratory.
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Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.
-
Avoid the formation of dust and aerosols.
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Use non-sparking tools to prevent ignition sources.
3. First Aid Measures:
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If inhaled: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.
-
In case of skin contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.
-
In case of eye contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.
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If swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Collect all contaminated solid waste, including gloves, disposable lab coats, and weighing papers, in a designated, labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a clearly labeled, sealed, and appropriate hazardous waste container.
-
Disposal: All hazardous waste must be disposed of through a licensed hazardous waste disposal company, in accordance with all federal, state, and local regulations. Do not discharge into drains or the environment.
Experimental Protocol: µ-Opioid Receptor Radioligand Binding Assay
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the µ-opioid receptor (MOR).
Materials:
-
Cell membranes expressing the human µ-opioid receptor
-
[³H]DAMGO (a selective MOR agonist radioligand)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold
-
96-well microplates
-
Glass fiber filters
-
Scintillation vials and scintillation fluid
-
Microplate harvester
-
Scintillation counter
Procedure:
-
Membrane Preparation: Thaw the frozen cell membranes expressing MOR on ice. Homogenize the membranes in ice-cold assay buffer.
-
Assay Setup: In a 96-well microplate, add the following in triplicate:
-
Total Binding: Assay buffer.
-
Non-specific Binding: A high concentration of a non-labeled MOR ligand (e.g., naloxone).
-
Competitive Binding: Serial dilutions of this compound.
-
-
Radioligand Addition: Add [³H]DAMGO to all wells at a final concentration near its Kd for MOR.
-
Incubation: Add the prepared cell membranes to all wells to initiate the binding reaction. Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Termination of Binding: Terminate the assay by rapid filtration through glass fiber filters using a microplate harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of a µ-opioid receptor agonist and the workflow of the radioligand binding assay.
Caption: Signaling pathway of this compound via the µ-opioid receptor.
Caption: Workflow for a radioligand binding assay.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
